Product packaging for Di-O-methylbergenin(Cat. No.:)

Di-O-methylbergenin

Cat. No.: B1631227
M. Wt: 356.32 g/mol
InChI Key: RGHGUQJYNLPWPT-MUVVKYGDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Di-O-methylbergenin is a useful research compound. Its molecular formula is C16H20O9 and its molecular weight is 356.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O9 B1631227 Di-O-methylbergenin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,4aR,10bS)-3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-21-7-4-6-9(13(23-3)12(7)22-2)14-15(25-16(6)20)11(19)10(18)8(5-17)24-14/h4,8,10-11,14-15,17-19H,5H2,1-3H3/t8-,10-,11+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHGUQJYNLPWPT-MUVVKYGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C3C(C(C(C(O3)CO)O)O)OC(=O)C2=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C2=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of Di-O-methylbergenin from Bergenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of di-O-methylbergenin from its parent compound, bergenin. The document details the chemical rationale, experimental protocols, and characterization data for this synthetic transformation. It is intended for an audience with a professional background in chemistry and pharmacology.

Introduction

Bergenin, a C-glucoside of 4-O-methylgallic acid, is a naturally occurring isocoumarin found in various plant species, notably from the Bergenia genus.[1] It exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects.[1] The modification of bergenin's structure is a key strategy in the development of novel therapeutic agents with enhanced potency and specificity.[2]

One such modification is the methylation of the phenolic hydroxyl groups at the C-8 and C-10 positions to yield 8,10-di-O-methylbergenin. This derivatization increases the lipophilicity of the parent molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.[1][3] This guide focuses on the direct synthesis of this compound from bergenin, a crucial process for enabling further research into its therapeutic potential. While total synthesis routes for 8,10-di-O-methylbergenin have been developed, direct methylation of the readily available natural product, bergenin, offers a more direct and potentially scalable approach.[4][5][6]

Synthesis of this compound from Bergenin

The core of the synthesis involves the O-methylation of the two phenolic hydroxyl groups on the gallic acid moiety of bergenin. This is typically achieved via a Williamson ether synthesis, where a deprotonated phenol (phenoxide) acts as a nucleophile to attack a methylating agent.

General Reaction Scheme

G Bergenin Bergenin Reagents Methylating Agent Base, Solvent DiOMethylbergenin This compound Reagents->DiOMethylbergenin Methylation

Caption: General reaction for the synthesis of this compound.

Experimental Protocols

Method A: Methylation using Methyl Iodide

This is a classic and effective method for the methylation of phenols.

  • Materials:

    • Bergenin

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Methyl Iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve bergenin (1 equivalent) in anhydrous DMF or acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add anhydrous potassium carbonate (2.5-3.0 equivalents) to the solution.

    • Add methyl iodide (2.5-3.0 equivalents) to the mixture.

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Method B: Methylation using Dimethyl Sulfate

Dimethyl sulfate is a potent and cost-effective methylating agent. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Materials:

    • Bergenin

    • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

    • Dimethyl Sulfate ((CH₃)₂SO₄)

    • Anhydrous Acetone or Tetrahydrofuran (THF)

    • Dilute Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of bergenin (1 equivalent) in anhydrous acetone or THF, add the base (e.g., K₂CO₃, 3 equivalents).

    • Slowly add dimethyl sulfate (2.5 equivalents) dropwise to the stirring mixture at room temperature.

    • After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and carefully add water to quench the excess dimethyl sulfate.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Bergenin in Anhydrous Solvent add_base Add Base (e.g., K₂CO₃) start->add_base add_methyl Add Methylating Agent (e.g., CH₃I) add_base->add_methyl heat Heat and Stir (e.g., 60-80°C, overnight) add_methyl->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool filter Filter Inorganic Salts cool->filter evaporate Evaporate Solvent filter->evaporate extract Liquid-Liquid Extraction evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the expected characterization data for 8,10-di-O-methylbergenin based on literature values from total synthesis studies. The actual data for the product synthesized by direct methylation should be compared to these values for confirmation of identity and purity.

Parameter Value Reference
Molecular Formula C₁₆H₂₀O₉[4][5]
Molecular Weight 356.33 g/mol [4][5]
Appearance White solid[5]
¹H NMR (CDCl₃, ppm) δ 7.25 (s, 1H), 5.05 (d, J=9.9 Hz, 1H), 4.15-4.05 (m, 2H), 3.92 (s, 3H), 3.89 (s, 3H), 3.75-3.65 (m, 2H), 3.55-3.45 (m, 2H)[5]
¹³C NMR (CDCl₃, ppm) δ 164.2, 152.8, 142.1, 141.8, 115.7, 109.3, 81.7, 79.5, 75.1, 71.6, 70.9, 61.9, 61.2, 56.4[5]
Mass Spectrometry ESI-MS m/z: 379.1 [M+Na]⁺[5]

Potential Biological Activity and Signaling Pathways

Bergenin and its derivatives have been reported to possess immunosuppressive properties.[1][3] Studies have shown that certain derivatives can inhibit the proliferation of splenocytes and modulate the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[1] This suggests an interaction with immune signaling pathways. While the precise mechanism of this compound is a subject for further investigation, a plausible area of impact is the cytokine signaling cascade.

G cluster_pathway Simplified Cytokine Signaling Pathway Cytokine Cytokine (e.g., IFN-γ, IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (e.g., Proliferation, Differentiation) Nucleus->Transcription Initiates Bergenin This compound Bergenin->JAK Potential Inhibition Bergenin->STAT

Caption: Potential interaction of this compound with the JAK/STAT pathway.

Conclusion

The synthesis of this compound from bergenin is a straightforward yet crucial step in the exploration of bergenin derivatives as potential therapeutic agents. The increased lipophilicity of the methylated compound may lead to improved biological activity. The protocols outlined in this guide, adapted from established chemical literature, provide a solid foundation for the production of this compound in a research setting. Further investigation into its specific biological mechanisms of action is warranted and promises to be a fruitful area of study for drug development professionals.

References

A Technical Guide to the Natural Sources of Di-O-methylbergenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-methylbergenin, a derivative of the well-studied C-glucoside bergenin, is a naturally occurring phenolic compound that has garnered interest for its potential pharmacological activities. As a methylated analog of bergenin, it is hypothesized to possess enhanced bioavailability and distinct biological effects, making it a compound of interest for drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and analysis, and a discussion of its putative signaling pathways based on current scientific understanding of related compounds.

Natural Sources of this compound

The primary natural sources of this compound identified to date belong to the genus Bergenia, commonly known as elephant ears or pashanbheda. These perennial flowering plants are native to central Asia and the Himalayan region. While research into the specific distribution and concentration of this compound is ongoing, its presence has been confirmed in Bergenia purpurascens. Given that it is a derivative of bergenin, it is plausible that other Bergenia species known to be rich in bergenin, such as Bergenia crassifolia, Bergenia ligulata, and Bergenia ciliata, may also contain this compound, though likely in lower concentrations.

Table 1: Known Natural Sources of this compound and Related Bergenin-Containing Plants

Plant SpeciesFamilyPlant PartCompound DetectedNotes
Bergenia purpurascensSaxifragaceaeRhizome/Root8,10-di-O-methylbergenin, this compound esters[1]Confirmed natural source.
Bergenia crassifoliaSaxifragaceaeRhizomeBergenin[2]High bergenin content suggests potential for this compound presence.
Bergenia ligulataSaxifragaceaeRhizomeBergenin[2]A primary source of bergenin.
Bergenia ciliataSaxifragaceaeRhizomeBergenin[2]Widely used in traditional medicine for its bergenin content.
Bergenia stracheyiSaxifragaceaeRhizomeBergenin[3]Another significant source of bergenin.

Experimental Protocols

General Experimental Workflow for the Isolation of this compound

The following diagram illustrates a generalized workflow for the extraction, isolation, and quantification of this compound from Bergenia rhizomes. This workflow is based on established methods for the analysis of bergenin and other phenolic compounds from plant matrices.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification s1 Plant Material (Dried & Powdered Bergenia Rhizomes) s2 Maceration or Soxhlet Extraction (e.g., with 80% Methanol) s1->s2 s3 Filtration & Concentration (Rotary Evaporation) s2->s3 s4 Liquid-Liquid Partitioning (e.g., Ethyl Acetate vs. Water) s3->s4 s5 Column Chromatography (Silica Gel or Sephadex LH-20) s4->s5 s6 Fraction Collection & TLC Analysis s5->s6 s7 Preparative HPLC (for pure compound isolation) s6->s7 s8 Structure Elucidation (NMR, MS) s7->s8 s9 UPLC-MS/MS Quantification s7->s9

A generalized experimental workflow for this compound isolation.
Detailed Methodologies

1. Plant Material and Extraction:

  • Plant Material: Dried rhizomes of Bergenia purpurascens are finely powdered.

  • Extraction Solvent: A solution of 80% methanol in water is a commonly used solvent for extracting phenolic compounds, including bergenin and its derivatives.

  • Extraction Procedure:

    • Macerate the powdered plant material in the extraction solvent (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

    • Alternatively, for more efficient extraction, perform Soxhlet extraction for 6-8 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

2. Purification:

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being more lipophilic than bergenin, is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol.

    • Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.

    • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, use a preparative HPLC system with a C18 column.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid).

3. Analysis and Quantification:

  • Structural Elucidation: The purified compound's structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

  • Quantitative Analysis using UPLC-MS/MS:

    • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is ideal for sensitive and specific quantification.

    • Chromatographic Conditions:

      • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

      • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.

Putative Signaling Pathways

While specific studies on the signaling pathways of this compound are not yet available, its structural similarity to bergenin and other bioactive phenolic compounds allows for the formulation of hypotheses regarding its potential mechanisms of action, particularly in anti-inflammatory and antioxidant responses.

Putative Anti-inflammatory Signaling Pathway

This compound is hypothesized to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response stimulus LPS, Cytokines IKK IKK Complex stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Genes Induces Transcription DOMB This compound DOMB->IKK Inhibits

Hypothesized inhibition of the NF-κB pathway by this compound.
Putative Antioxidant Signaling Pathway

It is proposed that this compound may enhance the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

antioxidant_pathway cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Pathway cluster_response Antioxidant Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_active Active Nrf2 (Nuclear Translocation) Nrf2->Nrf2_active Dissociates from Keap1 ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes Induces Transcription DOMB This compound DOMB->Keap1 May interact with

Hypothesized activation of the Nrf2 pathway by this compound.

Conclusion and Future Directions

This compound is an intriguing natural product with potential therapeutic applications. While its presence has been confirmed in Bergenia purpurascens, further research is required to quantify its concentration in this and other Bergenia species. The development of validated analytical methods, such as the UPLC-MS/MS protocol outlined here, will be crucial for accurate quantification and pharmacokinetic studies. Furthermore, dedicated pharmacological studies are needed to elucidate the specific signaling pathways modulated by this compound and to confirm its hypothesized anti-inflammatory and antioxidant activities. This will pave the way for a comprehensive evaluation of its potential as a novel drug candidate.

References

Di-O-methylbergenin: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-methylbergenin, a derivative of the natural product bergenin, is a compound of increasing interest within the scientific community. Its structural modifications suggest unique physicochemical properties and potentially enhanced biological activities compared to its parent compound. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, along with an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₀O₉[1][2]
Molecular Weight 356.33 g/mol [1][2]
Melting Point 194-196 °C
Appearance Powder[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Purity (Typical) >98% (HPLC)[1][2]
Predicted pKa 12.74 ± 0.60[3]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[1]

Note: For enhanced solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[1]

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in the public domain, certificates of analysis from suppliers indicate that the Nuclear Magnetic Resonance (NMR) data are consistent with its proposed structure. Predicted ¹³C NMR data for the related compound bergenin is available and can serve as a reference for structural elucidation.[4]

Synthesis

A short, high-yielding total synthesis of 8,10-di-O-methylbergenin, a closely related derivative, has been reported. The key steps in this synthesis involve a stereoselective installation of a beta-C-aryl linkage, a palladium(0)-catalyzed aryl carbonylation, and a regioselective lactonization reaction. This synthetic pathway may be adaptable for the synthesis of this compound and its analogs.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is still emerging, the activities of its parent compound, bergenin, and other related natural products provide a strong basis for predicting its potential therapeutic effects. The primary areas of interest include anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and other mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay (General Protocol)

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of inflammatory mediators in cell culture.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

  • Treatment: The cells are treated with varying concentrations of this compound.

  • Measurement of Inflammatory Mediators: The levels of inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in the cell culture supernatant are quantified using methods like the Griess assay and ELISA, respectively.[5]

  • Data Analysis: The inhibitory effect of this compound on the production of these mediators is calculated and expressed as the IC₅₀ value (the concentration required to inhibit 50% of the response).

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling cascade is a prime target for anti-inflammatory drugs. The canonical pathway is activated by stimuli like TNF-α and IL-1, leading to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkBa IκBα IKK_Complex->IkBa Phosphorylation NFkB_p50_p65 NF-κB (p50/p65) IkBa->NFkB_p50_p65 Inhibition IkBa_p P-IκBα NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Di_O_methylbergenin This compound Di_O_methylbergenin->IKK_Complex Potential Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NFkB_p50_p65_n->Gene_Transcription Activation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The intrinsic and extrinsic pathways are the two major apoptosis signaling cascades.

Experimental Protocol: In Vitro Anticancer Assay (General Workflow)

A typical workflow to evaluate the anticancer potential of a compound involves assessing its effects on cell viability, proliferation, and apoptosis.

Anticancer_Assay_Workflow Start Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations and Times) Start->Treatment Viability Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) Treatment->Apoptosis End Data Analysis and Conclusion Viability->End Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptotic Proteins) Apoptosis->Mechanism Mechanism->End

Caption: General workflow for in vitro evaluation of anticancer activity.

Signaling Pathway: Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, causing the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[6][7][8]

Intrinsic_Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Di_O_methylbergenin This compound Di_O_methylbergenin->Cellular_Stress Potential Induction

Caption: Potential induction of the intrinsic apoptosis pathway by this compound.

Conclusion

This compound presents a promising scaffold for further investigation in the fields of medicinal chemistry and pharmacology. While comprehensive experimental data on its physicochemical and biological properties are still being gathered, the available information, combined with knowledge of related compounds, suggests its potential as an anti-inflammatory and anticancer agent. The detailed information and proposed experimental frameworks provided in this guide are intended to facilitate and inspire future research into this intriguing molecule. Further studies are warranted to fully elucidate its spectroscopic characteristics, quantitative solubility, and specific molecular mechanisms of action.

References

Spectroscopic and Biological Insights into Di-O-methylbergenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – This technical guide provides a comprehensive analysis of the spectroscopic data for Di-O-methylbergenin, a derivative of the naturally occurring compound bergenin. Tailored for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols and an examination of its biological significance.

Core Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data of 8,10-di-O-methylbergenin
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.01sH-7
4.88d10.0H-4a
4.04t9.5H-3
3.96d9.8H-10b
3.89s8-OCH₃
3.87s10-OCH₃
3.75-3.85mH-2, H-4, H-11a, H-11b
Table 2: ¹³C NMR Spectroscopic Data of 8,10-di-O-methylbergenin
Chemical Shift (δ) ppmAssignment
164.5C-6
151.8C-8
151.3C-10
141.0C-9
118.9C-5
115.6C-7
109.8C-10a
81.9C-4a
79.8C-10b
74.5C-3
72.1C-2
70.0C-4
61.8C-11
56.38-OCH₃
56.110-OCH₃
Table 3: IR and MS Spectroscopic Data of 8,10-di-O-methylbergenin
Spectroscopic TechniqueCharacteristic Peaks/Values
IR (cm⁻¹) 3448 (O-H), 2925 (C-H), 1710 (C=O, ester), 1615, 1475 (C=C, aromatic), 1095 (C-O)
MS (m/z) 356 [M]⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following section outlines the methodologies employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for proton and 100 MHz for carbon nuclei, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz). For the acquisition of ¹³C NMR data, broadband proton decoupling was employed to simplify the spectra.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data were acquired on a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the ion source. The mass-to-charge ratio (m/z) of the molecular ion was determined.

Biological Activity and Signaling Pathways

Bergenin and its derivatives have garnered significant interest for their diverse pharmacological activities, including immunosuppressive and anti-inflammatory effects[1][2][3]. These compounds have been shown to modulate the production of key cytokines involved in the immune response.

Immunosuppressive and Anti-inflammatory Effects

Studies on bergenin derivatives have demonstrated their ability to inhibit the proliferation of splenocytes and modulate the secretion of cytokines such as interferon-gamma (IFN-γ), interleukin-4 (IL-4), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1][3][4][5][6]. This suggests that this compound may exert its biological effects through the modulation of T-helper cell (Th1/Th2) responses and other inflammatory pathways.

The diagram below illustrates a potential signaling pathway through which bergenin derivatives may exert their immunosuppressive and anti-inflammatory effects.

bergenin_pathway cluster_cell Immune Cell (e.g., T-cell, Macrophage) cluster_response Cellular Response Bergenin This compound Receptor Cell Surface Receptor Bergenin->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Activates/Inhibits Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Regulates Gene_Expression Cytokine Gene Expression Transcription_Factors->Gene_Expression Controls Cytokine_Production Decreased Production of Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) Gene_Expression->Cytokine_Production Immune_Response Modulation of Immune Response Cytokine_Production->Immune_Response

Figure 1: Proposed signaling pathway for the immunomodulatory effects of this compound.

The experimental workflow for the spectroscopic analysis of this compound is outlined in the following diagram.

spectroscopic_workflow start Sample Preparation (this compound) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report data_analysis->report

Figure 2: Experimental workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Isolation and Purification of Di-O-methylbergenin from Ardisia japonica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Di-O-methylbergenin, a natural compound of interest, from the plant Ardisia japonica. This document details the necessary experimental protocols, from initial extraction to final purification, and presents the available quantitative data in a structured format.

Introduction

This compound is a derivative of bergenin, a C-glucoside of 4-O-methylgallic acid. While research on bergenin and its various derivatives has highlighted a range of potential pharmacological activities, specific studies on the isolation of this compound from natural sources are limited. This guide synthesizes the available information, primarily drawing from methodologies used for the isolation of structurally similar compounds from Ardisia japonica, a known plant source.

Plant Material

The primary source for the isolation of this compound and its related compounds is the whole plant of Ardisia japonica (Thunb.) Bl. (Myrsinaceae). This low-growing evergreen shrub is native to East Asia and is used in traditional Chinese medicine. For research and development purposes, authenticated and properly identified plant material is crucial for reproducible results.

Experimental Protocols

The following protocols are based on established methods for the isolation of bergenin derivatives from Ardisia japonica.

Extraction

The initial step involves the extraction of crude compounds from the dried and powdered plant material.

Protocol:

  • Maceration: The air-dried and powdered whole plants of Ardisia japonica are subjected to extraction with a polar solvent. 95% ethanol (EtOH) is a commonly used solvent for this purpose. The plant material is typically soaked in the solvent at room temperature for an extended period (e.g., 3 times, 7 days each).

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. To simplify the mixture and enrich the target compounds, a liquid-liquid fractionation process is employed.

Protocol:

  • Suspension: The crude ethanol extract is suspended in water.

  • Solvent Partitioning: The aqueous suspension is then successively partitioned with solvents of increasing polarity. A common sequence is:

    • Petroleum ether (PE)

    • Ethyl acetate (EtOAc)

    • n-butanol (n-BuOH)

  • Evaporation: Each solvent fraction is then evaporated to dryness to yield the respective crude fractions. The bergenin derivatives are typically found in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Chromatographic Purification

The purification of this compound from the enriched fractions is achieved through a series of chromatographic techniques.

Protocol:

  • Column Chromatography (CC) on Silica Gel:

    • The ethyl acetate or n-butanol fraction is subjected to column chromatography on a silica gel column.

    • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (CHCl₃) and methanol (MeOH), with the methanol concentration gradually increasing (e.g., from 100:0 to 0:100 v/v).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Column Chromatography on Sephadex LH-20:

    • Further purification of the combined fractions is performed using a Sephadex LH-20 column.

    • The elution is typically carried out with methanol (MeOH). This step is effective in separating compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final purification step often involves preparative HPLC to isolate the pure compound.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase is typically a gradient of methanol (MeOH) or acetonitrile (ACN) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

Quantitative Data

CompoundPlant SourceStarting Material (kg)Yield (mg)Purity (%)Analytical MethodReference
MethylbergeninArdisia japonica1512>98NMR, MS(Yu et al., 2017)
This compound Ardisia japonicaTo be determinedTo be determinedTo be determinedHPLC, NMR, MS

Note: The yield of natural products can vary significantly depending on the plant's geographical origin, harvest time, and the specific extraction and purification methods employed.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Ardisia japonica.

experimental_workflow plant_material Dried & Powdered Ardisia japonica extraction Extraction (95% EtOH Maceration) plant_material->extraction crude_extract Crude EtOH Extract extraction->crude_extract fractionation Fractionation (Liquid-Liquid Partitioning) crude_extract->fractionation pe_fraction Petroleum Ether Fraction fractionation->pe_fraction Non-polar etoac_fraction Ethyl Acetate Fraction fractionation->etoac_fraction Medium-polar nbuoh_fraction n-Butanol Fraction fractionation->nbuoh_fraction Polar silica_gel_cc Silica Gel Column Chromatography etoac_fraction->silica_gel_cc nbuoh_fraction->silica_gel_cc sephadex_cc Sephadex LH-20 Column Chromatography silica_gel_cc->sephadex_cc prep_hplc Preparative HPLC (C18 Column) sephadex_cc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for this compound isolation.

Conclusion

The isolation and purification of this compound from Ardisia japonica is a multi-step process that requires careful execution of extraction, fractionation, and chromatographic techniques. While a specific, detailed protocol for this particular compound is not yet published, the methodologies used for the successful isolation of the closely related compound methylbergenin provide a robust framework for researchers. Further studies are needed to optimize the process and to quantify the yield and purity of this compound from this plant source. This guide serves as a foundational resource for scientists and professionals in the field of natural product chemistry and drug development.

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Di-O-methylbergenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and stereochemistry of Di-O-methylbergenin, a derivative of the natural product bergenin. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound, systematically named (2R,3S,4S,4aR,10bS)-3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one, is a C-glucoside derivative of bergenin. The core structure consists of a pyrano[3,2-c]isochromen-6-one fused ring system, with a glucose-derived pyran ring attached to the aromatic portion via a carbon-carbon bond. The designation "Di-O-methyl" typically refers to the methylation of two phenolic hydroxyl groups on the bergenin scaffold, specifically at positions 8 and 10.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₀O₉[1]
Molecular Weight 356.33 g/mol [1]
IUPAC Name (2R,3S,4S,4aR,10bS)-3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one[1]
CAS Number 33815-57-5[1]

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity and is defined by multiple chiral centers within the pyran and isochromenone rings. The absolute configuration is specified in its IUPAC name as (2R,3S,4S,4aR,10bS). The β-anomeric configuration of the C-glucoside linkage is a key stereochemical feature.

Figure 1. 2D representation of this compound with stereochemical assignments.

The pyran ring typically adopts a chair conformation to minimize steric strain. The substituents on the chiral centers will therefore occupy either axial or equatorial positions, influencing the molecule's overall shape and its interactions with biological targets.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted spectroscopic data based on its chemical structure and known values for similar compounds. These values should be considered as estimates for the purpose of guiding experimental analysis.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~3.6-3.8m-
H-3~3.9-4.1t~9.0
H-4~4.2-4.4t~9.0
H-4a~2.8-3.0dd~12.0, 4.0
H-10b~4.5-4.7d~9.5
CH₂OH~3.7-3.9m-
OCH₃ (C8, C10)~3.8-4.0s-
OCH₃ (C9)~3.9-4.1s-
Aromatic H~6.5-7.0s-

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted δ (ppm)
C-2~70-72
C-3~74-76
C-4~79-81
C-4a~35-37
C-6 (C=O)~165-167
C-7~105-107
C-8~150-152
C-9~140-142
C-10~152-154
C-10a~115-117
C-10b~80-82
CH₂OH~61-63
OCH₃ (C8, C10)~55-57
OCH₃ (C9)~60-62

Table 4: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyls)
2950-2850C-H stretch (aliphatic and methoxy)
1720-1700C=O stretch (lactone)
1610, 1500C=C stretch (aromatic)
1250-1000C-O stretch (ethers, alcohols)

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zInterpretation
356[M]⁺ (Molecular Ion)
338[M - H₂O]⁺
325[M - OCH₃]⁺
295[M - CH₂OH - OCH₃]⁺

Experimental Protocols

While the full experimental details for the synthesis of this compound are not publicly available, a plausible synthetic route can be outlined based on the reported "Short total synthesis of 8,10-di-O-methylbergenin" and general methods for C-aryl glycoside synthesis.[1]

Proposed Synthetic Workflow

G A Protected Glucal C C-Aryl Glycoside Intermediate A->C Stereoselective C-Glycosylation B Aryl Halide B->C D Carbonylation C->D Palladium-catalyzed Carbonylation E Lactonization D->E Regioselective Lactonization F This compound E->F Deprotection

Figure 2. Proposed synthetic workflow for this compound.

Key Experimental Steps (Representative Protocol)
  • Stereoselective C-Glycosylation: A protected glucal is reacted with a suitable aryl halide (e.g., an iodinated or brominated trimethoxybenzene derivative) in the presence of a palladium catalyst and a phosphine ligand to stereoselectively form the β-C-aryl glycoside intermediate.

  • Palladium-Catalyzed Carbonylation: The resulting C-aryl glycoside is subjected to a palladium(0)-catalyzed carbonylation reaction, introducing a carbonyl group at a specific position on the aromatic ring. This is a key step in building the isochromenone core.

  • Regioselective Lactonization: An intramolecular cyclization is induced to form the lactone ring of the pyrano[3,2-c]isochromen-6-one system. This step is crucial for establishing the final heterocyclic framework.

  • Deprotection: The protecting groups on the hydroxyl functions of the pyran ring are removed under appropriate conditions (e.g., acidic or basic hydrolysis, or hydrogenolysis) to yield the final product, this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and stereochemistry of this compound. The provided data, while partially predictive, offers a strong starting point for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds. The outlined synthetic strategy highlights a modern approach to the construction of complex C-aryl glycosides, which are an important class of molecules in drug discovery. Further experimental validation of the spectroscopic data is recommended for definitive structural confirmation.

References

Derivatives of Di-O-methylbergenin: A Technical Guide to Synthesis, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structures, and biological activities of derivatives of Di-O-methylbergenin. This compound, a derivative of the natural product bergenin, serves as a valuable scaffold for the development of novel therapeutic agents. This document details the chemical modifications of the this compound core, summarizing key quantitative biological data and providing detailed experimental protocols for the synthesis of these derivatives.

Introduction to this compound

Bergenin is a C-glycoside of 4-O-methylgallic acid, naturally occurring in various plant species, and is known for a wide range of pharmacological effects including anti-inflammatory, neuroprotective, and anticancer activities.[1] this compound, specifically 8,10-di-O-methylbergenin, is a derivative of bergenin where the phenolic hydroxyl groups on the gallic acid moiety are methylated. This modification increases the lipophilicity of the molecule, which can significantly influence its biological properties. The core structure of 8,10-di-O-methylbergenin provides a versatile platform for further chemical derivatization to explore and optimize its therapeutic potential. A short, high-yielding synthesis of 8,10-di-O-methylbergenin has been reported, making this scaffold readily accessible for analog development.[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the modification of the parent bergenin molecule, followed by methylation or the use of this compound as a starting material for further functionalization. Key synthetic strategies include the alkylation of the phenolic hydroxyl groups and modifications of the glucose moiety.

General Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is depicted below. This process begins with the selection of the starting material, followed by chemical synthesis to generate a library of derivatives. These compounds are then subjected to biological screening to determine their activity, leading to the identification of lead compounds for further investigation.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material (Bergenin or this compound) synthesis Chemical Modification and Derivatization start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening In vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) purification->screening Library of Derivatives data_analysis Data Analysis (e.g., IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

Synthesis of 8,10-di-O-alkylbergenin Derivatives (General Procedure) [1][3]

To a solution of bergenin in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) are added. The appropriate alkyl bromide (e.g., n-hexyl bromide, n-heptyl bromide) is then added, and the reaction mixture is stirred at 60-80 °C overnight. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 8,10-di-O-alkylbergenin derivative.

Synthesis of 3,11-O-benzylidene-8,10-di-O-benzylbergenin (Compound 7 in Deng et al.) [1][3]

To a solution of 8,10-di-O-benzylbergenin in acetonitrile (CH3CN), camphorsulfonic acid and benzaldehyde dimethyl acetal are added at room temperature. The reaction mixture is stirred for 4 hours and then quenched with triethylamine (Et3N). The solvent is concentrated, and the residue is purified by column chromatography on silica gel (CH2Cl2/MeOH = 30:1) to give the target compound as a white solid.

Synthesis of 4-epi-3,11-O-benzylidene-8,10-di-O-benzylbergenin (Compound 8 in Deng et al.) [1][3]

The 3,11-O-benzylidene-8,10-di-O-benzylbergenin is oxidized using Dess-Martin periodinane. The resulting ketone is then reduced with sodium borohydride (NaBH4) to yield the C-4 epimer.

Synthesis of 4-azido-4-deoxy-3,11-O-benzylidene-8,10-di-O-benzylbergenin (Compound 11 in Deng et al.) [1][3]

The 4-epi-3,11-O-benzylidene-8,10-di-O-benzylbergenin is first converted to its 4-triflate derivative using trifluoromethanesulfonic anhydride in the presence of pyridine. The triflate is then displaced with sodium azide (NaN3) in DMF at 80 °C to yield the 4-azido derivative.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for various biological activities, with immunosuppressive and tyrosinase inhibitory effects being the most prominent.

Immunosuppressive Activity

A series of 8,10-di-O-alkylbergenin derivatives have been synthesized and evaluated for their immunosuppressive effects by measuring the inhibition of Concanavalin A (Con A)-induced mouse splenocyte proliferation.[1][3] The results indicate that increasing the lipophilicity through alkylation of the phenolic hydroxyl groups can enhance the immunosuppressive activity.

CompoundR (at C8, C10)Other ModificationsIC50 (µM) on Mouse Splenocyte ProliferationReference
Bergenin HNone> 10[1][3]
2b n-PropylNone> 10[1][3]
2c n-ButylNone> 10[1][3]
2e n-HexylNone6.83[1][3]
2f n-HeptylNone5.39[1][3]
7 Benzyl3,11-O-benzylidene3.52[1][3]
13 n-Heptyl4-amino-4-deoxy5.39[1][3]
Table 1: Immunosuppressive activity of selected Di-O-alkylbergenin derivatives.

The study by Deng et al. suggests that the immunosuppressive effect of these derivatives may stem from the suppression of both IFN-γ (a Th1 cytokine) and IL-4 (a Th2 cytokine).[1][3] This dual inhibitory activity suggests a potential for these compounds in the treatment of autoimmune diseases and organ transplant rejection.

The following diagram illustrates the proposed mechanism of action for the immunosuppressive this compound derivatives, highlighting the inhibition of T-cell proliferation through the suppression of key cytokines.

G Proposed Immunosuppressive Mechanism of this compound Derivatives cluster_cell T-Cell TCR T-Cell Receptor (TCR) Activation T-Cell Activation TCR->Activation Proliferation T-Cell Proliferation Activation->Proliferation IFN_gamma IFN-γ Production Activation->IFN_gamma IL4 IL-4 Production Activation->IL4 Derivative This compound Derivative Derivative->Proliferation Inhibition Derivative->IFN_gamma Inhibition Derivative->IL4 Inhibition

Caption: Proposed mechanism of immunosuppression by this compound derivatives.

Tyrosinase Inhibitory Activity

A series of tri-O-methylnorbergenin analogues, which are structurally very similar to this compound derivatives, have been synthesized and evaluated for their inhibitory effects on tyrosinase.[4] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

CompoundR (at C11)IC50 (µM) on TyrosinaseReference
Kojic Acid (Control) -16.7[4]
1 H> 100[4]
2 4-hydroxybenzoyl25.4[4]
3 3,4-dihydroxybenzoyl9.1[4]
4 3,4,5-trihydroxybenzoyl (galloyl)11.2[4]
5 4-methoxybenzoyl> 100[4]
Table 2: Tyrosinase inhibitory activity of selected tri-O-methylnorbergenin analogues.

The study revealed that the presence of a catechol moiety (3,4-dihydroxybenzoyl) at the C11 position of the tri-O-methylnorbergenin scaffold resulted in the most potent tyrosinase inhibitory activity.[4] Compound 4, with a catechol group, was identified as a mixed-type inhibitor of tyrosinase.[4]

Structure-Activity Relationship (SAR)

The available data allows for the deduction of several structure-activity relationships for this compound derivatives.

  • For Immunosuppressive Activity:

    • Lipophilicity: Increasing the length of the alkyl chains at the C8 and C10 positions (e.g., from propyl to heptyl) enhances the immunosuppressive activity, suggesting that increased lipophilicity is favorable.[1][3]

    • Bulky Substituents: The introduction of bulky benzyl groups at the C8 and C10 positions, combined with a benzylidene protection of the 3- and 11-hydroxyl groups, leads to a significant increase in potency.[1][3]

    • Stereochemistry at C4: The configuration of the hydroxyl group at the C4 position is crucial for activity. Inversion of the stereochemistry at this position leads to a dramatic decrease in immunosuppressive activity.[1][3]

    • Modification at C4: Introduction of an amino group at the C4 position can maintain or slightly improve the activity compared to the corresponding hydroxyl derivative.[1][3]

  • For Tyrosinase Inhibitory Activity:

    • Aromatic Substituents: The nature of the substituent on the benzoyl group at the C11 position of the norbergenin core significantly influences the tyrosinase inhibitory activity.

    • Hydroxylation Pattern: The presence of a catechol (3,4-dihydroxy) or pyrogallol (3,4,5-trihydroxy) moiety on the benzoyl group is critical for potent inhibition.[4] Monohydroxylation or methoxylation leads to a loss of activity.[4] This suggests that the dihydroxybenzene moiety is likely involved in chelating the copper ions in the active site of tyrosinase.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic accessibility of the core structure allows for extensive chemical modifications, leading to the identification of potent immunosuppressive and tyrosinase inhibitory agents. The structure-activity relationship studies highlight the importance of lipophilicity and specific substituent patterns for biological activity. Further exploration of this chemical space, including the investigation of a broader range of biological targets and the elucidation of detailed mechanisms of action, is warranted to fully exploit the therapeutic potential of this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Di-O-methylbergenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation can contribute to a variety of pathological conditions. Natural products are a promising source of novel anti-inflammatory agents. Di-O-methylbergenin, a derivative of bergenin, is a compound of interest for its potential therapeutic properties. These application notes provide detailed protocols for in vitro and in vivo assays to evaluate the anti-inflammatory activity of this compound and to investigate its underlying mechanism of action, with a focus on the NF-κB and MAPK signaling pathways.

In Vitro Anti-inflammatory Activity Assays

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

Principle:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite concentration in the presence of the test compound indicates potential anti-inflammatory activity.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Allow the cells to adhere and grow overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Include a vehicle control (dissolving solvent for the compound) and a positive control (a known anti-inflammatory agent, e.g., L-NAME).

  • Stimulation:

    • After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a negative control group of cells that are not treated with LPS or the test compound.

  • Nitrite Quantification (Griess Assay):

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

  • Cell Viability Assay (MTT Assay):

    • To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a cell viability assay, such as the MTT assay, in parallel.

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

Data Presentation:

Summarize the quantitative data in the following tables:

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Nitrite Concentration (µM) ± SD% Inhibition of NO Production
Control (Unstimulated)-
LPS (1 µg/mL)-0
This compound1
5
10
25
50
L-NAME (Positive Control)Specify Conc.

Calculate the percentage of inhibition using the formula: % Inhibition = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100.

Table 2: Cytotoxicity of this compound on RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Cell Viability (%) ± SD
Control-100
This compound1
5
10
25
50

In Vivo Anti-inflammatory Activity Assay

Carrageenan-Induced Paw Edema in Rats

Principle:

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[1] Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling).[1] The ability of a test compound to reduce this swelling is an indication of its anti-inflammatory potential.

Experimental Protocol:

  • Animals:

    • Use male Wistar rats (180-220 g).

    • Acclimatize the animals for at least one week before the experiment.

    • House the animals under standard laboratory conditions with free access to food and water.

  • Treatment Groups:

    • Divide the rats into several groups (n=6 per group):

      • Group I: Normal control (saline).

      • Group II: Carrageenan control (vehicle).

      • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally).

      • Group VI: Positive control (Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer the test compound or vehicle to the respective groups 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the subplantar region of the right hind paw.[1]

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point.

    • Calculate the percentage of inhibition of edema using the formula: % Inhibition = [(Edema in control group - Edema in treated group) / Edema in control group] x 100.

Data Presentation:

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) ± SEM% Inhibition of Edema at 3h
Time (hours)
0 1
Carrageenan Control-
This compound25
50
100
Indomethacin10

Investigation of the Mechanism of Action

Inhibition of NF-κB and MAPK Signaling Pathways

Principle:

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating the inflammatory response.[2][3] Many anti-inflammatory compounds exert their effects by inhibiting these pathways. The activation of these pathways can be assessed by measuring the phosphorylation of key proteins (e.g., IκBα, p65 for NF-κB; p38, ERK, JNK for MAPK) using Western blotting.

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A RAW 264.7 Macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Lysis C->D E Protein Quantification (BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer to PVDF Membrane F->G H Blocking G->H I Primary Antibody Incubation (p-IκBα, p-p65, p-p38, p-ERK, p-JNK) H->I J Secondary Antibody Incubation I->J K Chemiluminescent Detection J->K L Densitometry Analysis K->L M Normalization to Loading Control (β-actin) L->M

Caption: Workflow for investigating the effect of this compound on NF-κB and MAPK signaling pathways.

Signaling Pathway Diagrams:

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound (potential target) IKK IKK MyD88->IKK NFκB_complex IκBα-p65-p50 (Inactive NF-κB) IKK->NFκB_complex Phosphorylation IκBα IκBα p65 p65 p50 p50 p_IκBα p-IκBα NFκB_complex->p_IκBα Degradation NFκB_active p65-p50 (Active NF-κB) p_IκBα->NFκB_active p_p65 p-p65 p_p50 p-p50 p_p65->p_p50 NFκB_active->p_p65 DNA DNA NFκB_active->DNA Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 This compound (potential target) MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Genes AP1->Genes Transcription

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Conclusion

These detailed protocols provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing these in vitro and in vivo assays, researchers can generate crucial data on its efficacy and elucidate its mechanism of action. The provided templates for data presentation and signaling pathway diagrams will aid in the clear and concise communication of experimental findings. Further investigation into the specific molecular targets of this compound within these inflammatory pathways will be essential for its potential development as a therapeutic agent.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Bergenin and Its Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological feature in many of these diseases is oxidative stress and neuroinflammation. Consequently, therapeutic strategies are increasingly focused on identifying compounds with neuroprotective properties. Bergenin, a C-glycoside of 4-O-methyl gallic acid, and its derivatives have emerged as promising candidates due to their potent antioxidant and anti-inflammatory activities.[1][2][3][4] This document provides detailed application notes and protocols for investigating the neuroprotective effects of bergenin and its derivatives, such as Di-O-methylbergenin, in relevant cell culture models. While specific data for this compound is limited, the methodologies outlined here are based on studies of bergenin and its O-demethylated derivative, norbergenin, providing a strong framework for assessing the neuroprotective potential of related compounds.

Data Presentation

The following tables summarize quantitative data from studies on bergenin and its derivatives, highlighting their neuroprotective and associated biochemical effects.

Table 1: Antioxidant and Neuroprotective Activity of Norbergenin Derivatives

CompoundDPPH Radical Scavenging IC50 (µM)Superoxide Anion Scavenging IC50 (µM)Neuroprotective Concentration (µM) in Rat Cortical Neurons
Norbergenin1332-
Norbergenin 11-caproateStronger than catechin-10

Data from Takahashi et al., 2003.[5]

Table 2: Effect of Bergenin on Cholinesterase Activity and Neuronal Viability

TreatmentAChE Inhibition (IC50)BuChE Inhibition (IC50)Cell Viability (SH-SY5Y cells) vs. NMDA-induced toxicity
BergeninDose-dependentDose-dependentDose-dependent prevention

Data from Acharya et al., 2019.[1]

Table 3: Anti-inflammatory Effects of Bergenin in BV2 Microglial Cells

Treatment ConditionKey Molecular Effects
High GlucoseDecreased PPAR-γ expression, Increased NF-κB p65 phosphorylation
High Glucose + BergeninReversed decrease in PPAR-γ, Decreased NF-κB p65 phosphorylation

Data from a 2023 study on bergenin's effects on neuroinflammation.[3]

Table 4: Cytoprotective Effect of Bergenin Against Oxidative Stress

Cell LineTreatmentCell Viability
HT-22H₂O₂ (200 µM)Significant reduction
HT-22Bergenin (50 & 100 µM) + H₂O₂Remarkable increase
PC-12H₂O₂ (200 µM)Significant reduction
PC-12Bergenin (50 & 100 µM) + H₂O₂Remarkable increase

Data from a study on bergenin's effect on memory deficit.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in setting up their in vitro assays for screening neuroprotective compounds like this compound.

Protocol 1: Assessment of Neuroprotection in Primary Cortical Neurons

Objective: To evaluate the ability of a test compound to protect primary neurons from cell death.

Materials:

  • Primary cortical neurons (e.g., from rat embryos)

  • DMEM supplemented with N2

  • Test compound (e.g., this compound)

  • Neurotoxin (optional, for induced-toxicity models)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents

  • Multi-well culture plates

Procedure:

  • Isolate and culture primary cortical neurons from rat embryos according to standard protocols.

  • Plate the neurons in multi-well plates at a suitable density.

  • Allow the neurons to adhere and mature for a specified period.

  • Treat the cells with various concentrations of the test compound for a predetermined duration. For proactive neuroprotection, pre-treatment is common.

  • (Optional) Induce neuronal death using a neurotoxin.

  • Assess cell viability using the MTT assay or a similar method. This involves incubating the cells with MTT solution, followed by solubilization of the formazan product and measurement of absorbance at a specific wavelength.[1]

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: Evaluation of Anti-inflammatory Effects in Microglial Cells

Objective: To determine if the test compound can mitigate the inflammatory response in microglial cells.

Materials:

  • BV2 microglial cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) or other inflammatory stimuli (e.g., high glucose)

  • Test compound

  • Reagents for Western blotting (antibodies against PPAR-γ, phospho-NF-κB p65, total NF-κB p65)

  • Reagents for qPCR (primers for inflammatory cytokines like TNF-α, IL-1β, IL-6)

Procedure:

  • Culture BV2 cells in flasks and seed them into multi-well plates.

  • Pre-treat the cells with the test compound for a specified time.

  • Induce an inflammatory response by adding LPS or exposing the cells to high glucose conditions.[3]

  • After the incubation period, harvest the cells for protein or RNA analysis.

  • For Western blotting, lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to detect changes in protein expression and phosphorylation.[3]

  • For qPCR, extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR using specific primers for target inflammatory genes.

  • Analyze the data to determine the effect of the compound on inflammatory markers.

Protocol 3: Assessment of Antioxidant Activity in Neuronal Cell Lines

Objective: To measure the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell lines (e.g., HT-22, PC-12, or SH-SY5Y)

  • Cell culture medium

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), NMDA)[1][6]

  • Test compound

  • MTT assay reagents

Procedure:

  • Culture the chosen neuronal cell line and seed into 96-well plates.

  • Pre-treat the cells with different concentrations of the test compound for a designated period.

  • Induce oxidative stress by adding H₂O₂ or NMDA to the culture medium.[1][6]

  • Incubate for a time sufficient to induce cell death in the control (oxidative agent only) group.

  • Perform an MTT assay to quantify cell viability.[6]

  • Compare the viability of cells treated with the test compound to the control groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Neuroprotective_Mechanism_of_Bergenin_Derivatives cluster_stress Cellular Stressors cluster_compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_effects Cellular Outcomes Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Nrf2 ↑ Nrf-2 Pathway Neuroinflammation Neuroinflammation (e.g., High Glucose, LPS) NFkB ↓ NF-κB Pathway Excitotoxicity Excitotoxicity (e.g., NMDA) Cholinesterase ↓ Cholinesterase Activity Bergenin Bergenin / Derivatives (e.g., this compound) Bergenin->Nrf2 Bergenin->NFkB Reelin ↑ Reelin Signaling Bergenin->Reelin Bergenin->Cholinesterase Antioxidant ↑ Antioxidant Defense Nrf2->Antioxidant Anti_inflammatory ↓ Anti-inflammatory Response NFkB->Anti_inflammatory Anti_apoptotic ↓ Anti-apoptotic Effects Reelin->Anti_apoptotic Neuroprotection ↑ Neuroprotection & Cell Survival Cholinesterase->Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Anti_apoptotic->Neuroprotection

Caption: Proposed neuroprotective mechanisms of bergenin derivatives.

Experimental_Workflow_Neuroprotection_Assay start Start: Culture Neuronal Cells (e.g., Primary, SH-SY5Y, HT-22) treatment Pre-treat with This compound (various concentrations) start->treatment stress Induce Cellular Stress (e.g., H₂O₂, NMDA, LPS) treatment->stress incubation Incubate for Defined Period stress->incubation analysis Analyze Cellular Response incubation->analysis viability Cell Viability Assay (MTT) analysis->viability Assess Survival inflammation Inflammatory Marker Analysis (Western Blot, qPCR) analysis->inflammation Assess Anti-inflammatory      Effect oxidative Oxidative Stress Markers (e.g., ROS measurement) analysis->oxidative Assess Antioxidant    Effect end End: Evaluate Neuroprotective Efficacy viability->end inflammation->end oxidative->end

Caption: General workflow for in vitro neuroprotection assays.

References

Application Note: Quantification of Di-O-methylbergenin in Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-methylbergenin, a derivative of the natural compound bergenin, is a molecule of interest in pharmaceutical research due to its potential therapeutic properties. To facilitate pharmacokinetic and toxicokinetic studies, a reliable and validated analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plasma.

Principle

This method utilizes protein precipitation for the extraction of this compound from plasma samples, followed by reversed-phase HPLC separation and quantification using a UV detector. An internal standard (IS) is recommended for accurate and precise quantification, compensating for potential variations during sample processing and injection.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Acetaminophen)[1]

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Control plasma (human, rat, etc.)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to achieve the desired concentration range for the calibration curve.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Acetaminophen) in methanol.

  • Internal Standard Working Solution: Dilute the IS stock solution with the same diluent as the working standards to a final concentration (e.g., 10 µg/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Inject a portion of the supernatant (e.g., 20 µL) into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are proposed based on methods for bergenin and are a starting point for optimization for this compound.[1]

ParameterRecommended Condition
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (e.g., 20:80, v/v) with pH adjustment to 2.5 using phosphoric acid.[1] Gradient elution may be explored for better separation from endogenous interferences.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection Wavelength Bergenin exhibits maximum absorption at 220 nm and 275 nm.[1] A wavelength of 275 nm is recommended to minimize interference from plasma components.[1] The optimal wavelength for this compound should be experimentally determined.
Run Time Approximately 15 minutes (adjust as needed to ensure elution of the analyte and IS without interference from subsequent injections).

Method Validation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from multiple sources.

  • Linearity and Range: The relationship between the concentration of the analyte and the analytical response. A calibration curve should be prepared with at least six non-zero concentrations.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are determined at multiple concentration levels (low, medium, and high quality controls).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure. This is determined by comparing the analytical response of extracted samples to that of unextracted standards.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Data Presentation

The following tables summarize the expected quantitative data from a validated method, based on typical results for the related compound, bergenin.

Table 1: Linearity and Range

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 100≥ 0.999

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC Concentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Low QC (0.3) < 15%± 15%< 15%± 15%
Mid QC (5.0) < 15%± 15%< 15%± 15%
High QC (80.0) < 15%± 15%< 15%± 15%

Table 3: Recovery

QC Concentration (µg/mL)Mean Recovery (%)
Low QC (0.3) > 80%
Mid QC (5.0) > 80%
High QC (80.0) > 80%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile/Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation C18 Column Separation injection->separation detection UV Detection (275 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

Method Validation Logic

G cluster_specificity Specificity & Selectivity cluster_quantification Quantitative Performance cluster_sample_handling Sample Integrity Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Accuracy->Precision

Caption: Logical relationship of key parameters in analytical method validation.

Conclusion

The proposed HPLC-UV method provides a robust and reliable framework for the quantification of this compound in plasma. This method, adapted from established protocols for the related compound bergenin, offers a good starting point for researchers and drug development professionals. It is imperative that a full method validation be conducted for this compound to ensure its accuracy, precision, and reliability for pharmacokinetic and other related studies.

References

Application Notes and Protocols for Di-O-methylbergenin in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data on the mechanism of action of Di-O-methylbergenin in Alzheimer's disease (AD) models is currently limited in published literature. The following application notes and protocols are based on extensive research on its parent compound, bergenin . Given that this compound is a derivative of bergenin, the biological activities are expected to be similar, making bergenin a valuable proxy for preliminary research and experimental design.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, neuroinflammation, and oxidative stress. Recent studies have highlighted the therapeutic potential of natural compounds in targeting these pathological hallmarks. Bergenin, a C-glucoside of 4-O-methyl gallic acid, and by extension its derivative this compound, has emerged as a promising neuroprotective agent. These compounds exhibit a multi-target mechanism of action, making them attractive candidates for AD drug discovery.

This document provides a detailed overview of the putative mechanisms of action of this compound (based on bergenin data) in AD models and offers standardized protocols for key in vitro and in vivo experiments.

Mechanism of Action in Alzheimer's Disease Models

Bergenin has been demonstrated to exert its neuroprotective effects through several key pathways implicated in AD pathogenesis:

  • Inhibition of Amyloid-Beta Aggregation and Production: Bergenin has been shown to reduce the levels of Aβ-1-42, a primary component of amyloid plaques. It also exhibits inhibitory activity against β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2]

  • Reduction of Tau Hyperphosphorylation: Studies indicate that bergenin can alleviate the hyperphosphorylation of tau protein, a critical step in the formation of NFTs.[1]

  • Anti-Neuroinflammatory Effects: Bergenin effectively suppresses neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is achieved, in part, through the modulation of the NF-κB and MAPK signaling pathways.[3][4][5]

  • Attenuation of Oxidative Stress: Bergenin combats oxidative stress by enhancing the activity of antioxidant enzymes and activating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[3][6][7]

  • Activation of Pro-Survival Signaling Pathways: Bergenin has been shown to activate the PI3K/Akt signaling pathway, which is crucial for neuronal survival and protection against apoptosis.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on bergenin in various AD-related models.

Table 1: Effects of Bergenin on Amyloid-Beta and Tau Pathology

ParameterModelTreatmentOutcomeReference
Aβ-1-42 LevelsICV STZ-injected rats80 mg/kg bergeninSignificant (p < 0.05) reduction in brain homogenates[1]
p-Tau LevelsICV STZ-injected rats80 mg/kg bergeninSignificant (p < 0.01) reduction in brain homogenates[1]
Aβ (1–42) Aggregation5xFAD Tg mice60 mg/kg bergeninAttenuated aggregation in hippocampal regions (IHC analysis)[3][6]
BACE1 InhibitionIn vitro enzyme assayBergenin analoguesIC₅₀ values <10.0 μM; 11-O-protocatechuoylbergenin IC₅₀ = 0.6 ± 0.07 μM[2]

Table 2: Anti-inflammatory Effects of Bergenin

ParameterModelTreatmentOutcomeReference
TNF-α, IL-1β, IL-6LPS-induced mastitis mouse modelBergeninDecreased concentrations[4][9]
NF-κB and MAPK PhosphorylationLPS-induced mastitis mouse modelBergeninDownregulated[4][9]
Pro-inflammatory Cytokines5xFAD Tg mice60 mg/kg bergeninSuppression in specific brain regions[3]
TLR-4/NF-κB Pathway5xFAD Tg mice60 mg/kg bergeninSuppression of relative expression (IHC)[3]

Table 3: Antioxidant Effects of Bergenin

ParameterModelTreatmentOutcomeReference
GSH LevelsICV STZ-injected rats20, 40, 80 mg/kg bergeninDose-dependent increase[1]
Keap-1/Nrf-2/HO-1 Pathway5xFAD Tg mice60 mg/kg bergeninUpregulation (IHC and Western blot)[3][6]
Oxidative Stress5xFAD Tg mice60 mg/kg bergeninDecrease in specific brain regions[3]

Table 4: Effects of Bergenin on Neuronal Survival Pathways and Cognitive Function

ParameterModelTreatmentOutcomeReference
PI3K/Akt SignalingMPTP-induced Parkinson's modelBergeninActivation[8]
Cognitive Deficits (Morris Water Maze & Y-Maze)ICV STZ-injected rats20, 40, 80 mg/kg bergeninSignificant amelioration[1]
Memory Deficit (Y-maze & MWM)5xFAD Tg mice60 mg/kg bergeninSignificant attenuation[3]

Experimental Protocols

Protocol 1: In Vitro Beta-Secretase (BACE1) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on BACE1 activity.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound (dissolved in DMSO)

  • BACE1 inhibitor (positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add the assay buffer, this compound solution (or control), and recombinant human BACE1 enzyme.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic BACE1 substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Continue to measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of BACE1 inhibition against the logarithm of the this compound concentration.

Protocol 2: In Vivo Assessment in a 5xFAD Transgenic Mouse Model

Objective: To evaluate the effect of this compound on cognitive function, Aβ pathology, neuroinflammation, and oxidative stress in a transgenic mouse model of AD.

Animal Model: 5xFAD transgenic mice and wild-type littermates.

Treatment:

  • Administer this compound (e.g., 30 and 60 mg/kg, orally) or vehicle control daily for a specified period (e.g., 4-8 weeks).

Experimental Procedures:

  • Behavioral Testing (e.g., Morris Water Maze):

    • Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of water using spatial cues. Record the escape latency and path length.

    • Probe Trial (Day 6): Remove the platform and allow the mice to swim freely for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.

  • Tissue Collection and Preparation:

    • At the end of the treatment period, euthanize the mice and perfuse with saline.

    • Dissect the brain and divide it into hemispheres. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected into specific brain regions (e.g., hippocampus, cortex) and snap-frozen for biochemical analyses.

  • Immunohistochemistry (IHC) for Aβ Plaques and Gliosis:

    • Prepare brain sections from the fixed hemisphere.

    • Perform IHC using antibodies against Aβ (e.g., 6E10), microglia (e.g., Iba1), and astrocytes (e.g., GFAP).

    • Quantify the Aβ plaque load and the number of activated microglia and astrocytes around the plaques using image analysis software.

  • Western Blot Analysis:

    • Homogenize brain tissue from the frozen hemisphere to extract proteins.

    • Perform Western blot analysis using antibodies against:

      • Aβ and APP processing: BACE1, APP

      • Tau Pathology: Phosphorylated Tau (e.g., AT8, PHF-1), Total Tau

      • Neuroinflammation: NF-κB, p-NF-κB, TNF-α, IL-1β

      • Oxidative Stress: Nrf2, HO-1, Keap1

      • PI3K/Akt Pathway: PI3K, p-PI3K, Akt, p-Akt, GSK-3β, p-GSK-3β

  • ELISA for Cytokine Levels:

    • Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates.

  • Antioxidant Assays:

    • Measure the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD) in brain homogenates using commercially available assay kits.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound's Multi-Target Mechanism in AD Bergenin This compound BACE1 β-secretase (BACE1) Inhibition Bergenin->BACE1 Tau ↓ Tau Hyper- phosphorylation Bergenin->Tau Neuroinflammation ↓ Neuroinflammation Bergenin->Neuroinflammation OxidativeStress ↓ Oxidative Stress Bergenin->OxidativeStress PI3K_Akt ↑ PI3K/Akt Pathway Bergenin->PI3K_Akt Abeta ↓ Aβ Production & Aggregation BACE1->Abeta Cognitive ↑ Cognitive Function Abeta->Cognitive Tau->Cognitive NFkB ↓ NF-κB Pathway Neuroinflammation->NFkB Microglia ↓ Microglia Activation Neuroinflammation->Microglia Nrf2 ↑ Nrf2 Pathway OxidativeStress->Nrf2 NeuronalSurvival ↑ Neuronal Survival PI3K_Akt->NeuronalSurvival NeuronalSurvival->Cognitive

Caption: Proposed multi-target mechanism of this compound in AD.

G cluster_1 In Vivo Experimental Workflow for this compound Start Start: 5xFAD & WT Mice Treatment Daily Oral Gavage: This compound or Vehicle Start->Treatment Behavior Behavioral Testing: Morris Water Maze Treatment->Behavior Euthanasia Euthanasia & Tissue Collection Behavior->Euthanasia IHC Immunohistochemistry: Aβ, Iba1, GFAP Euthanasia->IHC WB Western Blot: Key Signaling Proteins Euthanasia->WB ELISA ELISA: Pro-inflammatory Cytokines Euthanasia->ELISA AOX Antioxidant Assays: GSH, SOD Euthanasia->AOX Analysis Data Analysis & Interpretation IHC->Analysis WB->Analysis ELISA->Analysis AOX->Analysis

Caption: In vivo experimental workflow for evaluating this compound.

G cluster_2 PI3K/Akt Signaling Pathway Activation by this compound Bergenin This compound PI3K PI3K Bergenin->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β pAkt->GSK3b Inhibits Apoptosis ↓ Apoptosis pAkt->Apoptosis pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b TauPhos ↓ Tau Phosphorylation pGSK3b->TauPhos

Caption: PI3K/Akt signaling pathway modulation by this compound.

References

Application Notes and Protocols: In Vitro Anti-Cancer Activity of Berberine on Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Di-O-methylbergenin" did not yield sufficient public data to generate a detailed report. Therefore, these application notes and protocols have been created for Berberine , a well-researched natural compound with extensive literature on its in vitro anti-cancer activities, to serve as a comprehensive example.

These notes provide an overview of the in vitro anti-cancer effects of Berberine on various human cancer cell lines, including protocols for key experiments and visualizations of associated signaling pathways.

Data Presentation

The anti-proliferative activity of Berberine is cell-line dependent. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Berberine in different human cancer cell lines as determined by cytotoxicity assays.

Table 1: IC50 Values of Berberine in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Non-small cell lung cancer24139.4[1]
HeLaCervical cancer24159.5[1]
HepG2Hepatocellular carcinoma243,587.9[1]
SNU-5Gastric carcinoma48Not specified, dose-dependent inhibition shown[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anti-cancer activity of Berberine are provided below.

Cell Culture and Maintenance
  • Protocol:

    • Human cancer cell lines (e.g., A549, HeLa, HepG2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Berberine and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Berberine on the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Seed cells in 6-well plates and treat with Berberine for the desired time.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[2]

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cells with Berberine as for the cell cycle analysis.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.[2][3]

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis culture Maintain Human Cancer Cell Lines seed Seed Cells in Multi-well Plates culture->seed treat Treat with Berberine (Varying Concentrations & Times) seed->treat mtt MTT Assay (Cytotoxicity) treat->mtt flow_cycle Flow Cytometry (Cell Cycle Analysis) treat->flow_cycle flow_apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) treat->flow_apoptosis ic50 Calculate IC50 mtt->ic50 cell_dist Determine Cell Cycle Distribution flow_cycle->cell_dist apop_rate Quantify Apoptosis Rate flow_apoptosis->apop_rate

Caption: Workflow for in vitro anti-cancer assessment of Berberine.

Signaling Pathways

Berberine has been shown to induce apoptosis and cell cycle arrest through the modulation of several signaling pathways.[4]

1. Induction of Apoptosis

Berberine can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Berberine Berberine FasL_TNFa FasL/TNF-α Berberine->FasL_TNFa Bax Bax ↑ Berberine->Bax Bcl2 Bcl-2 ↓ Berberine->Bcl2 Caspase8 Caspase-8 FasL_TNFa->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Berberine-induced apoptosis signaling pathways.

2. G2/M Phase Cell Cycle Arrest

Berberine can induce G2/M phase cell cycle arrest by modulating the expression of key cell cycle regulatory proteins.[2]

G Berberine Berberine Wee1 Wee1 ↑ Berberine->Wee1 Myt1 Myt1 ↑ Berberine->Myt1 Cdc25c Cdc25c ↓ Berberine->Cdc25c CyclinB1 Cyclin B1 ↓ Berberine->CyclinB1 Cdc2_p Cdc2 (Phosphorylated) Inactive Wee1->Cdc2_p Inhibitory Phosphorylation Myt1->Cdc2_p Inhibitory Phosphorylation Cdc25c->Cdc2_p Dephosphorylation (Activation) Cdc2_CyclinB1 Cdc2-Cyclin B1 Complex Cdc2_p->Cdc2_CyclinB1 CyclinB1->Cdc2_CyclinB1 G2M_Arrest G2/M Arrest Cdc2_CyclinB1->G2M_Arrest Blockage of mitotic entry

Caption: Berberine-induced G2/M cell cycle arrest pathway.

References

Application Notes & Protocols for Developing a Stable Formulation of Di-O-methylbergenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-methylbergenin, a derivative of the natural C-glucoside bergenin, presents a promising scaffold for drug discovery. Like its parent compound, this compound is a powder with solubility in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. However, the limited aqueous solubility of the parent compound, bergenin, suggests that this compound is also likely to be poorly water-soluble, a significant hurdle in developing a bioavailable formulation with a stable shelf-life[2][3]. This document provides a comprehensive guide to developing a stable formulation for this compound, outlining key physicochemical characterization steps, potential formulation strategies, and detailed experimental protocols for evaluation.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design. The following table summarizes key parameters to be determined.

ParameterMethodImportance in Formulation Development
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the crystalline nature and purity of the drug substance. A sharp melting point is indicative of a crystalline solid.
Aqueous Solubility Shake-flask method at different pH values (e.g., 1.2, 4.5, 6.8, 7.4) and temperatures (e.g., 25°C, 37°C).Directly impacts the dissolution rate and bioavailability. Understanding the pH-dependent solubility is critical for oral dosage form development.
Log P (Octanol/Water Partition Coefficient) Shake-flask or HPLC methodIndicates the lipophilicity of the drug, which influences its permeability across biological membranes and its suitability for lipid-based formulations.
pKa Potentiometric titration or UV-spectrophotometryDetermines the ionization state of the molecule at different pH values, which affects its solubility and absorption.
Solid-State Stability Stress testing under conditions of high temperature, humidity, and light exposure (ICH guidelines).Assesses the intrinsic stability of the drug substance and helps identify potential degradation pathways.
Solution Stability Stability testing in various buffers (pH 1.2 to 8.0) at different temperatures.Crucial for developing liquid formulations and understanding potential degradation in the gastrointestinal tract. The parent compound, bergenin, is known to be unstable in neutral and alkaline solutions[4].

Formulation Strategies for Enhanced Solubility and Stability

Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and stability. The choice of strategy will depend on the physicochemical properties of the drug and the desired dosage form.

Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.[5][6]

  • Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), polyethylene glycol (PEG), and Soluplus®.

  • Preparation Methods:

    • Solvent Evaporation: Dissolving both the drug and the carrier in a common solvent, followed by evaporation of the solvent.

    • Melt Extrusion: Mixing the drug and carrier and then processing them at an elevated temperature to form a solid solution or dispersion.

Lipid-Based Formulations

These formulations are particularly suitable for lipophilic drugs.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[7] This enhances the absorption of poorly water-soluble drugs.[5]

  • Components:

    • Oils: Medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., soybean oil).

    • Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® 20), Cremophor® EL.

    • Co-solvents: Ethanol, propylene glycol, Transcutol®.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their aqueous solubility.[5][6]

  • Types of Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Preparation Methods:

    • Kneading: Mixing the drug and cyclodextrin with a small amount of water to form a paste, which is then dried and sieved.

    • Lyophilization (Freeze-Drying): Dissolving both the drug and cyclodextrin in a solvent, followed by freezing and removal of the solvent under vacuum.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of this compound formulations.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Accurately weigh this compound and PVP K30 in various ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue the evaporation until a thin, dry film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried mass and pulverize it gently using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further evaluation.

Protocol 2: In Vitro Dissolution Study

Objective: To evaluate the dissolution rate of this compound from different formulations.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle type)

  • HPLC system with a UV detector

  • Syringes and filters (0.45 µm)

Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).

Procedure:

  • Set the dissolution apparatus to the specified conditions (e.g., paddle speed of 75 RPM, temperature of 37 ± 0.5°C).

  • Place a quantity of the formulation (pure drug, physical mixture, or solid dispersion) equivalent to a fixed dose of this compound into each dissolution vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the collected samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Stability Assessment of Formulations

Objective: To assess the physical and chemical stability of the developed this compound formulations under accelerated storage conditions.

Storage Conditions (ICH guidelines):

  • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH

  • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH

Procedure:

  • Package the formulations in appropriate sealed containers.

  • Place the containers in stability chambers maintained at the specified conditions.

  • At predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated stability), withdraw samples.

  • Analyze the samples for the following parameters:

    • Appearance: Visual inspection for any changes in color, odor, or physical state.

    • Drug Content (Assay): Quantify the amount of this compound remaining in the formulation using a validated HPLC method.

    • Related Substances (Degradation Products): Use a stability-indicating HPLC method to detect and quantify any degradation products.

    • In Vitro Dissolution: Perform dissolution testing as described in Protocol 2 to check for any changes in the drug release profile.

Analytical Method for Quantification

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without an acidifier like 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for λmax of this compound).

  • Column Temperature: 25°C

Visualizations

Workflow for this compound Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Formulation Development & Optimization cluster_3 Phase 4: Stability Assessment A Physicochemical Profiling (Solubility, LogP, pKa, Stability) B Selection of Formulation Approach (Solid Dispersion, SEDDS, Cyclodextrin) A->B C Excipient Compatibility Studies B->C D Preparation of Trial Formulations C->D E In Vitro Dissolution Testing D->E F Optimization of Formulation Parameters E->F H Characterization of Optimized Formulation F->H G Accelerated Stability Studies (ICH Guidelines) H->G

Caption: A stepwise workflow for the development of a stable this compound formulation.

Hypothetical Signaling Pathway for a Bergenin Derivative

Assuming this compound retains some of the anti-inflammatory properties of bergenin, a potential (hypothetical) mechanism of action could involve the inhibition of the NF-κB signaling pathway. The following diagram illustrates this concept.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Inflammatory Stimulus (e.g., LPS) B Receptor (e.g., TLR4) A->B C IKK Complex B->C D IκBα C->D Phosphorylation & Degradation E NF-κB G NF-κB E->G Translocation F This compound F->C Inhibition H DNA G->H I Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) H->I

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Modulating the Th1/Th2 Cytokine Balance in Arthritis with Di-O-methylbergenin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis is a chronic autoimmune disorder characterized by an imbalance in the adaptive immune response, particularly between T helper 1 (Th1) and T helper 2 (Th2) cells. The pro-inflammatory cytokines secreted by Th1 cells, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), are key drivers of inflammation and joint destruction. Conversely, Th2 cytokines, including interleukin-4 (IL-4) and interleukin-10 (IL-10), generally exhibit anti-inflammatory properties. Therapeutic strategies aimed at re-balancing the Th1/Th2 ratio are of significant interest. Bergenin, a C-glycoside of 4-O-methyl gallic acid, and its derivatives have emerged as potential immunomodulators with anti-arthritic properties. This document provides a detailed overview of the potential application of Di-O-methylbergenin, a derivative of bergenin, in modulating the Th1/Th2 cytokine balance in the context of arthritis. While direct experimental data for this compound is limited, this document extrapolates from studies on bergenin and its other derivatives to provide hypothesized effects, detailed experimental protocols for testing these hypotheses, and potential signaling pathways involved.

Introduction to this compound and Th1/Th2 Balance in Arthritis

The pathogenesis of rheumatoid arthritis is complex, involving a cascade of inflammatory mediators that lead to synovial inflammation, cartilage degradation, and bone erosion. A critical aspect of this process is the predominance of a Th1-mediated immune response. Th1 cells primarily produce pro-inflammatory cytokines like IFN-γ and TNF-α, which activate macrophages and other immune cells, perpetuating the inflammatory cycle. In contrast, Th2 cells produce anti-inflammatory cytokines such as IL-4 and IL-10, which can suppress Th1 responses and promote tissue repair. A therapeutic shift from a Th1 to a Th2 dominant response is a promising strategy for managing rheumatoid arthritis.

Bergenin, a natural compound, and its derivatives have demonstrated anti-inflammatory and immunomodulatory activities. Studies on bergenin and its demethylated derivative, norbergenin, have shown that they can inhibit the production of pro-inflammatory Th1 cytokines (IL-2, IFN-γ, and TNF-α) while potentiating the anti-inflammatory Th2 cytokines (IL-4 and IL-5) in animal models of arthritis.[1] Another study on a series of bergenin derivatives indicated a suppression of both IFN-γ and IL-4, suggesting a more complex immunomodulatory role that may not strictly follow a simple Th1-to-Th2 shift.[2]

This compound, specifically 8,10-di-O-methylbergenin, has been synthesized and shown to inhibit the production of nitric oxide (NO) and TNF-α, indicating its potential as an anti-inflammatory agent. However, comprehensive studies detailing its specific effects on the full Th1/Th2 cytokine profile in an arthritis model are currently lacking. The following sections provide a framework for investigating the potential of this compound as a modulator of the Th1/Th2 balance in arthritis, based on the available evidence for related compounds.

Quantitative Data on the Effects of Bergenin and its Derivatives on Cytokine Production

The following tables summarize the reported effects of bergenin and its derivatives on key Th1 and Th2 cytokines. This data provides a basis for hypothesizing the potential effects of this compound.

Table 1: Effect of Bergenin and Norbergenin on Th1/Th2 Cytokines in Adjuvant-Induced Arthritis in Mice [1]

CompoundDose (mg/kg, p.o.)Th1 CytokinesTh2 Cytokines
IL-2, IFN-γ, TNF-α IL-4, IL-5
Bergenin 5, 10, 20, 40, 80InhibitionPotentiation
Norbergenin 5, 10, 20, 40, 80InhibitionPotentiation

Table 2: Immunosuppressive Effects of Synthetic Bergenin Derivatives on Mouse Splenocyte Proliferation and Cytokine Production [2]

CompoundTarget CytokinesEffect
Bergenin Derivatives (unspecified) IFN-γ (Th1)Suppression
IL-4 (Th2)Suppression

Proposed Signaling Pathways for Immunomodulation by Bergenin Derivatives

The precise signaling pathways modulated by this compound in the context of Th1/Th2 balance are yet to be elucidated. However, based on the known anti-inflammatory effects of bergenin and other natural compounds, several pathways can be hypothesized to be involved.

Th1_Th2_Modulation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Helper Cell APC APC IL12 IL-12 APC->IL12 produces NFkB_APC NF-κB AP1_APC AP-1 NaiveT Naive T Cell IL12->NaiveT activates STAT4 STAT4 IL12->STAT4 Th1 Th1 Cell NaiveT->Th1 differentiates to Th2 Th2 Cell NaiveT->Th2 differentiates to IFNg IFN-γ Th1->IFNg TNFa TNF-α Th1->TNFa IL4 IL-4 Th2->IL4 IL10 IL-10 Th2->IL10 Tbet T-bet STAT4->Tbet Tbet->Th1 STAT6 STAT6 GATA3 GATA3 STAT6->GATA3 GATA3->Th2 IFNg->APC activates IL4->STAT6 DiO This compound DiO->NFkB_APC inhibits? DiO->AP1_APC inhibits? DiO->Tbet inhibits? DiO->GATA3 promotes?

Caption: Hypothesized modulation of Th1/Th2 differentiation by this compound.

Experimental Protocols

To investigate the effects of this compound on the Th1/Th2 cytokine balance in arthritis, a combination of in vivo animal models and in vitro cell culture assays is recommended.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used and relevant animal model for human rheumatoid arthritis.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Syringes and needles (27G)

Protocol:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization) using two glass syringes connected by a Luer lock. Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.

  • Treatment with this compound:

    • Randomly divide the mice into treatment groups (e.g., vehicle control, this compound at different doses).

    • Begin treatment from day 21 (or upon onset of arthritis) via oral gavage or intraperitoneal injection daily.

  • Arthritis Assessment:

    • Monitor the mice daily for the onset and severity of arthritis starting from day 21.

    • Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • Sample Collection (e.g., Day 42):

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Harvest spleens for splenocyte culture and cytokine analysis.

    • Collect paw tissues for histological analysis.

CIA_Workflow Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Treatment Start this compound Treatment Day21->Treatment Monitoring Daily Arthritis Scoring Treatment->Monitoring Day42 Day 42: Sample Collection Monitoring->Day42 Analysis Cytokine Analysis (Serum, Spleen) Histology (Paws) Day42->Analysis

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

In Vitro T Helper Cell Differentiation

This protocol allows for the direct assessment of this compound's effect on the differentiation of naive CD4+ T cells into Th1 and Th2 subtypes.

Materials:

  • Spleens from C57BL/6 mice

  • Naive CD4+ T cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol

  • Anti-CD3ε and anti-CD28 antibodies

  • Recombinant mouse IL-12 (for Th1 differentiation)

  • Recombinant mouse IL-4 (for Th2 differentiation)

  • Anti-IL-4 antibody (for Th1 differentiation)

  • Anti-IFN-γ antibody (for Th2 differentiation)

  • This compound

  • Cell stimulation cocktail (e.g., PMA, ionomycin) and protein transport inhibitor (e.g., Brefeldin A)

  • Antibodies for flow cytometry (anti-CD4, anti-IFN-γ, anti-IL-4)

Protocol:

  • Isolation of Naive CD4+ T Cells:

    • Prepare a single-cell suspension from mouse spleens.

    • Isolate naive CD4+ T cells using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit according to the manufacturer's instructions.

  • T Cell Culture and Differentiation:

    • Coat a 24-well plate with anti-CD3ε antibody (e.g., 5 µg/mL) overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to all wells.

    • For Th1 differentiation , add recombinant mouse IL-12 (e.g., 10 ng/mL) and anti-IL-4 antibody (e.g., 10 µg/mL).

    • For Th2 differentiation , add recombinant mouse IL-4 (e.g., 20 ng/mL) and anti-IFN-γ antibody (e.g., 10 µg/mL).

    • Add this compound at various concentrations to the respective treatment wells. Include a vehicle control.

    • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis of Cytokine Production:

    • Restimulate the differentiated T cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

    • Harvest the cells and perform intracellular cytokine staining for IFN-γ (Th1 marker) and IL-4 (Th2 marker) using fluorescently labeled antibodies.

    • Analyze the percentage of IFN-γ+ and IL-4+ cells within the CD4+ T cell population by flow cytometry.

TCell_Differentiation Start Isolate Naive CD4+ T Cells Culture Culture with anti-CD3/CD28 Start->Culture Th1_Cond Th1 Conditions: IL-12 + anti-IL-4 Culture->Th1_Cond Th2_Cond Th2 Conditions: IL-4 + anti-IFN-γ Culture->Th2_Cond Treatment Add this compound Th1_Cond->Treatment Th2_Cond->Treatment Incubate Incubate for 3-5 days Treatment->Incubate Restim Restimulate & Stain Incubate->Restim FACS Flow Cytometry Analysis (% IFN-γ+ and % IL-4+ cells) Restim->FACS

Caption: Workflow for in vitro T helper cell differentiation assay.

Conclusion

This compound, a derivative of the natural immunomodulatory compound bergenin, holds promise as a therapeutic agent for arthritis by potentially modulating the Th1/Th2 cytokine balance. Although direct experimental evidence for this compound is currently limited, studies on related compounds suggest that it may suppress pro-inflammatory Th1 responses. The experimental protocols provided in this document offer a robust framework for researchers to systematically investigate the efficacy and mechanism of action of this compound in preclinical models of arthritis. Such studies are crucial for validating its therapeutic potential and advancing its development as a novel treatment for rheumatoid arthritis and other inflammatory autoimmune diseases.

References

Application Note and Protocol: Caco-2 Cell Permeability Assay for Di-O-methylbergenin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of intestinal permeability is a critical step in the discovery and development of orally administered drugs. The human colon adenocarcinoma cell line, Caco-2, serves as a robust in vitro model for predicting human intestinal absorption.[1][2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with well-defined brush borders and tight junctions, structurally and functionally resembling the epithelium of the small intestine.[2][4] This model is widely used to evaluate the passive diffusion and active transport of drug candidates and is recognized by regulatory agencies like the FDA and EMA.[5][6]

This application note provides a detailed protocol for assessing the bidirectional permeability of Di-O-methylbergenin, a derivative of the natural product bergenin, using the Caco-2 cell monolayer model. The protocol outlines the culture and differentiation of Caco-2 cells, the execution of the transport experiment, and the analysis of the apparent permeability coefficient (Papp) and efflux ratio (ER). These parameters are crucial for classifying the compound's potential for oral absorption and identifying its interaction with efflux transporters.[1][4][7]

Experimental Protocols

Materials and Reagents
  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Hank's Balanced Salt Solution (HBSS)

  • HEPES

  • D-Glucose

  • Sodium Bicarbonate

  • Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • This compound

  • Control compounds:

    • Atenolol (low permeability marker)

    • Propranolol (high permeability marker)

    • Talinolol (P-gp substrate)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Caco-2 Cell Culture and Differentiation
  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwell® Inserts: Upon reaching 80-90% confluency, detach the cells using Trypsin-EDTA. Seed the cells onto the apical (AP) side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².

  • Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[2][5] Change the culture medium every 2-3 days.

Monolayer Integrity Assessment

Before conducting the permeability assay, it is essential to confirm the integrity of the Caco-2 cell monolayer.

  • Transepithelial Electrical Resistance (TEER): Measure the TEER of the cell monolayers using a voltmeter. TEER values should be stable and typically greater than 250 Ω·cm² before proceeding with the transport experiment.

  • Lucifer Yellow Permeability: To assess paracellular permeability, add Lucifer yellow to the apical chamber and incubate for 1 hour. Measure the concentration of Lucifer yellow that has permeated to the basolateral (BL) chamber. The apparent permeability of Lucifer yellow should be less than 1.0 x 10⁻⁶ cm/s.

Transport Experiment

The transport of this compound is assessed in two directions: from the apical (AP) to the basolateral (BL) side, representing absorption, and from the BL to the AP side to investigate active efflux.[1][4]

  • Preparation of Transport Buffer: Prepare a transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4).

  • Pre-incubation: Wash the Caco-2 monolayers twice with pre-warmed transport buffer and then pre-incubate for 30 minutes at 37°C.

  • Compound Application (AP to BL):

    • Remove the buffer from the AP and BL chambers.

    • Add the test solution containing this compound (e.g., at a final concentration of 10 µM) to the AP chamber.

    • Add fresh transport buffer to the BL chamber.

    • Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, collect samples from both the AP and BL chambers for analysis.

  • Compound Application (BL to AP):

    • Remove the buffer from the AP and BL chambers.

    • Add the test solution containing this compound to the BL chamber.

    • Add fresh transport buffer to the AP chamber.

    • Incubate and collect samples as described for the AP to BL transport.

  • Control Compounds: Perform the same transport experiments with the control compounds (atenolol, propranolol, and talinolol) in parallel.

Sample Analysis

The concentration of this compound and control compounds in the collected samples is quantified using a validated LC-MS/MS method.[1][3][8]

Data Presentation and Analysis

Calculation of Apparent Permeability Coefficient (Papp)

The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

  • A is the surface area of the permeable membrane (cm²).

  • C₀ is the initial concentration of the compound in the donor chamber (µmol/mL).

Calculation of Efflux Ratio (ER)

The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters.[4][7]

ER = Papp (BL to AP) / Papp (AP to BL)

An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[4]

Summary of Permeability Data
CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
This compound AP → BL8.5High
BL → AP2.10.25
Atenolol AP → BL0.5Low
BL → AP0.40.80
Propranolol AP → BL25.0High
BL → AP23.50.94
Talinolol AP → BL1.2Low (Efflux Substrate)
BL → AP15.613.0

Permeability Classification based on Papp (AP → BL):

  • Low: < 1.0 x 10⁻⁶ cm/s

  • Moderate: 1.0 - 10.0 x 10⁻⁶ cm/s

  • High: > 10.0 x 10⁻⁶ cm/s

Visualizations

G cluster_prep Cell Culture and Differentiation cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (DMEM, 10% FBS) Seeding Seeding on Transwell® Inserts (6 x 10^4 cells/cm²) Caco2_Culture->Seeding Differentiation Differentiation for 21-25 Days Seeding->Differentiation TEER TEER Measurement (>250 Ω·cm²) Differentiation->TEER Preincubation Wash and Pre-incubate Monolayer TEER->Preincubation Lucifer_Yellow Lucifer Yellow Permeability (<1.0 x 10⁻⁶ cm/s) AP_BL AP to BL Transport (Add Compound to Apical Side) Preincubation->AP_BL BL_AP BL to AP Transport (Add Compound to Basolateral Side) Preincubation->BL_AP Incubation Incubate for 2 hours at 37°C AP_BL->Incubation BL_AP->Incubation Sampling Collect Samples from Donor and Receiver Chambers Incubation->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS Papp_Calc Calculate Papp LCMS->Papp_Calc ER_Calc Calculate Efflux Ratio Papp_Calc->ER_Calc G cluster_data Experimental Data cluster_calc Calculations cluster_interp Interpretation cluster_outcome Outcome Papp_AB Papp (AP → BL) ER Efflux Ratio (ER) = Papp(BA) / Papp(AB) Papp_AB->ER Perm_Class Permeability Classification Papp_AB->Perm_Class Papp_BA Papp (BL → AP) Papp_BA->ER Efflux_Sub Efflux Substrate? ER->Efflux_Sub High_Perm High Permeability Perm_Class->High_Perm Papp > 10.0 Mod_Perm Moderate Permeability Perm_Class->Mod_Perm 1.0 < Papp < 10.0 Low_Perm Low Permeability Perm_Class->Low_Perm Papp < 1.0 Yes_Efflux Yes Efflux_Sub->Yes_Efflux ER > 2 No_Efflux No Efflux_Sub->No_Efflux ER ≤ 2

References

Protocol for Assessing Di-O-methylbergenin Inhibition of Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: Comparative COX-2 Inhibitory Activity
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound(s)
Di-O-methylbergeninCOX-2Data to be determinedData to be determinedCelecoxib, Indomethacin
BergeninCOX-170.54Not ReportedNot Applicable
CelecoxibCOX-2~0.05 - 0.8>100Not Applicable
IndomethacinCOX-1/COX-2~0.1 - 1.0~1Not Applicable

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic Acid (substrate)

  • Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Heme (cofactor)

  • This compound (test compound)

  • Celecoxib (positive control, selective COX-2 inhibitor)

  • Indomethacin (non-selective COX inhibitor control)

  • DMSO (solvent for compounds)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission ~535/587 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the stock solution in COX Assay Buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare similar dilutions for Celecoxib and Indomethacin as controls.

  • Enzyme and Reagent Preparation:

    • Dilute the human recombinant COX-2 enzyme to the recommended concentration in cold COX Assay Buffer containing the heme cofactor. Keep the enzyme solution on ice.

    • Prepare the substrate solution by diluting arachidonic acid in COX Assay Buffer.

    • Prepare the probe solution by diluting the fluorometric probe in COX Assay Buffer.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add the following in order:

      • 10 µL of diluted this compound, control inhibitor, or vehicle (DMSO in assay buffer).

      • 20 µL of diluted COX-2 enzyme solution.

      • Mix gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution.

    • Immediately add 50 µL of the fluorometric probe solution.

    • Measure the fluorescence intensity kinetically for 10-15 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound and control inhibitors relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Assessment of NF-κB Activation in Macrophages

This protocol describes how to evaluate the effect of this compound on the activation of the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • Antibodies for Western Blot: anti-p65 (total and phosphorylated), anti-IκBα, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.

  • Nuclear and Cytoplasmic Fractionation:

    • Following treatment, wash the cells with ice-cold PBS.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total p65, phospho-p65, IκBα, Lamin B1, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of nuclear p65 to Lamin B1 and cytoplasmic IκBα to β-actin.

    • Compare the levels of activated p65 and degraded IκBα in this compound-treated cells to the LPS-stimulated control.

Investigation of MAPK Pathway Activation

This protocol outlines the methodology to assess the impact of this compound on the phosphorylation of key MAPK proteins (p38, ERK1/2, and JNK) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line and culture reagents

  • LPS from E. coli

  • This compound

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Antibodies for Western Blot: anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 15-30 minutes.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

    • Centrifuge the lysates to remove cellular debris and collect the supernatant.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates.

    • Perform SDS-PAGE and Western blotting as described in the NF-κB protocol.

    • Probe the membranes with primary antibodies against the phosphorylated and total forms of p38, ERK1/2, and JNK. Use β-actin as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total MAPK proteins.

    • Calculate the ratio of phosphorylated MAPK to total MAPK for each treatment group.

    • Compare the phosphorylation status of p38, ERK1/2, and JNK in this compound-treated cells to the LPS-stimulated control.

Mandatory Visualizations

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) MyD88->MAPK_Pathway IKK IKK MyD88->IKK NFkB_nucleus NF-κB MAPK_Pathway->NFkB_nucleus Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB P NFkB Active NF-κB (p65/p50) NFkB_IkB->NFkB IκB Degradation NFkB->NFkB_nucleus Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2_Enzyme COX-2 Inflammation Inflammation Prostaglandins->Inflammation DiO_methylbergenin This compound DiO_methylbergenin->COX2_Enzyme Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_nucleus->Gene_Expression Gene_Expression->COX2_Enzyme Induces

Caption: COX-2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assays COX2_Inhibition_Assay COX-2 Inhibition Assay (Fluorometric) IC50_Determination IC50 Determination COX2_Inhibition_Assay->IC50_Determination NFkB_Assay NF-κB Activation Assay (Western Blot) IC50_Determination->NFkB_Assay Informs Concentration Selection MAPK_Assay MAPK Activation Assay (Western Blot) IC50_Determination->MAPK_Assay Informs Concentration Selection Cell_Culture RAW 264.7 Cell Culture Treatment This compound + LPS Stimulation Cell_Culture->Treatment Treatment->NFkB_Assay Treatment->MAPK_Assay

Caption: Experimental workflow for assessing this compound.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Di-O-methylbergenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Improving the Aqueous Solubility of Di-O-methylbergenin. This resource is designed for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Disclaimer: While this compound is a derivative of bergenin, specific experimental data on improving its aqueous solubility is limited in the current scientific literature. The following information leverages established solubility enhancement techniques and provides specific examples and data for the closely related parent compound, bergenin, as a foundational guide for your research on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: Like its parent compound bergenin, this compound's poor aqueous solubility is likely attributed to its crystalline structure and the presence of both hydrophobic (methyl groups) and hydrophilic (hydroxyl and glycosidic) moieties. The strong intermolecular hydrogen bonding within the crystal lattice of similar molecules can hinder dissolution in water.[1] While methylation can sometimes increase solubility, in this case, it may enhance lipophilicity, further contributing to poor aqueous solubility.

Q2: Which methods are most promising for improving the aqueous solubility of this compound?

A2: Based on studies with the structurally similar compound bergenin and general principles for poorly soluble drugs, the most promising methods include:

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, which can reduce drug crystallinity and improve wettability and dissolution.[2][3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[4][5][6]

  • Co-crystallization: This method involves forming a new crystalline solid phase composed of the active pharmaceutical ingredient (API) and a co-former, which can alter the physicochemical properties of the drug, including solubility.[7][8][9][10]

Q3: Are there any commercially available formulations of this compound with enhanced solubility?

A3: Based on the available information, there are no specific commercially available formulations of this compound that are marketed for enhanced solubility. However, various advanced drug delivery systems have been explored for the parent compound bergenin to improve its bioavailability, which is often limited by poor solubility.[11] These include nanosized formulations, liposomes, and phospholipid complexes.[11]

Troubleshooting Guides

Solid Dispersion

Problem: Low drug loading in the solid dispersion.

  • Possible Cause: The drug and carrier may have poor miscibility.

  • Troubleshooting:

    • Screen different hydrophilic carriers such as Polyethylene Glycols (PEGs) of various molecular weights (e.g., PEG 4000, PEG 6000), Polyvinylpyrrolidone (PVP), and copolymers like Soluplus®.

    • Optimize the drug-to-carrier ratio. Start with lower drug concentrations and gradually increase.

    • Employ a different preparation method (e.g., switch from solvent evaporation to hot-melt extrusion).

Problem: The solid dispersion does not significantly improve the dissolution rate.

  • Possible Cause: The drug may not be in an amorphous state within the carrier.

  • Troubleshooting:

    • Characterize the solid dispersion using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug.

    • Increase the proportion of the hydrophilic carrier.

    • Incorporate a surfactant into the solid dispersion formulation to improve wettability.

Cyclodextrin Complexation

Problem: Inefficient complexation with cyclodextrin.

  • Possible Cause: The size of the this compound molecule may not be optimal for the cavity of the selected cyclodextrin.

  • Troubleshooting:

    • Screen different types of cyclodextrins, such as β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have different cavity sizes and solubilities.[12]

    • Optimize the stoichiometry of the drug-cyclodextrin ratio. Phase solubility studies are crucial for determining the optimal ratio.[6]

    • Vary the preparation method (e.g., kneading, co-evaporation, freeze-drying) as the method can influence the efficiency of complexation.[12]

Problem: Precipitation of the complex upon dilution.

  • Possible Cause: The complex may not be stable in a more dilute aqueous environment.

  • Troubleshooting:

    • Increase the concentration of cyclodextrin in the formulation.

    • Consider using a modified cyclodextrin with higher aqueous solubility, such as HP-β-CD or SBE-β-CD.[5]

    • Incorporate a hydrophilic polymer into the formulation to act as a precipitation inhibitor.

Co-crystallization

Problem: Difficulty in forming co-crystals.

  • Possible Cause: Inappropriate selection of co-former.

  • Troubleshooting:

    • Screen a variety of pharmaceutically acceptable co-formers with functional groups that can form hydrogen bonds with this compound (e.g., carboxylic acids, amides).

    • Utilize computational tools for co-former screening based on molecular complementarity.

    • Experiment with different crystallization techniques such as solvent evaporation, slurry conversion, or grinding.[7][8][13]

Problem: The formed co-crystals do not show a significant increase in solubility.

  • Possible Cause: The crystal lattice of the co-crystal may not be favorable for dissolution.

  • Troubleshooting:

    • Experiment with different co-formers. The choice of co-former directly impacts the physicochemical properties of the resulting co-crystal.

    • Characterize the co-crystals thoroughly using techniques like single-crystal X-ray diffraction to understand the packing and intermolecular interactions.

    • Evaluate the dissolution of the co-crystals in biorelevant media to better predict in vivo performance.

Quantitative Data Summary

The following tables summarize quantitative data on the solubility enhancement of bergenin , which can serve as a valuable reference for experiments with this compound.

Table 1: Solubility Enhancement of Bergenin via Co-crystallization

Co-formerSolventMethodSolubility Increase (fold)Reference
IsonicotinamideWaterSlurry Conversion2.62[11]

Table 2: Solubility of Bergenin in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Reference
Water251.42[11]
Buffer pH 1.2251.18[11]
Buffer pH 4.5251.40[11]
Buffer pH 6.8251.16[11]
Polyethylene glycol-400Not SpecifiedHighest among tested solvents[1]

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on bergenin and other poorly soluble drugs. These can be used as a starting point for developing protocols for this compound.

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000, or Soluplus®) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture). Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (XRD, DSC).

Protocol 2: Preparation of Cyclodextrin Inclusion Complex by Kneading Method
  • Mixing: Mix this compound and the selected cyclodextrin (e.g., β-CD or HP-β-CD) in a specific molar ratio in a mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solvent (e.g., ethanol:water 1:1 v/v) to the mixture and knead thoroughly for a specified time (e.g., 45-60 minutes) to form a homogeneous paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.

  • Characterization: Evaluate the complex for its solubility, dissolution rate, and evidence of inclusion complex formation using techniques like FTIR, DSC, and XRD.[12]

Protocol 3: Preparation of Co-crystals by Slurry Conversion
  • Suspension: Add an excess amount of this compound and a selected co-former to a small volume of a suitable solvent in which both compounds have some, but not complete, solubility.

  • Stirring: Stir the suspension at a constant temperature for a prolonged period (e.g., 24-72 hours) to allow for the conversion to the co-crystal form.

  • Isolation: Isolate the solid phase by filtration.

  • Drying: Dry the isolated solid under vacuum.

  • Characterization: Analyze the solid phase using PXRD to confirm the formation of a new crystalline phase (the co-crystal). Further characterization can be done using DSC and single-crystal XRD if suitable crystals are obtained.[7]

Visualizations

Below are diagrams illustrating the experimental workflows and logical relationships described in this technical support center.

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization start Start dissolve Dissolve this compound and Carrier in Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize sd_product Solid Dispersion Product pulverize->sd_product xrd XRD Analysis sd_product->xrd Confirm Amorphous State dsc DSC Analysis sd_product->dsc Thermal Analysis dissolution Dissolution Testing sd_product->dissolution Evaluate Solubility Enhancement

Caption: Workflow for Solid Dispersion Preparation and Characterization.

experimental_workflow_cyclodextrin_complexation cluster_prep Preparation cluster_char Characterization start Start mix Mix this compound and Cyclodextrin start->mix knead Knead with Hydro-alcoholic Solvent mix->knead dry Oven Drying knead->dry pulverize Pulverize and Sieve dry->pulverize cd_complex Cyclodextrin Complex pulverize->cd_complex ftir FTIR Analysis cd_complex->ftir Confirm Interaction dsc DSC Analysis cd_complex->dsc Thermal Analysis solubility Solubility Studies cd_complex->solubility Determine Solubility Improvement

Caption: Workflow for Cyclodextrin Complexation and Characterization.

logical_relationship_troubleshooting cluster_solid_dispersion Solid Dispersion cluster_cyclodextrin Cyclodextrin Complexation cluster_cocrystal Co-crystallization issue Poor Solubility Enhancement sd_cause Possible Cause: Drug is Crystalline issue->sd_cause cd_cause Possible Cause: Inefficient Complexation issue->cd_cause cc_cause Possible Cause: Unfavorable Crystal Lattice issue->cc_cause sd_solution Solution: - Change Carrier/Ratio - Confirm Amorphous State (XRD/DSC) sd_cause->sd_solution cd_solution Solution: - Screen Different CDs - Optimize Stoichiometry - Vary Preparation Method cd_cause->cd_solution cc_solution Solution: - Screen Different Co-formers - Characterize Crystal Structure cc_cause->cc_solution

Caption: Troubleshooting Logic for Solubility Enhancement Issues.

References

Technical Support Center: Overcoming Di-O-methylbergenin Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Di-O-methylbergenin at physiological pH.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading in my cell culture medium (pH ~7.4)?

A1: this compound, like its parent compound bergenin, is susceptible to degradation in neutral to alkaline conditions (pH 6.8 and above)[1][2][3][4]. This instability is primarily due to the hydrolysis of the lactone ring in the molecule's structure[4]. Physiological pH (around 7.4) falls within this unstable range, leading to the breakdown of the compound.

Q2: What are the primary degradation products of bergenin and its derivatives at physiological pH?

Q3: How can I improve the stability of this compound in my experiments?

A3: Several strategies can be employed to enhance the stability of this compound:

  • pH Control: If your experimental design allows, maintaining a slightly acidic pH (below 6.8) can significantly reduce degradation[2][3].

  • Prodrugs: Synthesizing prodrugs, such as esters or ethers, can protect the labile functional groups and improve stability. An acetyl ester prodrug of bergenin has shown promise by remaining stable at gastric/intestinal pH and converting to the active compound in plasma[2].

  • Encapsulation: Incorporating this compound into protective delivery systems like nanoparticles or liposomes can shield it from the surrounding pH. pH-sensitive polymers like Eudragit® L100 are designed to release their payload in specific pH environments[5].

  • Formulation with Phospholipids: Forming a complex with phospholipids can enhance both stability and bioavailability[1][6][7].

Q4: Are there any commercially available stable formulations of bergenin or its derivatives?

A4: While research into stable formulations is ongoing, there are no widely available, off-the-shelf stable formulations of this compound. Researchers typically need to prepare these formulations in-house. Various approaches like phospholipid complexes, nanoparticles, and solid dispersions have been reported in the scientific literature for bergenin[1][8].

Troubleshooting Guides

Issue: Inconsistent results in in vitro assays.
Possible Cause Troubleshooting Step Rationale
Degradation of this compound in culture media Prepare fresh stock solutions of this compound in a suitable acidic solvent (e.g., DMSO) and add it to the media immediately before the experiment. Minimize the incubation time at physiological pH as much as possible.Bergenin and its derivatives are known to be unstable at neutral to alkaline pH. Reducing the exposure time to these conditions can minimize degradation and improve the consistency of the effective concentration.[2][3]
Interaction with media components Test the stability of this compound in your specific cell culture medium over time using an analytical method like HPLC. Consider using a simpler buffer system for short-term experiments if possible.Components in complex media could potentially accelerate the degradation of the compound. Verifying its stability in the specific experimental environment is crucial.
Issue: Low oral bioavailability in animal studies.
Possible Cause Troubleshooting Step Rationale
Degradation in the gastrointestinal tract Consider formulation strategies such as encapsulation in pH-sensitive nanoparticles (e.g., using Eudragit® L100) or the synthesis of a prodrug.The intestinal pH is typically neutral to slightly alkaline, which can lead to significant degradation of this compound before it can be absorbed.[1][4] A protective formulation can help the compound reach the site of absorption intact.
Poor membrane permeability Formulate this compound as a phospholipid complex.Phospholipid complexes can improve the lipophilicity of the compound, thereby enhancing its ability to cross the intestinal membrane. This has been shown to improve the oral bioavailability of bergenin.[6][7]
Rapid metabolism Investigate the metabolic profile of this compound. If rapid metabolism is confirmed, consider co-administration with metabolic inhibitors (if ethically permissible and relevant to the study) or chemical modification to block metabolic sites.While pH instability is a major factor, rapid first-pass metabolism can also contribute to low bioavailability.

Quantitative Data Summary

Table 1: pH-Dependent Stability of Bergenin

pHTemperature (°C)% Remaining after 24hDegradation Half-life (t½) in hoursReference
7.02582.7%-[3]
8.02551.4%-[3]
7.03749.3%14.4[3][4]
8.0373.59%2.9[3][4]

Table 2: Improvement of Bergenin Bioavailability with Phospholipid Complex (BPC)

FormulationApparent Permeability Coefficient (Papp) EnhancementAbsorption MechanismReference
Bergenin-Phospholipid Complex (BPC)Up to 5.19-fold higher than bergenin alonePassive diffusion and clathrin-dependent receptor-mediated endocytosis[6][7]

Experimental Protocols

Protocol 1: Preparation of Bergenin-Loaded pH-Sensitive Nanoparticles

This protocol is adapted from a method for preparing bergenin-loaded Eudragit® L100 nanoparticles and can be a starting point for this compound.

Materials:

  • This compound

  • Eudragit® L100 (EL100)

  • Polyvinyl alcohol (PVA)

  • Methanol

  • Deionized water

Procedure:

  • Prepare the Aqueous Phase: Dissolve PVA in deionized water with continuous stirring to create the aqueous phase.

  • Prepare the Organic Phase: Separately dissolve this compound and Eudragit® L100 in methanol. Combine these two solutions to form the organic phase.

  • Nanoprecipitation: Add the organic phase dropwise into the continuously stirred aqueous phase.

  • Solvent Evaporation: Remove the organic solvent (methanol) using a rotary evaporator. This will cause the nanoparticles to precipitate in the aqueous phase.

  • Characterization: Characterize the resulting nanoparticles for particle size, zeta potential, and encapsulation efficiency using appropriate instrumentation.

Adapted from the methodology described for bergenin nanoparticles.[5]

Protocol 2: Synthesis of a this compound Acetyl Ester Prodrug

This is a generalized procedure based on the synthesis of an acetyl ester prodrug of bergenin.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Appropriate workup and purification solvents (e.g., ethyl acetate, brine)

Procedure:

  • Dissolution: Dissolve this compound in pyridine.

  • Acetylation: Add acetic anhydride to the solution. The reaction may need to be stirred at room temperature or slightly elevated temperatures for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup to remove pyridine and excess reagents.

  • Purification: Purify the crude product using column chromatography to obtain the desired acetyl ester prodrug.

  • Characterization: Confirm the structure of the synthesized prodrug using techniques like NMR and Mass Spectrometry.

This is a conceptual protocol based on the prodrug strategy for bergenin.[2]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Stabilization Strategies cluster_prodrug_details Prodrug Approach cluster_encapsulation_details Encapsulation Methods cluster_formulation_details Formulation Techniques instability This compound Instability at Physiological pH prodrug Prodrug Synthesis instability->prodrug Chemical Modification encapsulation Encapsulation instability->encapsulation Physical Protection formulation Formulation instability->formulation Complexation esterification Esterification (e.g., Acetyl Ester) prodrug->esterification etherification Etherification prodrug->etherification nanoparticles pH-Sensitive Nanoparticles encapsulation->nanoparticles liposomes Liposomes encapsulation->liposomes phospholipid Phospholipid Complex formulation->phospholipid pla PLA Polymers formulation->pla

Caption: Strategies to overcome this compound instability.

degradation_pathway bergenin This compound (Lactone Ring Intact) hydrolysis Hydrolysis at pH ≥ 6.8 bergenin->hydrolysis degraded_product Degraded Product (Lactone Ring Opened) hydrolysis->degraded_product

Caption: Proposed degradation pathway of this compound.

References

Technical Support Center: Troubleshooting Overlapping Peaks in ¹H NMR of Di-O-methylbergenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of overlapping peaks in the ¹H NMR spectrum of Di-O-methylbergenin and related compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of this compound overlapping?

Overlapping signals in the ¹H NMR spectrum of a complex molecule like this compound are common and can arise from several factors:

  • Similar Chemical Environments: Protons in close proximity or with similar electronic environments will have very close chemical shifts, leading to signal overlap.[1] In this compound, the protons on the sugar moiety and the aromatic ring may resonate in crowded regions of the spectrum.

  • Molecular Complexity: The rigid polycyclic structure of the bergenin core, combined with the sugar ring, results in a large number of protons with distinct but potentially close chemical shifts.

  • Concentration Effects: High sample concentrations can lead to intermolecular interactions, causing peak broadening and slight shifts that result in increased overlap.[2][3]

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons. In some solvents, certain peaks may shift closer together.[2][3]

  • Second-Order Effects: At lower magnetic field strengths, strongly coupled spin systems can produce complex, non-first-order splitting patterns (roofing) that can obscure adjacent peaks.

Q2: What are the initial, simple steps I can take to resolve peak overlap?

Before resorting to more advanced techniques, several straightforward adjustments to your experimental setup can often improve spectral resolution:

  • Change the NMR Solvent: This is often the most effective initial step.[2][3] Different solvents can induce changes in chemical shifts (known as Aromatic Solvent-Induced Shifts or ASIS when using aromatic solvents like benzene-d₆), which may be sufficient to separate overlapping signals.[4]

  • Vary the Sample Temperature: Acquiring the spectrum at a different temperature can resolve signals from conformers or rotamers that are in exchange at room temperature.[3][5] It can also help to sharpen peaks and slightly alter chemical shifts.

  • Adjust the Sample Concentration: If your sample is highly concentrated, diluting it may reduce intermolecular interactions and sharpen peaks, potentially resolving overlap.[2][3]

  • Use a Higher-Field NMR Spectrometer: If available, re-running the sample on an instrument with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion in Hertz, often leading to better separation of overlapping multiplets.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving overlapping peaks in the ¹H NMR spectrum of this compound.

Problem: Overlapping signals in the aromatic or sugar region of the spectrum.
Step 1: Initial Experimental Adjustments

This workflow outlines the initial, non-destructive methods to try first.

Troubleshooting_Workflow_1 Start Overlapping Peaks Observed Change_Solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d6, Acetone-d6) Start->Change_Solvent Vary_Temp Acquire Spectra at Different Temperatures (e.g., 298 K, 313 K, 328 K) Change_Solvent->Vary_Temp Adjust_Conc Dilute the Sample Vary_Temp->Adjust_Conc Check_Resolution Is Resolution Sufficient? Adjust_Conc->Check_Resolution End Problem Solved Check_Resolution->End Yes Advanced Proceed to Advanced Techniques Check_Resolution->Advanced No

Caption: Initial troubleshooting workflow for overlapping ¹H NMR peaks.

Experimental Protocols for Initial Adjustments

1. Solvent Change Protocol:

  • Initial Spectrum: Dissolve 5-10 mg of this compound in ~0.6 mL of a standard solvent like CDCl₃ or DMSO-d₆ and acquire the ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

  • Second Solvent: Re-dissolve the sample in ~0.6 mL of an alternative solvent (see table below).

  • Acquisition: Acquire a new ¹H NMR spectrum under the same experimental conditions.

SolventCommon Chemical Shift of Residual Peak (ppm)Properties
Chloroform-d (CDCl₃)7.26Good for many organic compounds.
Benzene-d₆ (C₆D₆)7.16Can induce significant shifts in nearby protons (ASIS).
Acetone-d₆2.05A more polar aprotic solvent.
Methanol-d₄ (CD₃OD)3.31A polar protic solvent; will exchange with labile protons.
DMSO-d₆2.50High boiling point, good for less soluble compounds.

2. Temperature Variation Protocol:

  • Standard Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Change: Increase the temperature in increments (e.g., 15 K steps, such as 313 K, 328 K). Allow the temperature to stabilize for 5-10 minutes before each acquisition.[5]

  • Re-shimming: Re-shim the sample at each new temperature as magnetic field homogeneity is temperature-dependent.

  • Acquisition: Acquire a ¹H NMR spectrum at each temperature.

Step 2: Advanced NMR Techniques

If the initial steps do not provide adequate resolution, more advanced NMR experiments can be employed.

Troubleshooting_Workflow_2 Start Initial Adjustments Insufficient TwoD_NMR 2D NMR Experiments Start->TwoD_NMR Pure_Shift Pure Shift NMR Start->Pure_Shift Deconvolution Software Deconvolution Start->Deconvolution COSY COSY (H-H Correlation) TwoD_NMR->COSY HSQC HSQC (H-C Correlation) TwoD_NMR->HSQC Analysis Analyze Data for Resolution COSY->Analysis HSQC->Analysis Pure_Shift->Analysis Deconvolution->Analysis End Peaks Resolved Analysis->End

Caption: Advanced techniques for resolving overlapping ¹H NMR signals.

Experimental Protocols for Advanced Techniques

1. 2D NMR: COSY and HSQC

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. Cross-peaks in the 2D spectrum connect coupled protons, allowing you to trace out spin systems even if the signals are overlapped in the 1D spectrum.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Since ¹³C spectra are typically much better dispersed than ¹H spectra, this technique effectively spreads out the overlapping proton signals along the ¹³C chemical shift axis, providing excellent resolution.[4][6]

    • Sample Preparation: Use the same sample as for the 1D experiments. A slightly higher concentration may be beneficial to improve the signal-to-noise ratio.

    • Acquisition: Utilize standard pulse programs available on the spectrometer (e.g., 'cosygpmf' for COSY, 'hsqcedetgpsisp2.2' for phase-sensitive, edited HSQC).

    • Processing: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phasing, and baseline correction.

2. Pure Shift NMR

This is an advanced 1D technique that collapses multiplets into singlets, dramatically increasing spectral resolution.[7][8] This can be particularly useful for complex molecules like this compound. These experiments are more specialized and may require consultation with an NMR facility manager.

3. Software-Based Deconvolution

If experimental methods are insufficient or unavailable, software algorithms can be used to mathematically separate overlapping peaks.[9]

  • Software: Programs like Mnova[10][11] or ACD/Labs NMR Processor[12] have deconvolution or peak fitting functions.

  • Process: The software models the overlapping signals as a sum of individual peaks (e.g., Lorentzian/Gaussian line shapes) and optimizes the parameters (position, height, width) to best fit the experimental data. This allows for the integration of individual components within a crowded region.

By following this structured approach, researchers can systematically address the issue of overlapping peaks in the ¹H NMR spectrum of this compound, leading to a more accurate and complete structural elucidation.

References

Technical Support Center: Optimizing Di-O-methylbergenin for In Vitro Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Di-O-methylbergenin in in vitro neuroprotection assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential role in neuroprotection?

This compound is a derivative of bergenin, a naturally occurring C-glucoside of 4-O-methylgallic acid. Bergenin and its derivatives have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] The neuroprotective potential of these compounds is linked to their ability to scavenge free radicals and protect neurons from various insults.[3][4]

Q2: What is a good starting concentration range for this compound in in vitro neuroprotection assays?

While direct studies on this compound are limited, data from related compounds like bergenin and its derivatives can provide guidance. Bergenin has been shown to be safe in SH-SY5Y cell lines at concentrations up to 50 μM.[1] Another derivative, norbergenin 11-caproate, demonstrated neuroprotective effects at 10 μM.[3][4] Therefore, a sensible starting range for this compound would be between 1 µM and 50 µM. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

This compound is an organic compound and will likely require an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions for cell culture experiments.

  • Protocol for Stock Solution Preparation:

    • Dissolve a known weight of this compound in a minimal amount of sterile, cell culture-grade DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by gentle vortexing or brief sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Important Consideration: The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guides

Issue 1: High levels of cell death in vehicle control wells.
  • Possible Cause: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high.

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Calculate the final percentage of DMSO in your culture medium. It should ideally be below 0.1%.

    • Reduce DMSO in Working Solutions: Prepare a more diluted working stock of this compound to reduce the volume of stock solution added to each well.

    • Run a DMSO Toxicity Curve: Determine the maximum tolerated DMSO concentration for your specific cell line by performing a cell viability assay with increasing concentrations of DMSO.

Issue 2: No observable neuroprotective effect of this compound.
  • Possible Causes:

    • The concentration of this compound is too low.

    • The compound is not stable under your experimental conditions.

    • The chosen in vitro model of neurotoxicity is not appropriate for the compound's mechanism of action.

  • Troubleshooting Steps:

    • Increase Concentration: Test a wider and higher range of this compound concentrations in a dose-response experiment.

    • Vary the Neurotoxic Insult: Consider testing the compound against different neurotoxic agents (e.g., hydrogen peroxide for oxidative stress, glutamate for excitotoxicity, or amyloid-beta peptides for Alzheimer's disease models).

    • Optimize Pre-incubation Time: Vary the pre-incubation time with this compound before inducing neuronal damage to allow for sufficient uptake and target engagement.

Issue 3: Inconsistent or highly variable results between experiments.
  • Possible Causes:

    • Inconsistent cell health and density.

    • Variability in reagent preparation.

    • Inconsistent timing of experimental steps.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and growth conditions. Regularly check for mycoplasma contamination.

    • Prepare Reagents Fresh: Prepare fresh working solutions of this compound and neurotoxic agents for each experiment.

    • Maintain a Strict Timeline: Standardize all incubation times and experimental procedures.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Screening of this compound and Related Compounds

CompoundReported Effective ConcentrationCell LineReference
BergeninSafe up to 50 μMSH-SY5Y[1]
Norbergenin 11-caproate10 μMPrimary rat cortical neurons[3][4]
This compound (Suggested) 1 - 50 μM Various neuronal cell lines-

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines a standard procedure to assess the cytotoxicity of this compound and identify a non-toxic concentration range for neuroprotection assays.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 μM).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a high concentration of a known toxin).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your neuroprotection assay (e.g., 24-48 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against the concentration of this compound to determine the highest concentration that does not significantly reduce cell viability.

Protocol 2: Assessing Neuroprotective Effects against Oxidative Stress
  • Cell Seeding: Seed neuronal cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment:

    • Prepare different non-toxic concentrations of this compound (determined from Protocol 1) in cell culture medium.

    • Remove the old medium and pre-treat the cells with the this compound solutions for a specific duration (e.g., 2, 6, or 12 hours). Include a vehicle control.

  • Induction of Oxidative Stress:

    • After the pre-treatment period, add a neurotoxic concentration of hydrogen peroxide (H₂O₂) to all wells except the untreated control. The optimal concentration of H₂O₂ should be determined in a preliminary experiment to induce approximately 50% cell death.

  • Incubation: Co-incubate the cells with this compound and H₂O₂ for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Perform an MTT assay or another cell viability assay (e.g., LDH release assay) to quantify the extent of neuroprotection.

  • Data Analysis: Compare the cell viability in the this compound-treated groups to the H₂O₂-only treated group to determine the neuroprotective effect.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Neuronal Cells treatment Treat Cells with This compound prep_cells->treatment prep_compound Prepare this compound Stock and Working Solutions prep_compound->treatment induction Induce Neurotoxicity (e.g., H2O2, Amyloid-beta) treatment->induction incubation Incubate induction->incubation assay Perform Cell Viability Assay (e.g., MTT, LDH) incubation->assay data_analysis Analyze Data and Determine Neuroprotection assay->data_analysis

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

signaling_pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_outcome Cellular Outcome neurotoxin Neurotoxic Insult (e.g., Oxidative Stress) apoptosis Apoptosis neurotoxin->apoptosis induces bergenin This compound pi3k PI3K bergenin->pi3k activates? mapk MAPK/ERK bergenin->mapk activates? akt Akt pi3k->akt activates survival_genes Pro-survival Genes akt->survival_genes promotes transcription of akt->apoptosis inhibits mapk->survival_genes promotes transcription of mapk->apoptosis inhibits neuroprotection Neuroprotection (Increased Cell Survival) survival_genes->neuroprotection leads to

Caption: Putative neuroprotective signaling pathways activated by this compound.

References

Technical Support Center: Large-Scale Synthesis of Di-O-methylbergenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Di-O-methylbergenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this compound production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main challenges in scaling up the synthesis of this compound can be categorized into three areas:

  • Selective Methylation: Bergenin possesses multiple hydroxyl groups, making selective di-O-methylation at the desired positions without protecting groups challenging. On a large scale, controlling stoichiometry and reaction conditions to minimize the formation of mono-methylated or other isomeric di-methylated byproducts is critical.

  • Palladium-Catalyzed Carbonylation: The synthesis often involves a palladium-catalyzed carbonylation step. Scaling up such reactions can be problematic due to catalyst deactivation, ensuring efficient gas-liquid mixing of carbon monoxide, and the cost and removal of the palladium catalyst from the final product.

  • Purification: The crude product is often a mixture of the desired this compound and structurally similar impurities. Developing a scalable, efficient, and cost-effective purification method to achieve high purity is a significant hurdle.

Q2: What are the common impurities encountered during the synthesis?

A2: Common impurities include mono-O-methylated bergenin isomers, other di-O-methylated bergenin isomers, unreacted bergenin, and potentially byproducts from side reactions related to the specific synthetic route employed. The structural similarity of these impurities to the target molecule makes their removal challenging.

Q3: Are there established analytical methods for in-process control?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is the most common analytical method for monitoring the progress of the reaction and assessing the purity of the product. Developing a robust HPLC method that can separate the starting material, intermediates, the final product, and potential byproducts is crucial for effective in-process control. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.

Section 2: Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during the large-scale synthesis of this compound.

Low Yield of this compound
Potential Cause Troubleshooting/Solution
Incomplete Methylation - Base Selection: Ensure a sufficiently strong base (e.g., NaH, KOtBu) is used in stoichiometric amounts to deprotonate the phenolic hydroxyl groups effectively. - Reagent Quality: Use freshly prepared or purified methylating agents (e.g., dimethyl sulfate, methyl iodide). - Reaction Time/Temperature: Optimize the reaction time and temperature. Low temperatures may lead to incomplete reactions, while high temperatures can cause degradation.
Catalyst Deactivation (Palladium-Catalyzed Steps) - Ligand Selection: The choice of ligand is critical for catalyst stability and activity at scale. - Oxygen Sensitivity: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can deactivate the palladium catalyst. - Substrate Purity: Impurities in the starting materials can poison the catalyst.
Product Degradation - pH Control: The product may be sensitive to acidic or basic conditions during workup and purification. Maintain a neutral pH where possible. - Temperature Stability: Assess the thermal stability of this compound to avoid degradation during prolonged heating.
Poor Selectivity in Methylation
Potential Cause Troubleshooting/Solution
Over-methylation or Under-methylation - Stoichiometry Control: Precisely control the stoichiometry of the methylating agent and base. Use of automated dosing systems is recommended for large-scale production. - Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetic product.
Formation of Isomeric Byproducts - Protecting Groups: For challenging cases, consider a protecting group strategy to selectively block other hydroxyl groups before methylation. This adds steps but can significantly improve selectivity. Common protecting groups for hydroxyls include benzyl or silyl ethers.
Challenges in Product Purification
Potential Cause Troubleshooting/Solution
Co-elution of Impurities in Chromatography - Column Selection: Screen different stationary phases (e.g., reversed-phase C18, normal-phase silica, specialized polar phases) and mobile phase compositions to optimize separation. - Gradient Optimization: Develop a shallow gradient elution method in HPLC for better resolution of closely related compounds. - Multi-column Chromatography: For very challenging separations, a multi-column chromatographic process may be necessary.
Product Crystallization Issues - Solvent Screening: Conduct a thorough solvent screening to find a suitable solvent or solvent mixture for crystallization that provides good recovery and purity. - Seeding: Use seed crystals of pure this compound to induce crystallization and control crystal size.

Section 3: Experimental Protocols

While a specific, universally optimized large-scale protocol is proprietary to manufacturers, the following outlines a general synthetic strategy based on published research.[1] Researchers should perform their own optimization at each stage.

General Synthetic Workflow

Synthesis_Workflow A Starting Material: Bergenin B Selective Di-O-Methylation A->B Methylating Agent, Base C Intermediate: Di-O-methylated Bergenin Precursor B->C D Palladium-Catalyzed Aryl Carbonylation C->D Pd Catalyst, CO E Intermediate: Carbonylated Product D->E F Regioselective Lactonization E->F G Crude This compound F->G H Purification (Chromatography/Crystallization) G->H I Pure This compound H->I

Caption: General synthetic workflow for this compound.

Key Experimental Step: Selective Di-O-Methylation (Illustrative)

Objective: To selectively methylate the two phenolic hydroxyl groups of bergenin.

Materials:

  • Bergenin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

  • Methanol

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Under an inert atmosphere (N2 or Ar), suspend bergenin in anhydrous DMF in a suitable reactor.

  • Deprotonation: Cool the suspension to 0 °C and add sodium hydride portion-wise. Stir the mixture at this temperature for 1 hour.

  • Methylation: Add the methylating agent (DMS or MeI) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the consumption of starting material and the formation of the product.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol to consume excess NaH. Follow this with the addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Note: This is a generalized procedure. The specific equivalents of base and methylating agent, reaction times, and temperatures must be optimized for large-scale synthesis to maximize yield and selectivity.

Section 4: Signaling Pathways and Logical Relationships

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of This compound Check_SM Is starting material (Bergenin) fully consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes SM_No No Check_SM->SM_No Degradation Product Degradation: - Analyze for degradation products - Check workup pH and temperature - Perform stability studies SM_Yes->Degradation Purification_Loss Loss during Purification: - Analyze mother liquor and washings - Optimize chromatography conditions - Re-evaluate crystallization solvent SM_Yes->Purification_Loss Incomplete_Reaction Incomplete Reaction: - Check base stoichiometry/strength - Check methylating agent quality - Optimize reaction time/temperature SM_No->Incomplete_Reaction Scale_Up_Workflow A Route Scouting & Feasibility B Lab-Scale Optimization (mg to g scale) A->B Identify key steps C Process Safety Assessment B->C Identify hazards D Pilot Plant Scale-Up (kg scale) C->D Implement safety measures E Process Validation D->E Demonstrate reproducibility F Commercial Manufacturing E->F Regulatory approval

References

preventing degradation of Di-O-methylbergenin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Di-O-methylbergenin in solution. The following information is based on the known stability of the related compound bergenin and general knowledge of polyphenol and glycoside chemistry.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A1: Color changes in solutions of phenolic compounds like this compound are often indicative of oxidation. This can be triggered by exposure to air (oxygen), light, or the presence of metal ions. The formation of quinone-type structures or polymeric products can lead to discoloration. To mitigate this, it is recommended to prepare solutions fresh, use deoxygenated solvents, and protect the solution from light.

Q2: I'm observing a decrease in the concentration of this compound in my neutral or slightly alkaline buffer. Why is this happening?

A2: this compound is likely susceptible to hydrolysis, particularly in neutral to alkaline conditions (pH > 7). This is a known issue for the parent compound, bergenin, which undergoes hydrolysis leading to the opening of its lactone ring.[1] It is advisable to prepare and store this compound solutions in acidic buffers (pH 3-6) to minimize hydrolytic degradation. For experiments requiring neutral or alkaline pH, solutions should be prepared immediately before use and the experiment duration should be minimized.

Q3: What are the optimal storage conditions for this compound solutions?

A3: Based on the stability profile of the related compound bergenin, this compound solutions should be stored under the following conditions to minimize degradation:

  • pH: In an acidic buffer (pH 3-6).

  • Temperature: At low temperatures, preferably -20°C or -80°C for long-term storage.

  • Light: Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: Can I use DMSO to dissolve this compound for my cell-based assays?

A4: While DMSO is a common solvent for cell culture experiments, it is important to be aware that some sources suggest that bergenin can degrade in DMSO, especially at higher concentrations.[2] It is recommended to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final concentration in the cell culture medium immediately before the experiment. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution
Potential Cause Troubleshooting Steps
Hydrolysis 1. Measure the pH of your solution. If it is neutral or alkaline, prepare a new solution in an acidic buffer (pH 3-6). 2. If the experimental conditions require a neutral or alkaline pH, minimize the time the compound is in that solution. Prepare fresh solutions immediately before use.
Oxidation 1. Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). 2. Store solutions under an inert atmosphere. 3. Add an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution. However, ensure the antioxidant does not interfere with your downstream analysis.
Photodegradation 1. Protect your solution from light at all times by using amber vials or wrapping containers in aluminum foil. 2. Work in a dimly lit environment when handling the solution.
Adsorption to Container 1. Use silanized glassware or low-adsorption plastic containers. 2. Include a small percentage of an organic solvent (e.g., acetonitrile or methanol) in your aqueous solution to reduce adsorption.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Degradation during Incubation 1. Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, media components). You can do this by incubating the compound under assay conditions for the duration of the experiment and then quantifying the remaining amount using a suitable analytical method like HPLC. 2. If significant degradation is observed, consider shortening the incubation time or adding a stabilizing agent (if compatible with the assay).
Interaction with Media Components 1. Some components in cell culture media, such as metal ions, can catalyze degradation. 2. Consider using a simpler buffer system for initial experiments to identify potential interactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify its degradation pathways and determine its stability profile.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber or a light source of known intensity

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a set period.

    • Also, subject the stock solution to the same temperature.

    • Analyze the samples by HPLC.

  • Photodegradation:

    • Expose the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC at various time points.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating this compound from its degradation products.

  • A typical starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

5. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Neutral/Alkaline pH) cluster_oxidation Oxidation This compound This compound Lactone Ring Opening Product Lactone Ring Opening Product This compound->Lactone Ring Opening Product H₂O / OH⁻ Quinone-type Products Quinone-type Products This compound->Quinone-type Products O₂ / Light / Metal Ions

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Acid Hydrolysis A->B C Alkaline Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS for Degradant Identification G->H

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Compound Degradation Observed pH_check Is pH > 7? Start->pH_check Light_check Exposed to Light? pH_check->Light_check No Sol_acidify Acidify Solution (pH 3-6) pH_check->Sol_acidify Yes Oxygen_check Exposed to Air? Light_check->Oxygen_check No Sol_protect Protect from Light Light_check->Sol_protect Yes Sol_deoxygenate Use Deoxygenated Solvents Oxygen_check->Sol_deoxygenate Yes End Degradation Minimized Oxygen_check->End No Sol_acidify->Light_check Sol_protect->Oxygen_check Sol_deoxygenate->End

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Di-O-methylbergenin In Vivo Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Di-O-methylbergenin formulations for in vivo studies. Due to the limited specific data on this compound, this guide leverages extensive research on its parent compound, bergenin, which shares similar physicochemical properties and formulation challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor efficacy and high variability in my in vivo studies with this compound?

Poor efficacy and high variability are common issues for poorly water-soluble compounds like this compound. These issues often stem from low and inconsistent oral bioavailability. The compound may not be dissolving adequately in the gastrointestinal tract, leading to insufficient absorption into the bloodstream.

Q2: What are the primary challenges in formulating this compound for oral administration?

Similar to its parent compound bergenin, this compound is expected to have:

  • Poor aqueous solubility: This limits its dissolution in the gut.

  • Low oral bioavailability: A small fraction of the administered dose reaches systemic circulation.[1]

  • Potential for degradation: The stability of the compound in different pH environments of the gastrointestinal tract can be a concern.[1]

Q3: What are some common vehicles for administering poorly soluble compounds like this compound?

Several vehicles can be used, and the choice depends on the specific experimental needs and the physicochemical properties of the compound. Common options include:

  • Aqueous suspensions: Using suspending agents like methylcellulose (MC) or carboxymethylcellulose (CMC).

  • Co-solvent systems: Mixtures of water with solvents like polyethylene glycol (PEG) 400, propylene glycol, or DMSO. However, toxicity at higher concentrations must be considered.[2]

  • Oil-based vehicles: For highly lipophilic compounds, oils like corn oil, sesame oil, or olive oil can be used.[2]

  • Specialized formulations: To significantly enhance bioavailability, more advanced formulations like phospholipid complexes, solid dispersions, or nanoformulations are often necessary.[1][3]

Troubleshooting Guide

Issue 1: Low Oral Bioavailability

If you are observing low plasma concentrations of this compound, consider the following formulation enhancement strategies.

For compounds like bergenin and its derivatives, simple suspensions are often insufficient. A proven method to enhance oral bioavailability is the formation of a phospholipid complex . This approach increases both water and lipid solubility, facilitating absorption.[4]

Comparative Pharmacokinetics of Bergenin vs. Bergenin-Phospholipid Complex (BPC) in Rats

ParameterBergenin (500 mg/kg, oral)Bergenin-Phospholipid Complex (BPC) (equivalent to 500 mg/kg bergenin, oral)Improvement
Cmax (µg/mL) 0.85 ± 0.214.12 ± 0.58~4.8x increase
Tmax (h) 2.5 ± 0.51.8 ± 0.4Faster absorption
AUC (0-t) (µg/mL*h) 4.32 ± 1.1218.96 ± 3.24~4.4x increase
Relative Bioavailability 100%439%Significant enhancement

Data derived from studies on bergenin and are expected to be indicative for this compound.[2]

This protocol is adapted from a successful method for bergenin.[5][6]

  • Dissolution: Dissolve this compound and phospholipids (e.g., soy lecithin) in a 1:1 molar ratio in a suitable organic solvent (e.g., anhydrous ethanol) in a round-bottom flask.

  • Reaction: Reflux the mixture at 60°C for 2 hours.

  • Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Hydration & Sonication: Hydrate the lipid film with phosphate-buffered saline (PBS) and sonicate using a probe sonicator to form a homogenous nano-suspension.

  • Characterization: Characterize the complex for particle size, zeta potential, and encapsulation efficiency. The resulting complex can be administered orally as a suspension.

Issue 2: Compound Precipitation in Formulation or Upon Administration

Precipitation can occur if the compound's solubility limit is exceeded in the chosen vehicle or upon dilution in the gastrointestinal fluid.

  • Vehicle Screening: Test the solubility of this compound in a range of pharmaceutically acceptable vehicles.

  • Co-solvents and Surfactants: Incorporate co-solvents like PEG 400 or non-ionic surfactants like Tween 80 to improve and maintain solubility.[7]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can enhance solubility. However, ensure the pH is physiologically compatible.

Table of Common Vehicles for Poorly Soluble Compounds

VehicleTypeKey Considerations
0.5% Methylcellulose (MC)Aqueous SuspensionCommonly used, generally well-tolerated.[5]
Polyethylene Glycol 400 (PEG 400)Co-solventCan improve solubility but may have toxicity at high doses.[2]
Dimethyl Sulfoxide (DMSO)Organic SolventHigh solubilizing power, but potential for toxicity and irritation.[2]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing AgentForms inclusion complexes to enhance solubility.[7]
Corn/Sesame/Olive OilLipid VehicleSuitable for highly lipophilic compounds for oral or IP administration.[2]

Workflow for Formulation Troubleshooting

G cluster_0 Problem Identification cluster_1 Initial Formulation Check cluster_2 Formulation Optimization cluster_3 In Vivo Evaluation Low Efficacy/\nHigh Variability Low Efficacy/ High Variability Check Solubility\nin Vehicle Check Solubility in Vehicle Low Efficacy/\nHigh Variability->Check Solubility\nin Vehicle Investigate Formulation Assess Physical\nStability (Precipitation) Assess Physical Stability (Precipitation) Check Solubility\nin Vehicle->Assess Physical\nStability (Precipitation) Simple Suspension\n(e.g., 0.5% MC) Simple Suspension (e.g., 0.5% MC) Assess Physical\nStability (Precipitation)->Simple Suspension\n(e.g., 0.5% MC) If unstable, reformulate Co-solvent System\n(e.g., PEG 400) Co-solvent System (e.g., PEG 400) Simple Suspension\n(e.g., 0.5% MC)->Co-solvent System\n(e.g., PEG 400) Advanced Formulation\n(e.g., Phospholipid Complex) Advanced Formulation (e.g., Phospholipid Complex) Co-solvent System\n(e.g., PEG 400)->Advanced Formulation\n(e.g., Phospholipid Complex) Pharmacokinetic\nStudy Pharmacokinetic Study Advanced Formulation\n(e.g., Phospholipid Complex)->Pharmacokinetic\nStudy Test optimized formulation Evaluate Cmax, AUC Evaluate Cmax, AUC Pharmacokinetic\nStudy->Evaluate Cmax, AUC Improved Bioavailability? Improved Bioavailability? Evaluate Cmax, AUC->Improved Bioavailability? Proceed with\nEfficacy Studies Proceed with Efficacy Studies Improved Bioavailability?->Proceed with\nEfficacy Studies Yes Re-evaluate Compound/\nFormulation Strategy Re-evaluate Compound/ Formulation Strategy Improved Bioavailability?->Re-evaluate Compound/\nFormulation Strategy No

Caption: A troubleshooting workflow for addressing in vivo formulation issues.

Signaling Pathways

This compound, as a polyphenol, is likely to modulate multiple intracellular signaling pathways. The diagram below illustrates pathways commonly affected by bergenin and other polyphenols, which are likely targets for this compound.

G cluster_0 Pro-Survival & Anti-inflammatory Pathways cluster_1 Pro-inflammatory & Apoptotic Pathways This compound This compound PI3K PI3K This compound->PI3K Activates ERK1/2 ERK1/2 This compound->ERK1/2 Activates Nrf2 Nrf2 This compound->Nrf2 Activates IKK IKK This compound->IKK Inhibits JAK JAK This compound->JAK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CREB CREB Akt->CREB + (phosphorylation) Cell Growth Cell Growth mTOR->Cell Growth Neuronal Survival\n& Differentiation Neuronal Survival & Differentiation CREB->Neuronal Survival\n& Differentiation ERK1/2->CREB HO-1\n(Antioxidant Response) HO-1 (Antioxidant Response) Nrf2->HO-1\n(Antioxidant Response) NF-kB NF-kB IKK->NF-kB Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory\nCytokines STAT3 STAT3 JAK->STAT3 Cell Proliferation Cell Proliferation STAT3->Cell Proliferation

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Di-O-methylbergenin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Di-O-methylbergenin derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing very low oral bioavailability for our this compound derivative in our animal model. What are the likely causes and how can we troubleshoot this?

A1: Low oral bioavailability of this compound derivatives often stems from the inherent physicochemical properties of the parent compound, bergenin, which is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability.[1][2][3] While O-methylation may improve lipophilicity and permeability to some extent, solubility can remain a significant hurdle.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility and permeability of your specific this compound derivative. This data is crucial for identifying the primary barrier to absorption.

  • Solubility Enhancement:

    • pH-dependency: Determine the aqueous solubility of your derivative at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[2]

    • Formulation Strategies: Explore advanced formulation approaches known to enhance the solubility of poorly soluble compounds. These include:

      • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can keep the compound in a solubilized state in the GI tract.[4]

      • Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve the dissolution rate.[5]

      • Nanoparticle formulations: Techniques like nano-suspensions or encapsulation in polymeric nanoparticles or solid lipid nanoparticles can increase the surface area for dissolution.[6][7]

  • Permeability Enhancement:

    • Prodrugs: While this compound is a derivative, further prodrug modifications could be explored to enhance membrane transport.

    • Permeation Enhancers: The inclusion of safe and effective permeation enhancers in your formulation can transiently increase intestinal epithelial permeability.[8]

Q2: Our this compound derivative shows poor dissolution in standard aqueous media. What adjustments can we make to our in vitro dissolution testing protocol?

A2: For poorly soluble compounds like bergenin derivatives, standard dissolution media may not be sufficient to achieve sink conditions, which is necessary for meaningful dissolution data.

Troubleshooting Steps:

  • Biorelevant Media: Utilize biorelevant dissolution media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, which mimic the composition of human intestinal fluid and can improve the solubilization of lipophilic compounds.[5]

  • Surfactants: If biorelevant media are not available, consider adding a surfactant to the dissolution medium. The type and concentration of the surfactant should be carefully selected and justified.[8][9]

  • Apparatus and Agitation: Ensure the chosen dissolution apparatus and agitation speed are appropriate for your formulation and are justified. For some formulations, a different apparatus (e.g., paddle over basket) or a modified agitation speed might be necessary to obtain discriminating results.[10]

Q3: We are planning an in vivo pharmacokinetic study for a this compound derivative. What are the key considerations for the study design?

A3: A well-designed pharmacokinetic study is essential for accurately determining the bioavailability and other pharmacokinetic parameters of your compound.

Key Considerations:

  • Animal Model: The choice of animal model (e.g., mice, rats) is critical. Ensure the metabolic pathways for your compound class are relevant in the chosen species.[11][12]

  • Route of Administration: For oral bioavailability studies, both oral (PO) and intravenous (IV) administration groups are necessary to calculate absolute bioavailability.[11][13]

  • Dosing and Formulation: The dose should be carefully selected based on any available efficacy or toxicology data. The formulation used for dosing should be consistent and well-characterized.

  • Sampling Schedule: The blood sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug. More frequent sampling is needed around the expected Tmax.[14]

  • Bioanalytical Method: A sensitive and validated bioanalytical method (e.g., LC-MS/MS) is crucial for accurately quantifying the drug concentration in plasma or other biological matrices.

Data Presentation

Table 1: Physicochemical Properties of Bergenin

PropertyValueReference
BCS Class IV[1][2][3]
Aqueous Solubility (25°C) 1.29 ± 0.044 mg/mL (pH 1.0)[4][15][16]
1.08 ± 0.057 mg/mL (pH 3.0)[4][15][16]
1.22 ± 0.058 mg/mL (pH 5.0)[4][15][16]
Log P (Octanol/Water) -1.06 ± 0.033 to -1.19 ± 0.044 (pH 1.0-6.0)[4][15][16]
pKa pKa1: 5.46 ± 0.13, pKa2: 5.74 ± 0.18[4][15][16]

Note: This data is for the parent compound, bergenin. Researchers should determine these properties for their specific this compound derivative.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Poorly Soluble this compound Derivatives
  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of FaSSIF (Fasted State Simulated Intestinal Fluid). Alternatively, a justified concentration of a suitable surfactant in a buffer of relevant pH can be used.[9]

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50-75 rpm.[10]

  • Procedure: a. Place a single dose of the this compound derivative formulation into each dissolution vessel. b. Begin rotation of the paddles. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE). f. Analyze the filtrate for the concentration of the this compound derivative using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved against time.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg).

  • Formulation:

    • IV: Solubilized in a suitable vehicle (e.g., saline with a co-solvent like DMSO, if necessary).

    • PO: Administered as a solution or suspension in a vehicle like 0.5% carboxymethylcellulose.

  • Administration:

    • IV: Administer as a bolus dose via the tail vein.

    • PO: Administer via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein or other appropriate site at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[14]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Cl, Vd) using non-compartmental analysis software. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mandatory Visualizations

Signaling Pathways Modulated by Bergenin and its Derivatives

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Derivative_Synthesis This compound Derivative Formulation Formulation Strategy (e.g., SEDDS, Nanoparticles) Derivative_Synthesis->Formulation Dissolution_Testing Dissolution Testing (USP II, FaSSIF) Formulation->Dissolution_Testing Permeability_Assay Permeability Assay (e.g., Caco-2) Formulation->Permeability_Assay PK_Study Pharmacokinetic Study (Rat Model) Dissolution_Testing->PK_Study Permeability_Assay->PK_Study Bioavailability_Analysis Bioavailability Calculation PK_Study->Bioavailability_Analysis Result Enhanced Bioavailability Bioavailability_Analysis->Result

Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.

bergenin_signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_ampk AMPK Pathway Bergenin_Derivative This compound Derivative MAPK MAPK Activation Bergenin_Derivative->MAPK Inhibits NFkB NF-κB Activation Bergenin_Derivative->NFkB Inhibits AMPK AMPK Activation Bergenin_Derivative->AMPK Activates Inflammation_MAPK Inflammation MAPK->Inflammation_MAPK Inflammation_NFkB Inflammation NFkB->Inflammation_NFkB Lipid_Metabolism Improved Lipid Metabolism AMPK->Lipid_Metabolism

Caption: Key signaling pathways modulated by bergenin and its derivatives.[17][18][19][20]

References

dealing with poor signal-to-noise ratio in Di-O-methylbergenin NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor signal-to-noise ratio (S/N) in Di-O-methylbergenin NMR experiments.

Frequently Asked Questions (FAQs)

Q1: I've dissolved my this compound sample, but the NMR signals are extremely weak. What is the most common reason for this?

A1: The most frequent cause of weak NMR signals is insufficient sample concentration.[1] For natural products like this compound, which can be sample-limited, ensuring an adequate amount of material is dissolved in the correct volume of solvent is critical. For a standard 5 mm NMR tube, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended for ¹H NMR, while ¹³C NMR may require a more concentrated sample (50-100 mg) due to the lower natural abundance of the ¹³C isotope.[2][3]

Q2: My baseline is very noisy, making it difficult to distinguish small peaks. What can I do to improve this?

A2: A noisy baseline is a classic sign of a low signal-to-noise ratio. The most direct way to improve this is to increase the number of scans acquired. The signal-to-noise ratio increases with the square root of the number of scans. Therefore, quadrupling the number of scans will double the signal-to-noise ratio.[1] However, be mindful that this will also increase the experiment time.

Q3: Can the choice of NMR solvent affect the signal-to-noise ratio?

A3: Yes, the choice of solvent can have an indirect effect. A solvent that does not fully dissolve the this compound will lead to a lower effective concentration and may even cause broadened lines due to the presence of suspended micro-particles, both of which degrade the signal-to-noise ratio.[4][5] It's crucial to select a deuterated solvent in which this compound is highly soluble. Additionally, some solvents have viscosities that can affect line widths and, consequently, the peak heights.

Q4: I've increased the number of scans, but my signal-to-noise is still poor. What other acquisition parameters can I optimize?

A4: Several acquisition parameters can be adjusted to improve the signal-to-noise ratio. Key parameters include:

  • Pulse Width (Flip Angle): Ensure the 90° pulse width is correctly calibrated for your probe. Using an optimal flip angle (e.g., Ernst angle) for a given relaxation delay can maximize signal per unit time.

  • Acquisition Time (at): A longer acquisition time can improve resolution, but setting it too long can lead to the acquisition of more noise than signal, especially if the signal has already decayed.

  • Relaxation Delay (d1): This delay allows the spins to return to equilibrium between pulses. A sufficient relaxation delay (typically 1-2 times the longest T1) is necessary to avoid signal saturation, which can disproportionately affect certain peaks and reduce overall signal intensity. For quantitative measurements, a longer delay of 5-7 times T1 is often required.[6][7]

Q5: My peaks appear broad, which seems to be affecting my signal-to-noise. What could be the cause?

A5: Peak broadening can result from several factors, all of which can reduce the peak height relative to the noise. Common causes include:

  • Poor Shimming: Inhomogeneity in the magnetic field will cause significant line broadening. Careful shimming of your sample is essential.[4][8]

  • Sample Heterogeneity: The presence of undissolved particles will disrupt the magnetic field homogeneity.[3][4] Always filter your NMR sample directly into the tube.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, these can sometimes be removed by passing the sample through a small plug of a chelating resin or by adding a chelating agent like EDTA, if it doesn't interfere with your sample.

  • High Viscosity: Highly concentrated samples can be viscous, leading to broader lines.[2] Diluting the sample may be necessary, though this presents a trade-off with signal intensity.

Troubleshooting Guide for Poor Signal-to-Noise Ratio

This guide provides a systematic approach to diagnosing and resolving poor signal-to-noise issues in your this compound NMR experiments.

Step 1: Evaluate Your Sample Preparation

Proper sample preparation is the foundation of a good NMR spectrum.

  • Concentration Check: Is your sample sufficiently concentrated?

    • ¹H NMR: Aim for 5-25 mg in 0.6-0.7 mL of solvent.[2][3]

    • ¹³C NMR: Aim for 50-100 mg in 0.6-0.7 mL of solvent.[2]

  • Solubility: Is the this compound fully dissolved?

    • Visually inspect the sample for any solid particles.

    • If solubility is an issue, consider a different deuterated solvent or gentle warming.

  • Filtration: Did you filter the sample into the NMR tube?

    • Use a pipette with a small plug of glass wool to remove any particulate matter.[9]

  • Solvent Quality: Are you using a high-purity deuterated solvent?

    • Older solvents can absorb water and other impurities.

Step 2: Optimize Spectrometer Parameters
  • Shimming: Have you carefully shimmed the magnetic field?

    • Poor shimming is a common cause of broad lines and reduced peak height.[4][8]

  • Tuning and Matching: Is the probe properly tuned and matched for your sample and solvent?

    • Improper tuning can lead to significant signal loss.

  • Receiver Gain: Is the receiver gain set correctly?

    • An improperly set receiver gain can lead to either a poor signal or ADC overflow.[8][10] Modern spectrometers often have an automated routine for this ("rga" or similar).

Step 3: Adjust Acquisition Parameters

If sample preparation and basic spectrometer setup are optimal, adjust the acquisition parameters.

  • Increase Number of Scans (ns): This is the most straightforward way to improve S/N. Remember that S/N is proportional to the square root of ns.

  • Check Pulse Width (p1): Ensure the 90° pulse width is calibrated.

  • Adjust Relaxation Delay (d1): If signals appear saturated (reduced intensity), increase the relaxation delay. A good starting point is 1-2 seconds for ¹H NMR.

Data Presentation: Impact of Key Parameters on Signal-to-Noise Ratio
ParameterEffect on S/NRecommendation for this compound
Sample Concentration Direct linear increase with concentration.Maximize as much as sample availability and solubility allow.
Number of Scans (ns) Increases with the square root of ns.Increase as needed, balancing S/N improvement with experiment time.
Magnetic Field Strength Increases with B₀^(3/2).Use the highest field spectrometer available.
Probe Temperature Lower temperatures can increase S/N but may affect solubility and line shape.Typically run at room temperature unless specific effects are being studied.
Relaxation Delay (d1) A sufficient delay prevents saturation, maximizing signal intensity.Start with 1-2s for ¹H, and 2-5s for ¹³C. For quantitative results, use > 5x T₁.[6]
Acquisition Time (at) Longer at can improve resolution but may add more noise than signal if the FID has decayed.A typical starting point is 2-4 seconds for ¹H NMR.

Experimental Protocols

Protocol 1: Sample Preparation for this compound
  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-80 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect for any remaining solid particles.

  • Filtration: Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom.

  • Transfer: Using the filter pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: Standard ¹H NMR Acquisition for this compound
  • Insertion and Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the probe to the sample.

  • Shimming: Perform an automated or manual shimming routine to optimize the magnetic field homogeneity.

  • Parameter Setup:

    • Pulse Program: Use a standard 1D proton pulse sequence (e.g., zg30 on a Bruker spectrometer).

    • Number of Scans (ns): Start with 16 or 32 scans. Increase if S/N is low.

    • Relaxation Delay (d1): Set to 2.0 seconds.

    • Acquisition Time (at): Set to 3-4 seconds.

    • Spectral Width (sw): Set to an appropriate range to cover all expected proton signals (e.g., 12-16 ppm).

    • Pulse Width (p1): Use the calibrated 90° pulse width.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction. A small line broadening (e.g., 0.3 Hz) may be applied to improve S/N at the cost of slight resolution loss.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Poor S/N Observed sample_prep Step 1: Check Sample Preparation start->sample_prep concentration Is concentration adequate? (5-25mg for ¹H, 50-100mg for ¹³C) sample_prep->concentration dissolved Is sample fully dissolved and filtered? concentration->dissolved Yes prepare_new Action: Prepare a new, more concentrated/filtered sample concentration->prepare_new No dissolved->prepare_new No spectrometer_setup Step 2: Check Spectrometer Setup dissolved->spectrometer_setup Yes prepare_new->sample_prep shimming Is shimming optimal? spectrometer_setup->shimming reshim Action: Re-shim the sample shimming->reshim No tuning Is the probe tuned and matched? shimming->tuning Yes reshim->spectrometer_setup retune Action: Re-tune and match the probe tuning->retune No acquisition_params Step 3: Adjust Acquisition Parameters tuning->acquisition_params Yes retune->spectrometer_setup increase_scans Action: Increase Number of Scans (ns) acquisition_params->increase_scans check_d1 Are signals saturated? increase_scans->check_d1 increase_d1 Action: Increase Relaxation Delay (d1) check_d1->increase_d1 Yes end S/N Improved check_d1->end No increase_d1->end ParameterRelationships cluster_sample Sample Properties cluster_acquisition Acquisition Parameters cluster_quality Data Quality Metrics concentration Concentration snr Signal-to-Noise Ratio concentration->snr Directly increases purity Purity (no paramagnetics) linewidth Linewidth purity->linewidth Reduces broadening scans Number of Scans (ns) scans->snr Increases (sqrt) delay Relaxation Delay (d1) delay->snr Prevents saturation acq_time Acquisition Time (at) resolution Resolution acq_time->resolution Improves linewidth->snr Inversely affects linewidth->resolution Inversely affects

References

Technical Support Center: Solubility Enhancement of Di-O-methylbergenin Using Cyclodextrins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solubility enhancement of Di-O-methylbergenin using cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: Why are cyclodextrins used to enhance the solubility of this compound?

A1: this compound, like its parent compound bergenin, is expected to have poor water solubility, which can limit its bioavailability and therapeutic efficacy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[1][2][3] This structure allows them to encapsulate nonpolar molecules, like this compound, forming inclusion complexes that have improved aqueous solubility and stability.[1][4]

Q2: Which type of cyclodextrin is best for this compound?

A2: The choice of cyclodextrin depends on the size and shape of the guest molecule. For bergenin, β-cyclodextrin (β-CD) has been shown to be effective in forming inclusion complexes.[5] Given the structural similarity, β-CD and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are excellent starting points for this compound. The selection should be guided by experimental screening using phase solubility studies.

Q3: What is the typical stoichiometry of a this compound-cyclodextrin complex?

A3: Most drug-cyclodextrin complexes, including that of bergenin with β-cyclodextrin, form at a 1:1 molar ratio.[5][6] This is the most common stoichiometry and should be the initial assumption for experimental design. However, higher-order complexes can sometimes form and can be identified through phase solubility diagrams.[7]

Q4: What methods can be used to prepare this compound-cyclodextrin inclusion complexes?

A4: Several methods can be employed, with the choice depending on the scale of preparation and the physicochemical properties of the drug. Common methods include:

  • Saturated Aqueous Solution Method: This has been successfully used for bergenin and involves dissolving the drug and cyclodextrin in water at an elevated temperature, followed by cooling to form the complex.[5]

  • Kneading Method: This technique is suitable for poorly water-soluble drugs and involves mixing the drug and cyclodextrin with a small amount of solvent to form a paste.[2]

  • Co-precipitation: The drug is dissolved in an organic solvent, and the cyclodextrin is dissolved in water. The two solutions are mixed, and the complex precipitates.[2]

  • Freeze-Drying (Lyophilization): This method is suitable for thermolabile compounds and can produce a porous powder with a high surface area, which can aid dissolution.[2]

  • Spray-Drying: An efficient method for large-scale production, where a solution of the drug and cyclodextrin is sprayed into a hot air stream.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Inclusion Efficiency/Complex Yield 1. Incorrect molar ratio of this compound to cyclodextrin. 2. Insufficient mixing time or temperature. 3. Inappropriate preparation method. 4. Competitive inhibition from the solvent.1. Optimize the molar ratio. A 1:1 ratio is a good starting point. 2. Increase the stirring time and/or temperature to facilitate complex formation. For bergenin, 1 hour at 80°C was found to be optimal.[5] 3. Try a different preparation method (e.g., freeze-drying instead of co-precipitation). 4. If using co-precipitation, select a solvent that does not compete with this compound for the cyclodextrin cavity.
Phase Solubility Diagram is Not Linear (Non-AL Type) 1. The formation of higher-order complexes (e.g., 1:2 drug:cyclodextrin). 2. The inclusion complex has limited solubility and is precipitating (B-type curve). 3. The cyclodextrin is self-aggregating at higher concentrations.1. This indicates a more complex interaction. The data may need to be fitted to a quadratic model to determine the stability constants for the higher-order complexes.[7] 2. This is common with natural cyclodextrins like β-CD. Consider using a more soluble derivative like HP-β-CD or SBE-β-CD. 3. This can occur with some cyclodextrin derivatives. Ensure that the concentration range used in the study is below the critical aggregation concentration.
FT-IR Spectra of the Complex Looks Identical to the Physical Mixture 1. Incomplete formation of the inclusion complex. 2. The characteristic peaks of this compound are not significantly affected by inclusion.1. Re-evaluate the preparation method to ensure optimal conditions for complexation. 2. Look for subtle changes such as peak broadening, reduced intensity, or minor shifts in the fingerprint region of the this compound spectrum. Also, use other characterization techniques like DSC or NMR to confirm complex formation.
1H NMR Chemical Shifts Show Minimal Changes Upon Complexation 1. The protons of this compound that are expected to interact with the cyclodextrin cavity are not experiencing a significant change in their chemical environment. 2. The complex is in fast exchange on the NMR timescale.1. Focus on the protons of the cyclodextrin (H3 and H5, which are inside the cavity). Their chemical shifts should change upon inclusion of the guest molecule. 2. Perform 2D NMR experiments, such as ROESY, to look for through-space correlations between the protons of this compound and the inner protons of the cyclodextrin.[8][9]
Unexpected Peaks in the X-ray Diffractogram of the Complex 1. The presence of uncomplexed this compound or cyclodextrin. 2. The formation of a new crystalline phase of the inclusion complex.1. Compare the diffractogram with those of the pure components and their physical mixture. The presence of sharp peaks corresponding to the starting materials indicates an incomplete reaction. 2. The disappearance of the peaks of the starting materials and the appearance of new, distinct peaks is a strong indication of the formation of a new crystalline inclusion complex.

Quantitative Data Summary

While specific data for this compound is not available, the following table summarizes typical data that would be generated during solubility enhancement studies, using bergenin as a reference where possible.

Parameter β-Cyclodextrin HP-β-Cyclodextrin SBE-β-Cyclodextrin Reference
Assumed Stoichiometry 1:11:11:1[5]
Inclusion Rate (Bergenin) 92.19%Not ReportedNot Reported[5]
Stability Constant (Kc, M-1) To be determined experimentallyTo be determined experimentallyTo be determined experimentally
Solubility Enhancement Factor To be determined experimentallyTo be determined experimentallyTo be determined experimentally

Data for HP-β-CD and SBE-β-CD with this compound would need to be determined experimentally.

Experimental Protocols

Preparation of this compound-β-Cyclodextrin Inclusion Complex (Saturated Aqueous Solution Method)

Based on the optimized method for bergenin.[5]

  • Molar Ratio Calculation: Calculate the required masses of this compound and β-cyclodextrin for a 1:1 molar ratio.

  • Dissolution: Dissolve the calculated amount of β-cyclodextrin in a specific volume of distilled water in a flask with stirring. Heat the solution to 80°C.

  • Addition of Drug: Slowly add the this compound powder to the heated β-cyclodextrin solution while maintaining continuous stirring.

  • Inclusion Reaction: Keep the mixture stirring at 80°C for 1 hour.

  • Crystallization: Gradually cool the solution to room temperature and then place it in a refrigerator (4°C) overnight to allow the inclusion complex to crystallize.

  • Isolation: Filter the resulting precipitate using a vacuum filter.

  • Washing: Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed drug or cyclodextrin.

  • Drying: Dry the final product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Phase Solubility Study
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Addition of Excess Drug: Add an excess amount of this compound to each cyclodextrin solution in sealed containers.

  • Equilibration: Shake the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant of each container and immediately filter it through a 0.45 µm syringe filter to remove the undissolved drug.

  • Quantification: Dilute the filtered solutions appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). Determine the type of phase solubility diagram (e.g., AL, AP, BS). For an AL-type curve, calculate the stability constant (Kc) using the following equation: Kc = slope / (S0 * (1 - slope)) where S0 is the intrinsic solubility of this compound (the y-intercept).

Visualizations

experimental_workflow cluster_prep Inclusion Complex Preparation cluster_char Characterization prep1 1. Calculate 1:1 Molar Ratio (this compound:CD) prep2 2. Dissolve CD in Water (e.g., 80°C) prep1->prep2 prep3 3. Add this compound prep2->prep3 prep4 4. Stir for 1 hour at 80°C prep3->prep4 prep5 5. Cool to Crystallize prep4->prep5 prep6 6. Filter and Wash prep5->prep6 prep7 7. Dry the Complex prep6->prep7 char1 Phase Solubility Study prep7->char1 Characterize Prepared Complex char2 FT-IR Spectroscopy prep7->char2 Characterize Prepared Complex char3 DSC Analysis prep7->char3 Characterize Prepared Complex char4 NMR Spectroscopy (1H, 2D-ROESY) prep7->char4 Characterize Prepared Complex char5 X-ray Diffraction prep7->char5 Characterize Prepared Complex

Caption: Experimental workflow for the preparation and characterization of this compound-cyclodextrin inclusion complexes.

logical_relationship cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism cluster_outcome Outcome problem_node Poor Aqueous Solubility of This compound solution_node Inclusion Complexation with Cyclodextrin problem_node->solution_node mech3 Formation of Host-Guest Complex solution_node->mech3 mech1 Hydrophobic this compound mech1->mech3 mech2 Hydrophobic Cavity of Cyclodextrin mech2->mech3 outcome_node Enhanced Solubility and Bioavailability mech3->outcome_node

Caption: Logical relationship for solubility enhancement of this compound using cyclodextrins.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Efficacy of Norbergenin and Di-O-methylbergenin

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of current experimental evidence reveals a significant disparity in the available research on the neuroprotective properties of norbergenin and its synthetic derivative, Di-O-methylbergenin. While norbergenin has demonstrated promising neuroprotective effects in preclinical studies, a notable lack of published data exists for this compound, precluding a direct, evidence-based comparison of their efficacy.

This guide synthesizes the current scientific literature to provide a comprehensive overview of what is known about norbergenin's neuroprotective capabilities and highlights the critical knowledge gap concerning this compound. This information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuroprotective agents.

Norbergenin: A Profile of Neuroprotection

Norbergenin, a demethylated derivative of bergenin, has been investigated for its potential to mitigate neurodegenerative processes.[1][2] The primary mechanism of action appears to be rooted in its potent antioxidant and anti-inflammatory properties.[1][2]

Quantitative Data on Neuroprotective Effects

A key study by Ganta et al. (2025) provides the most comprehensive in vivo data on the neuroprotective effects of norbergenin in an aluminum chloride (AlCl₃)-induced model of neurotoxicity in rats. The findings from this study are summarized in the table below.

ParameterControl (Normal Saline)AlCl₃ TreatedNorbergenin (5 mg/kg) + AlCl₃Norbergenin (10 mg/kg) + AlCl₃
Behavioral Outcomes
Number of Crossings (Morris Water Maze)Data not availableDecreasedIncreasedIncreased
Time in Target Quadrant (s)Data not availableDecreasedIncreasedIncreased
Biochemical Markers of Oxidative Stress
Thiobarbituric Acid Reactive Substances (TBARS)Data not availableIncreasedDecreasedDecreased
Nitric Oxide (NO)Data not availableIncreasedDecreasedDecreased
Superoxide Dismutase (SOD)Data not availableDecreasedIncreasedIncreased
Catalase (CAT)Data not availableDecreasedIncreasedIncreased
Glutathione Peroxidase (GPx)Data not availableDecreasedIncreasedIncreased
Markers of Apoptosis
Caspase-3Data not availableIncreasedDecreasedDecreased
BaxData not availableIncreasedDecreasedDecreased
Bcl-2Data not availableDecreasedIncreasedIncreased
Other Biochemical Markers
Acetylcholinesterase (AChE)Data not availableIncreasedDecreasedDecreased
Amyloid β (Aβ₁₋₄₁)Data not availableIncreasedDecreasedDecreased
Phosphorylated Tau (p-Tau)Data not availableIncreasedDecreasedDecreased

Table 1: Summary of the effects of Norbergenin on behavioral and biochemical parameters in an AlCl₃-induced neurotoxicity model in rats. Data adapted from Ganta et al. (2025).[1]

In vitro studies have also demonstrated the antioxidant potential of norbergenin, with a reported IC₅₀ value of 13 µM for DPPH radical scavenging and 32 µM for superoxide anion scavenging.[3]

This compound: An Unexplored Frontier

In stark contrast to norbergenin, there is a significant lack of published scientific literature detailing the neuroprotective efficacy of this compound. While its synthesis has been reported, comprehensive studies evaluating its biological activities, particularly in the context of neurodegeneration, are not currently available.[4]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited for norbergenin.

In Vivo Neuroprotection Study (Ganta et al., 2025)[1]
  • Animal Model: Male Wistar rats were used. Neurotoxicity was induced by the administration of aluminum chloride (AlCl₃) at a dose of 200 mg/kg.

  • Treatment Groups:

    • Normal saline control

    • AlCl₃ treated

    • Norbergenin (5 mg/kg) + AlCl₃

    • Norbergenin (10 mg/kg) + AlCl₃

  • Behavioral Assessment (Morris Water Maze): This test was used to evaluate spatial learning and memory. The number of crossings over the former platform location and the time spent in the target quadrant were measured.

  • Biochemical Estimations:

    • Oxidative Stress Markers: Thiobarbituric acid reactive substances (TBARS) and nitric oxide (NO) levels were measured as indicators of lipid peroxidation and nitrosative stress, respectively. The activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) were also determined.

    • Apoptosis Markers: The levels of key apoptotic proteins, including caspase-3, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic), were quantified.

    • Other Markers: Acetylcholinesterase (AChE) activity, a marker of cholinergic function, and the levels of amyloid β (Aβ₁₋₄₁) and phosphorylated Tau (p-Tau), hallmarks of Alzheimer's disease pathology, were also assessed.

In Vitro Antioxidant Assays[3]
  • DPPH Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction in absorbance of the DPPH solution is proportional to the antioxidant activity.

  • Superoxide Anion Scavenging Assay: This assay assesses the capacity of a compound to quench superoxide radicals, which are generated in vitro.

Signaling Pathways

Based on the available data, the neuroprotective mechanism of norbergenin involves the mitigation of oxidative stress and apoptosis. A hypothesized pathway for this compound, based on its structural similarity to bergenin and norbergenin, would likely involve similar antioxidant and anti-inflammatory pathways.

Norbergenin_Neuroprotective_Pathway AlCl3 Aluminum Chloride (Neurotoxic Insult) Oxidative_Stress Oxidative Stress (↑ TBARS, ↑ NO, ↓ SOD, ↓ CAT, ↓ GPx) AlCl3->Oxidative_Stress Apoptosis Apoptosis (↑ Caspase-3, ↑ Bax, ↓ Bcl-2) AlCl3->Apoptosis Neurodegeneration Neurodegeneration (↑ Aβ₁₋₄₁, ↑ p-Tau, ↑ AChE) Oxidative_Stress->Neurodegeneration Apoptosis->Neurodegeneration Norbergenin Norbergenin Norbergenin->Oxidative_Stress Inhibits Norbergenin->Apoptosis Inhibits

Caption: Neuroprotective signaling pathway of Norbergenin.

Di_O_methylbergenin_Hypothesized_Pathway Neurotoxic_Insult Neurotoxic Insult Oxidative_Stress Oxidative Stress Neurotoxic_Insult->Oxidative_Stress Inflammation Neuroinflammation Neurotoxic_Insult->Inflammation Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Inflammation->Neuronal_Damage Di_O_methylbergenin This compound (Hypothesized) Di_O_methylbergenin->Oxidative_Stress Potential Inhibition Di_O_methylbergenin->Inflammation Potential Inhibition

Caption: Hypothesized neuroprotective pathway of this compound.

Conclusion and Future Directions

The current body of scientific evidence strongly supports the neuroprotective potential of norbergenin, primarily through its antioxidant and anti-apoptotic activities. However, a significant research gap exists for this compound, making a direct comparison of neuroprotective efficacy impossible at this time.

To enable a comprehensive and objective comparison, future research should focus on:

  • In vitro and in vivo studies to evaluate the neuroprotective effects of this compound. This should include assessments of its antioxidant, anti-inflammatory, and anti-apoptotic properties in relevant models of neurodegeneration.

  • Direct, head-to-head comparative studies of this compound and norbergenin. Such studies would provide crucial data on their relative potency and efficacy.

  • Elucidation of the precise molecular mechanisms underlying the potential neuroprotective actions of this compound.

Until such data becomes available, any claims regarding the neuroprotective efficacy of this compound remain speculative. The scientific community awaits further research to unlock the potential of this compound and to facilitate a meaningful comparison with its promising counterpart, norbergenin.

References

Unveiling the Anti-Arthritic Potential of Bergenin and Its Derivatives: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While in vivo validation of Di-O-methylbergenin's anti-arthritic properties in mice remains to be specifically documented in available literature, extensive research on its parent compound, bergenin, and its derivative, norbergenin, provides compelling evidence of their therapeutic potential in rodent models of arthritis. This guide offers a comprehensive comparison of the in vivo anti-arthritic and anti-inflammatory effects of bergenin and norbergenin, drawing parallels with the actions of established anti-arthritic drugs where data is available. The findings suggest that these natural compounds warrant further investigation as potential therapeutic agents for arthritis.

Performance Comparison: Bergenin and Norbergenin in Animal Models of Arthritis

The following tables summarize the key quantitative data from in vivo studies on bergenin and norbergenin in rodent models of arthritis. These studies highlight their ability to modulate key inflammatory markers and clinical signs of the disease.

Table 1: In Vivo Anti-Arthritic Effects of Bergenin and Norbergenin in Adjuvant-Induced Arthritic Mice

CompoundDosage (mg/kg, p.o.)Effect on Th1 Cytokines (IL-2, IFN-γ, TNF-α)Effect on Th2 Cytokines (IL-4, IL-5)Relative Potency
Bergenin5, 10, 20, 40, 80InhibitionPotentiation-
Norbergenin5, 10, 20, 40, 80InhibitionPotentiationMore potent than Bergenin

Data from a study on adjuvant-induced arthritis in BALB/c mice.

Table 2: Anti-Inflammatory Effects of Bergenin in a Carrageenan-Induced Paw Edema Model in Mice

TreatmentDosagePaw Edema Inhibition
Bergenin25 mg/kg, i.p.Significant reduction
Bergenin50 mg/kg, i.p.Significant reduction
Bergenin100 mg/kg, i.p.Significant reduction

This study demonstrates the dose-dependent anti-inflammatory effect of bergenin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo models cited in this guide.

Adjuvant-Induced Arthritis in BALB/c Mice

This model is widely used to study the immunopathology of rheumatoid arthritis.

  • Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the subplantar region of the left hind paw of BALB/c mice.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Drug Administration: Bergenin and norbergenin are orally administered at doses of 5, 10, 20, 40, and 80 mg/kg body weight.

  • Assessment: The severity of arthritis is evaluated by measuring paw volume and assessing arthritic scores.

  • Cytokine Analysis: At the end of the study, blood is collected, and the levels of Th1 (IL-2, IFN-γ, TNF-α) and Th2 (IL-4, IL-5) cytokines in the peripheral blood are determined using flow cytometry.

Carrageenan-Induced Paw Edema in Mice

This is a classic model for evaluating acute inflammation.

  • Induction: Acute inflammation is induced by a subplantar injection of 1% carrageenan solution into the right hind paw of the mice.

  • Grouping: Mice are divided into control and treatment groups.

  • Drug Administration: Bergenin is administered intraperitoneally at doses of 25, 50, and 100 mg/kg, 30 minutes before carrageenan injection.

  • Assessment: Paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis in Mice

This surgical model is used to mimic post-traumatic osteoarthritis.

  • Induction: Under anesthesia, the medial collateral ligament of the right knee is transected, and the medial meniscus is destabilized.

  • Grouping: Animals are divided into sham, DMM model, and bergenin-treated groups.

  • Drug Administration: Bergenin is administered to the treatment group.

  • Assessment: At the end of the experiment, knee joints are collected for histological analysis to assess cartilage degradation, and molecular analyses are performed to evaluate the expression of inflammatory and catabolic markers.

Signaling Pathways and Experimental Workflow

The anti-arthritic effects of bergenin and its derivatives are mediated through the modulation of key inflammatory signaling pathways. The following diagrams illustrate these pathways and the general experimental workflow for evaluating anti-arthritic compounds.

experimental_workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Induction Induction of Arthritis (e.g., CIA, AIA, DMM) Grouping Animal Grouping (Control, Vehicle, Treatment) Induction->Grouping DrugAdmin Drug Administration (e.g., Bergenin, Norbergenin) Grouping->DrugAdmin Clinical Clinical Assessment (Paw Swelling, Arthritis Score) DrugAdmin->Clinical Histo Histopathological Analysis Clinical->Histo Biochem Biochemical Analysis (Cytokines, Inflammatory Markers) Histo->Biochem

Caption: General experimental workflow for in vivo validation of anti-arthritic properties.

Caption: Bergenin's inhibitory action on the NF-κB and STAT3 signaling pathways.

Concluding Remarks

The available in vivo data strongly support the anti-arthritic and anti-inflammatory properties of bergenin and its derivative, norbergenin. These compounds exert their effects by modulating the immune response, particularly by balancing Th1/Th2 cytokine production and inhibiting key pro-inflammatory signaling pathways such as NF-κB and STAT3. While direct comparative studies with standard-of-care drugs like methotrexate are lacking, the observed efficacy in established animal models of arthritis positions bergenin and its derivatives as promising candidates for further preclinical and clinical development. The synthesis of derivatives like this compound, which has shown anti-inflammatory potential by inhibiting nitric oxide and TNF-α, represents a logical next step in optimizing the therapeutic profile of this natural scaffold. Future in vivo studies directly comparing these novel derivatives with existing therapies will be crucial in determining their clinical translatability for the treatment of arthritic diseases.

Structure-Activity Relationship of Di-O-methylbergenin and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Bergenin, a C-glycoside of 4-O-methyl gallic acid, and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Di-O-methylbergenin and its analogs, with a focus on their anti-inflammatory, anti-tussive, and anti-viral properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Chemical Structures

Bergenin and its analogs share a common fused C-glycoside scaffold. Modifications, particularly at the phenolic hydroxyl groups and the sugar moiety, have been explored to enhance their biological activities. This compound is a derivative where the two phenolic hydroxyl groups of bergenin are methylated.

Comparative Biological Activities

The biological activities of this compound and its analogs are summarized below. The data highlights the influence of structural modifications on their therapeutic potential.

Anti-Inflammatory Activity

Derivatives of bergenin have demonstrated notable anti-inflammatory effects by inhibiting key inflammatory mediators. The methylation of phenolic hydroxyl groups, as seen in this compound, and the introduction of other alkyl or acyl groups significantly influence this activity.

Table 1: Anti-Inflammatory Activity of this compound and Analogs

CompoundModificationAssayTargetActivityReference
Bergenin Parent CompoundLPS-inducedNO ProductionIC50 > 100 µM[1]
LPS-inducedTNF-α Production-[1]
This compound 8,10-di-O-methylLPS-inducedNO ProductionModerate Inhibition[1]
LPS-inducedTNF-α ProductionLow Inhibition (0.4-28%)[1]
Compound 4 Acyl derivativeLPS-inducedNO Production54.5 ± 2.2% Inhibition[1]
LPS-inducedTNF-α Production98% Inhibition[1]
Compound 15 Acyl derivativeLPS-inducedNO Production86.8 ± 1.9% Inhibition[1]
LPS-inducedTNF-α Production96% Inhibition[1]
Compound 8 -Respiratory Burst-IC50 = 212 µM[1]
Compound 13 -Respiratory Burst-IC50 = 222 µM[1]

Note: Specific IC50 values for this compound in all assays were not consistently available in the reviewed literature. "Compound 4" and "Compound 15" are acyl derivatives of bergenin as described in the cited literature.

Anti-tussive Activity

Bergenin itself is known for its cough-relieving properties.[2] However, quantitative data on the anti-tussive effects of this compound and its specific analogs is limited in the available literature. Structure-activity relationship studies suggest that modifications to the bergenin scaffold can modulate this activity.

Table 2: Anti-tussive Activity of Bergenin Analogs (Qualitative Comparison)

CompoundModificationAssayEffectReference
Bergenin Parent CompoundAmmonia-induced coughSignificant cough suppression[2]
This compound 8,10-di-O-methylNot specifiedData not available-
Other Analogs -Not specifiedVariable effects[2]

Note: Further studies are required to quantify the anti-tussive efficacy of this compound and its analogs.

Anti-viral Activity

The anti-viral potential of bergenin and its derivatives has been explored against various viruses.[3] The mechanism of action often involves the inhibition of viral replication or key viral enzymes. Specific data for this compound remains scarce.

Table 3: Anti-viral Activity of Bergenin Analogs (Qualitative Comparison)

CompoundModificationVirusAssayEffectReference
Bergenin Parent CompoundHerpes Simplex Virus (HSV), InfluenzaPlaque reduction, etc.Moderate inhibition[3]
This compound 8,10-di-O-methylNot specifiedNot specifiedData not available-
Berberine derivatives -Influenza ANeuraminidase inhibitionPotent inhibition[4]

Note: While berberine is a different class of compound, its derivatives' potent anti-influenza activity suggests that modifications of natural product scaffolds can yield significant anti-viral agents.[4] Direct anti-viral data for this compound is needed.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory)

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

Protocol:

  • Male Wistar rats or Swiss albino mice are used.

  • The animals are fasted overnight with free access to water.

  • The basal volume of the right hind paw of each animal is measured using a plethysmometer.

  • The test compound (e.g., this compound analog) or vehicle (control) is administered orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Ammonia-Induced Cough in Guinea Pigs (Anti-tussive)

This model is used to evaluate the central and peripheral anti-tussive effects of test compounds.

Protocol:

  • Male Dunkin-Hartley guinea pigs are placed individually in a transparent chamber.

  • The animals are exposed to a nebulized solution of 0.9% saline (for baseline) followed by a tussive agent, such as a 0.5 M solution of ammonia, for a fixed period (e.g., 5 minutes).

  • The number of coughs is recorded by a trained observer and/or a sound recording system.

  • The animals are then treated with the test compound or vehicle.

  • After a set pre-treatment time, the animals are re-challenged with the ammonia aerosol, and the number of coughs is recorded again.

  • The percentage inhibition of the cough reflex is calculated.

Plaque Reduction Assay (Anti-viral)

This assay is a standard method to determine the in vitro anti-viral activity of a compound.

Protocol:

  • A confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) is prepared in multi-well plates.

  • The cells are infected with a known dilution of the virus for a specific adsorption period (e.g., 1 hour).

  • The virus inoculum is removed, and the cells are overlaid with a medium containing the test compound at various concentrations and a gelling agent (e.g., agarose).

  • The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).

  • The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • The concentration of the compound that inhibits plaque formation by 50% (IC50) is determined.

Signaling Pathways and Mechanisms

Anti-Inflammatory Signaling Pathway

Bergenin and its derivatives exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (when bound) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Bergenin This compound & Analogs Bergenin->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of bergenin analogs.

Experimental Workflow for Anti-Inflammatory Screening

The general workflow for screening compounds for anti-inflammatory activity involves a combination of in vitro and in vivo assays.

G A Compound Library (Bergenin Analogs) B In Vitro Screening (e.g., NO, TNF-α inhibition in Macrophages) A->B C Lead Compound Identification B->C D In Vivo Model (e.g., Carrageenan-induced Paw Edema) C->D E Evaluation of Efficacy & Toxicity D->E F SAR Analysis & Optimization E->F F->A Feedback for new analogs

Caption: A typical workflow for screening and developing anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Insights

  • Anti-Inflammatory Activity: The presence and nature of substituents on the phenolic hydroxyl groups are crucial. Acylation of bergenin has been shown to yield potent inhibitors of TNF-α and NO production.[1] While simple methylation in this compound confers moderate activity, more complex acyl groups appear to be more effective. The hydrophobicity of the molecule may play a role in its interaction with inflammatory targets.

  • Anti-tussive Activity: The core bergenin structure is associated with anti-tussive effects. The influence of methylation or other substitutions on this activity is an area that requires further investigation to establish a clear SAR.

  • Anti-viral Activity: The broad anti-viral activity of bergenin suggests that the core scaffold is important. The SAR for anti-viral effects is likely virus-specific and depends on the viral targets (e.g., neuraminidase in influenza). Further studies on specific analogs like this compound are necessary to delineate the structural requirements for potent anti-viral activity.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse pharmacological activities. While their anti-inflammatory properties are relatively well-documented, further research is needed to fully elucidate their anti-tussive and anti-viral potential and to establish clear structure-activity relationships for these effects. The development of more potent and selective analogs will depend on a deeper understanding of their mechanisms of action and the influence of specific structural modifications. This guide provides a foundation for future research in this exciting area of drug discovery.

References

Unveiling the Therapeutic Promise of Di-O-methylbergenin: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with well-defined molecular targets is paramount. Di-O-methylbergenin, a derivative of the natural compound bergenin, presents a compelling case for investigation. While direct studies on this compound are emerging, the extensive research on its parent compound, bergenin, provides a strong predictive framework for its biological activities and molecular targets. This guide offers a comparative analysis of this compound's known anti-inflammatory effects alongside the broader therapeutic potential inferred from bergenin, providing a roadmap for its comprehensive target identification and validation.

Bergenin, a C-glycoside of 4-O-methyl gallic acid, has been extensively studied and shown to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antidiabetic activities. These effects are attributed to its interaction with various molecular targets. It is hypothesized that the methylation of bergenin to form this compound may enhance its potency and pharmacokinetic profile, making it a promising candidate for further drug development.

Comparative Analysis of Biological Activity

Emerging evidence confirms that this compound retains the anti-inflammatory properties of its parent compound. A study on bergenin derivatives demonstrated that 8,10-Di-O-methylbergenin exhibits moderate inhibitory activity against nitric oxide (NO) and a low level of inhibition against tumor necrosis factor-alpha (TNF-α), two key mediators of inflammation.[1]

To provide a clear perspective on its potential efficacy, the following table compares the available inhibitory data for a this compound derivative with its parent compound, bergenin, and the well-established anti-inflammatory drug, dexamethasone.

CompoundTargetAssay SystemIC50 / % InhibitionReference
8,10-Di-O-methylbergenin Nitric Oxide (NO)LPS-stimulated macrophagesModerate inhibition (16-31% at a tested concentration)[1]
TNF-αLPS-stimulated macrophagesLow inhibition (0.4-28% at a tested concentration)[1]
Bergenin Nitric Oxide (NO)LPS-stimulated macrophagesIC50 = 3.2 µg/mL[2]
Dexamethasone Nitric Oxide (NO)LPS-stimulated macrophagesDose-dependent inhibition (µM range)[3][4][5]
TNF-αVarious cell typesIC50 = 2 nM to 1 µM[6][7]

Note: The data for 8,10-Di-O-methylbergenin is presented as percentage inhibition at a single concentration as specific IC50 values were not provided in the cited study.

Based on the extensive research on bergenin, the predicted biological activities for this compound that warrant further investigation include:

  • Anticancer Activity: Bergenin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.

  • Antioxidant Activity: Bergenin is a known scavenger of free radicals.

  • Antidiabetic Activity: Bergenin has demonstrated effects on glucose metabolism.

Inferred and Validated Molecular Targets

The therapeutic effects of bergenin are linked to its modulation of several key signaling pathways. These molecular targets are considered highly probable for this compound and represent a critical starting point for its validation.

Table of Potential Molecular Targets:

Target ClassSpecific Target(s)Associated Biological ActivityValidation Status for Bergenin
Inflammatory Mediators NF-κB, TNF-α, IL-6, Nitric Oxide (NO)Anti-inflammatoryValidated
Lectin Galectin-3AnticancerIdentified
Nuclear Receptor Peroxisome proliferator-activated receptor gamma (PPAR-γ)Antidiabetic, Anti-inflammatoryIdentified
Apoptosis Regulators Bcl-2AnticancerIdentified
Inflammasome NLRP3Anti-inflammatoryIdentified

Experimental Protocols for Target Validation

To rigorously validate the predicted molecular targets of this compound, a series of well-established experimental protocols should be employed.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.

  • Determine the IC50 value of this compound for NO inhibition.

TNF-α Secretion Assay (ELISA)

Objective: To measure the effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α.

Methodology:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6-24 hours.

  • Collect the cell culture supernatant and centrifuge to remove debris.

  • Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) using a commercial TNF-α kit according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody for TNF-α.

  • Add the collected supernatants and standards to the wells.

  • Add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Add the substrate and measure the colorimetric change using a microplate reader.

  • Calculate the concentration of TNF-α in the samples based on the standard curve.

NF-κB Activity Assay (Reporter Gene Assay)

Objective: To determine if this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.

Methodology:

  • Transfect cells (e.g., HEK293T or RAW 264.7) with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

  • Co-transfect with a control plasmid expressing Renilla luciferase for normalization.

  • After 24 hours, treat the transfected cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Determine the effect of this compound on NF-κB-dependent gene expression.

Visualizing the Pathways and Processes

To better understand the intricate molecular interactions and the experimental approach to target validation, the following diagrams are provided.

NF-kappaB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS/TNF-α TLR4_TNFR TLR4/TNFR LPS->TLR4_TNFR Binds IKK_complex IKK Complex TLR4_TNFR->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Translocates to Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, iNOS, IL-6) NFkappaB_active->Inflammatory_Genes Induces Transcription Di_O_methylbergenin This compound Di_O_methylbergenin->IKK_complex Inhibits? Di_O_methylbergenin->NFkappaB_active Inhibits Translocation?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Target_Validation_Workflow Start Hypothesized Target Biochemical_Assay Biochemical/Enzymatic Assay Start->Biochemical_Assay Cell_Based_Assay Cell-Based Functional Assay Biochemical_Assay->Cell_Based_Assay Positive Result No_Validation Target Not Validated Biochemical_Assay->No_Validation Negative Result Target_Engagement Target Engagement Assay (e.g., CETSA, Pull-down) Cell_Based_Assay->Target_Engagement Positive Result Cell_Based_Assay->No_Validation Negative Result In_Vivo_Model In Vivo Animal Model Target_Engagement->In_Vivo_Model Positive Result Target_Engagement->No_Validation Negative Result Validation Target Validated In_Vivo_Model->Validation Therapeutic Effect In_Vivo_Model->No_Validation No Effect

Caption: A generalized workflow for molecular target validation.

Conclusion

This compound stands as a promising natural product derivative with confirmed anti-inflammatory activity. While a comprehensive understanding of its molecular targets and full therapeutic potential is still under investigation, the wealth of data on its parent compound, bergenin, provides a solid foundation for future research. By employing the systematic target validation workflows and experimental protocols outlined in this guide, the scientific community can effectively elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent for a range of inflammatory and other diseases. The comparative data presented here underscores the importance of further studies to quantify the potency of this compound and to explore its efficacy in validated preclinical models.

References

A Comparative Analysis of the Antioxidant Potential of Di-O-methylbergenin and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of Di-O-methylbergenin and the well-studied polyphenol, resveratrol. While direct comparative studies on this compound and resveratrol are limited, this document synthesizes available data on this compound's parent compound, bergenin and its derivatives, and contrasts it with the extensive research on resveratrol. The information is presented to aid researchers in evaluating their relative merits for further investigation and potential therapeutic applications.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound's analogue, 5-O-methylnorbergenin, bergenin, and resveratrol have been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily focusing on their free radical scavenging abilities, a key indicator of direct antioxidant potential.

CompoundAssayIC50 / EC50 ValueReference Compound
5-O-Methylnorbergenin DPPH Radical Scavenging7.25 ± 0.94 µM[1]Trolox
ABTS Radical Scavenging4.23 ± 0.12 µM[1]Trolox
Bergenin DPPH Radical Scavenging> 100 µg/mLNot specified
Superoxide Anion Scavenging-Not specified
Resveratrol DPPH Radical Scavenging45 µM[2]Not specified
Lipid Peroxidation Inhibition89.1% inhibition at 30 µg/mL[3]BHA, BHT, α-tocopherol, trolox

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency. EC50 (Half maximal effective concentration) is the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Mechanisms of Antioxidant Action

Both bergenin derivatives and resveratrol exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control endogenous antioxidant defenses.

This compound and its Analogs

While specific data for this compound is not available, studies on its parent compound, bergenin, suggest a multifaceted antioxidant capacity. Bergenin has been shown to be an effective scavenger of various free radicals[4]. Furthermore, emerging evidence indicates that bergenin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, inducing the expression of a wide array of antioxidant and detoxification enzymes.

Resveratrol

Resveratrol is a well-documented antioxidant that acts through both direct and indirect mechanisms. It can directly neutralize free radicals and reactive oxygen species (ROS)[5]. More significantly, resveratrol is a potent activator of several cellular signaling pathways that enhance the body's antioxidant defenses. These include:

  • Nrf2 Signaling Pathway: Resveratrol has been shown to upregulate the Nrf2 pathway, leading to increased production of antioxidant enzymes such as heme oxygenase-1 (HO-1), catalase, and superoxide dismutase (SOD)[6][7][8][9][10].

  • Sirtuin 1 (SIRT1) Activation: Resveratrol is a known activator of SIRT1, a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. SIRT1 can indirectly enhance antioxidant defenses by deacetylating and activating transcription factors like FoxO, which in turn upregulate antioxidant enzymes.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the antioxidant effects of bergenin (as a proxy for this compound) and resveratrol.

Bergenin_Nrf2_Pathway Bergenin Bergenin Keap1 Keap1 Bergenin->Keap1 may promote dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides

Caption: Putative Nrf2 activation by Bergenin.

Resveratrol_Antioxidant_Pathways cluster_direct Direct Scavenging cluster_indirect Indirect (Signaling Pathways) Resveratrol_direct Resveratrol ROS_direct ROS / Free Radicals Resveratrol_direct->ROS_direct donates electron Neutralization Neutralization ROS_direct->Neutralization Resveratrol_indirect Resveratrol SIRT1 SIRT1 Resveratrol_indirect->SIRT1 activates Nrf2_path Nrf2 Pathway Resveratrol_indirect->Nrf2_path activates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, etc.) SIRT1->Antioxidant_Enzymes upregulates via FoxO deacetylation Nrf2_path->Antioxidant_Enzymes increases expression of Cell_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cell_Protection leads to

Caption: Dual antioxidant mechanisms of Resveratrol.

Experimental Protocols

The following are summaries of the methodologies employed in the cited studies to evaluate the antioxidant potential of these compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at a specific wavelength (typically around 517 nm) decreases.

  • General Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Various concentrations of the test compound (this compound analog or resveratrol) are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay also measures the free radical scavenging capacity of a compound.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants that can donate an electron to the ABTS•+ radical will cause a decolorization of the solution, which can be measured spectrophotometrically.

  • General Procedure:

    • The ABTS•+ radical cation is pre-generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Different concentrations of the test compound are added to the ABTS•+ solution.

    • After a set incubation time, the absorbance is measured.

    • The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

  • Principle: Cells are loaded with a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS. The ability of a compound to prevent this fluorescence indicates its cellular antioxidant activity.

  • General Procedure:

    • Cultured cells (e.g., HepG2 human liver cancer cells) are seeded in a multi-well plate.

    • The cells are incubated with the test compound at various concentrations.

    • The cells are then loaded with the DCFH-DA probe.

    • A source of ROS, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce oxidative stress.

    • The fluorescence is measured over time using a fluorescence plate reader.

    • The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the antioxidant potential of a compound.

Antioxidant_Assay_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays DPPH DPPH Assay Data_Analysis Data Analysis (IC50/EC50 Calculation, Statistical Analysis) DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis ORAC ORAC Assay ORAC->Data_Analysis Lipid_Peroxidation Lipid Peroxidation Assay Lipid_Peroxidation->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Assay CAA->Data_Analysis ROS_Measurement Intracellular ROS Measurement ROS_Measurement->Data_Analysis Enzyme_Activity Antioxidant Enzyme Activity Assays (SOD, CAT) Enzyme_Activity->Data_Analysis Western_Blot Western Blot for Nrf2, HO-1, etc. Western_Blot->Data_Analysis Test_Compound Test Compound (this compound or Resveratrol) Test_Compound->DPPH evaluate direct scavenging Test_Compound->ABTS evaluate direct scavenging Test_Compound->ORAC evaluate direct scavenging Test_Compound->Lipid_Peroxidation evaluate direct scavenging Test_Compound->CAA assess cellular effects Test_Compound->ROS_Measurement assess cellular effects Test_Compound->Enzyme_Activity assess cellular effects Test_Compound->Western_Blot assess cellular effects Conclusion Conclusion on Antioxidant Potential Data_Analysis->Conclusion

Caption: General workflow for antioxidant evaluation.

Conclusion

Based on the available data, both this compound's parent compound, bergenin (and its derivatives), and resveratrol demonstrate significant antioxidant potential through direct radical scavenging and modulation of cellular defense mechanisms. Data on 5-O-methylnorbergenin suggests it may have potent radical scavenging activity, potentially greater than resveratrol in some assays. Both classes of compounds appear to converge on the Nrf2 signaling pathway as a key mechanism for their indirect antioxidant effects.

However, a direct comparison is hampered by the lack of specific data for this compound. Further research is warranted to directly assess the antioxidant capacity of this compound using standardized in vitro and cellular assays and to elucidate its specific molecular targets and signaling pathways. Such studies will be crucial for determining its potential as a novel antioxidant agent for therapeutic development.

References

Di-O-methylbergenin: Unveiling the Therapeutic Potential of a Bergenin Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Di-O-methylbergenin (DM-bergenin), a synthetic derivative of the naturally occurring compound bergenin, is emerging as a molecule of interest for researchers in drug discovery and development. While research is in its early stages, initial findings suggest that DM-bergenin possesses anti-inflammatory properties, warranting further investigation into its clinical relevance and therapeutic potential. This guide provides a comparative overview of DM-bergenin, summarizing the available experimental data and outlining key research directions.

A Comparative Look at this compound and Related Compounds

Bergenin, the parent compound of DM-bergenin, is a C-glucoside of 4-O-methyl gallic acid found in various medicinal plants. It has been studied for a wide range of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and anticancer effects. The structural modification of bergenin to this compound, through the methylation of two of its hydroxyl groups, has been explored to potentially enhance its pharmacological properties.

Anti-Inflammatory Activity

Preliminary in vitro studies have indicated that this compound exhibits anti-inflammatory activity. Research has shown that certain alkyl derivatives of bergenin, including a dimethylated form, can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), key mediators of inflammation.

CompoundTargetActivityReference
This compound Nitric Oxide (NO)Moderate inhibitory activity (16-31% inhibition at an unspecified concentration)[1]
This compound TNF-αLow inhibitory activity (0.4-28% inhibition at an unspecified concentration)[1]
Bergenin VariousAnti-inflammatory, antioxidant, neuroprotective, anticancer[2][3][4][5]
Norbergenin (O-demethylated bergenin) VariousPotent antioxidant[4]

Note: Quantitative data for this compound, such as IC50 values, is not yet widely available in published literature, limiting direct quantitative comparisons with other compounds.

Experimental Protocols

The following are generalized experimental protocols for assessing the anti-inflammatory activity of compounds like this compound.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • After a 24-hour incubation period, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Calculate the percentage of NO inhibition by comparing the absorbance of the treated cells to the untreated (control) cells.

TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α.

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a suitable macrophage cell line.

Protocol:

  • Isolate and culture PBMCs or seed a macrophage cell line in a 96-well plate.

  • Pre-treat the cells with different concentrations of the test compound.

  • Stimulate the cells with a suitable inflammatory agent (e.g., LPS).

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculate the percentage of TNF-α inhibition relative to the control.

Signaling Pathways and Future Directions

The precise signaling pathways modulated by this compound are yet to be elucidated. Given that its parent compound, bergenin, is known to interact with pathways such as NF-κB and MAPK, it is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms.

Future research should focus on:

  • Quantitative Analysis: Determining the IC50 values of this compound for its anti-inflammatory, neuroprotective, and anticancer activities to allow for robust comparisons.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases, neurodegenerative disorders, and cancer.

  • Mechanism of Action: Investigating the specific signaling pathways and molecular targets of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of bergenin derivatives to identify compounds with optimized therapeutic potential.

Visualizing the Research Landscape

To better understand the context of this compound research, the following diagrams illustrate the synthesis process and the potential therapeutic avenues based on the activities of its parent compound.

Synthesis_of_Di_O_methylbergenin Bergenin Bergenin Methylation Methylation (e.g., Diazomethane) Bergenin->Methylation DM_Bergenin This compound Methylation->DM_Bergenin

Caption: Synthesis of this compound from bergenin.

Therapeutic_Potential_of_Bergenin_Derivatives Bergenin Bergenin Derivatives Chemical Derivatives (e.g., this compound) Bergenin->Derivatives Anti_Inflammatory Anti-inflammatory Derivatives->Anti_Inflammatory Neuroprotective Neuroprotective Derivatives->Neuroprotective Anticancer Anticancer Derivatives->Anticancer

Caption: Potential therapeutic areas for bergenin derivatives.

Conclusion

This compound represents a promising lead compound for the development of new therapeutics, particularly in the area of anti-inflammatory agents. While the current body of evidence is limited, the initial findings are encouraging. Further rigorous investigation is required to fully understand its pharmacological profile, establish its clinical relevance, and unlock its full therapeutic potential. Researchers and drug development professionals are encouraged to explore this and other derivatives of bergenin in the quest for novel and effective treatments for a range of diseases.

References

Cross-Validation of Analytical Methods for Di-O-methylbergenin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods relevant to the quantification of Di-O-methylbergenin, a derivative of the natural compound bergenin. Due to a lack of publicly available, validated analytical methods specifically for this compound in biological matrices, this document focuses on established and validated methods for the parent compound, bergenin. These methods, employing High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), serve as a robust foundation for the development and cross-validation of assays for its methylated derivatives.

Cross-validation is a critical process to ensure the reliability and consistency of bioanalytical data, especially when different analytical methods are used within a single study or across different laboratories.[1] This involves comparing the results from a reference (original) method with a comparator (new or modified) method to demonstrate that they provide equivalent quantitative results.

Comparative Analysis of Analytical Methods

The following tables summarize the key validation parameters for two common analytical techniques used for the quantification of bergenin in plasma, which are highly applicable for the analysis of this compound.

Table 1: HPLC-UV Method for Bergenin Quantification

ParameterMethod A: RP-HPLC-UV
Linearity Range 0.25 - 50 µg/mL
Correlation Coefficient (r²) 0.9990
Limit of Quantification (LOQ) 0.25 µg/mL
Intra-day Precision (% RSD) 3.74 - 9.91%
Inter-day Precision (% RSD) Not explicitly stated, but precision and accuracy were validated.
Accuracy (% RE) -1.6 - 8.0%
Recovery 72.51 - 83.40%
Source [2]

Table 2: UPLC-MS/MS Method for Bergenin Quantification

ParameterMethod B: UPLC-MS/MS
Linearity Range 1.00 - 2000 ng/mL
Correlation Coefficient (r²) >0.99
Limit of Quantification (LLOQ) 1.00 ng/mL
Intra-day Precision (% RSD) ≤ 11.8%
Inter-day Precision (% RSD) ≤ 11.8%
Accuracy (% RE) 0.0 - 4.4%
Recovery Not explicitly stated; protein precipitation used.
Source [1]

Experimental Protocols

Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of bergenin in rat plasma and provides a cost-effective approach with good sensitivity for many research applications.

1. Sample Preparation:

  • To 100 µL of rat plasma, add methanol as a deproteinization agent.

  • Vortex the mixture to precipitate plasma proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 column

  • Mobile Phase: Methanol-water (22:78, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm[2]

Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of the analyte are expected in biological matrices like rat plasma.[1]

1. Sample Preparation:

  • Pretreat plasma samples by protein precipitation with acetonitrile.

  • Vortex the mixture.

  • Centrifuge to separate the precipitated proteins.

  • Inject the resulting supernatant into the UPLC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Diamonsil® C18 column (150 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: Isocratic elution with water-methanol (30:70, v/v)[1]

  • Flow Rate: 0.6 mL/min[1]

  • Run Time: 3.5 minutes between injections[1]

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in negative mode[1]

  • Detection: Multiple Reaction Monitoring (MRM)[1]

  • Mass Transition (Bergenin): m/z 327.3 → 192.0[1]

Visualization of Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample deproteinization Protein Precipitation (Methanol) plasma->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection HPLC Injection supernatant->injection separation C18 Column Separation injection->separation detection UV Detection (220 nm) separation->detection quantification Quantification detection->quantification

Caption: General workflow for HPLC-UV analysis of bergenin in plasma.

UPLC_MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms UPLC-MS/MS Analysis plasma_ms Plasma Sample deproteinization_ms Protein Precipitation (Acetonitrile) plasma_ms->deproteinization_ms centrifugation_ms Centrifugation deproteinization_ms->centrifugation_ms supernatant_ms Collect Supernatant centrifugation_ms->supernatant_ms injection_ms UPLC Injection supernatant_ms->injection_ms separation_ms C18 Column Separation injection_ms->separation_ms detection_ms MS/MS Detection (MRM) separation_ms->detection_ms quantification_ms Quantification detection_ms->quantification_ms

Caption: General workflow for UPLC-MS/MS analysis of bergenin in plasma.

CrossValidation_Logic reference Reference Method (e.g., Validated HPLC-UV) analysis_ref Analyze with Reference Method reference->analysis_ref comparator Comparator Method (e.g., New UPLC-MS/MS) analysis_comp Analyze with Comparator Method comparator->analysis_comp samples Spiked Matrix Samples & Incurred Study Samples samples->analysis_ref samples->analysis_comp comparison Compare Results analysis_ref->comparison analysis_comp->comparison conclusion Establish Inter-method and Inter-laboratory Reliability comparison->conclusion

Caption: Logical flow for cross-validation of two analytical methods.

References

Bergenin Derivatives in Preclinical Research: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical studies on bergenin and its derivatives reveals a promising landscape for the development of new therapeutics targeting a range of diseases, including cancer, inflammation, and immune disorders. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a comparative analysis of the performance of these compounds, supported by experimental data and detailed methodologies.

Bergenin, a naturally occurring C-glycoside of 4-O-methyl gallic acid, has long been recognized for its diverse pharmacological activities.[1][2][3] Recent efforts in medicinal chemistry have focused on synthesizing a variety of bergenin derivatives to enhance its therapeutic potential, leading to compounds with improved potency and specific activities.[4][5][6] This analysis delves into the preclinical data for these derivatives, focusing on their anticancer, anti-inflammatory, and immunosuppressive properties.

Comparative Efficacy of Bergenin Derivatives

The preclinical efficacy of bergenin and its derivatives has been evaluated across various models of disease. The following tables summarize the key quantitative data from these studies, offering a clear comparison of their performance.

Table 1: Anticancer Activity of Bergenin Derivatives
CompoundCancer Cell LineAssayIC50 (µM)Reference
Bergenin MCF-7 (Breast)MTT Assay135.06 µg/mL[7]
CAL-27 (Tongue)Cytotoxicity Assay>100[8]
SCC09 (Oral)Cytotoxicity Assay>100[8]
Compound 5a (Piperazine hybrid) CAL-27 (Tongue)Cytotoxicity Assay15.41[8]
SCC09 (Oral)Cytotoxicity Assay17.41[8]
Compound 5c (Piperazine hybrid) CAL-27 (Tongue)Cytotoxicity Assay24.8[8]
SCC09 (Oral)Cytotoxicity Assay34.2[8]
Compound 10f (Piperazine hybrid) CAL-27 (Tongue)Cytotoxicity Assay31.5[8]
SCC09 (Oral)Cytotoxicity Assay46.7[8]
Compound 13o (Piperazine hybrid) CAL-27 (Tongue)Cytotoxicity Assay21.3[8]
SCC09 (Oral)Cytotoxicity Assay28.9[8]
4-O-p-hydroxybenzoylbergenin A549 (Lung)Cytotoxicity Assay20[9]
Table 2: Immunosuppressive Activity of Bergenin Derivatives
CompoundAssayIC50 (µM)Key FindingsReference
Bergenin Mouse Splenocyte Proliferation>100Weak activity[4]
Compound 7 Mouse Splenocyte Proliferation3.52Strongest inhibition[4]
Compound 13 Mouse Splenocyte Proliferation5.39Strong inhibition[4]
Norbergenin Adjuvant-Induced Arthritis (in vivo)-Modulates Th1/Th2 cytokine balance[10]
Table 3: Anti-inflammatory Activity of Bergenin Derivatives
CompoundMediator/ModelInhibitionKey FindingsReference
Bergenin Carrageenan-induced paw edemaSignificant reduction at 25 mg/kgReduces neutrophil migration and oxidative stress[11]
Compound 4 NO Production54.5 ± 2.2%Significant NO inhibitory activity[6]
Compound 15 NO Production86.8 ± 1.9%Most potent NO inhibitor[6]
Compound 4 TNF-α Production98%Significant TNF-α inhibitor[6]
Compound 15 TNF-α Production96%Significant TNF-α inhibitor[6]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of bergenin derivatives.

Mouse Splenocyte Proliferation Inhibition Assay

This assay is a primary method for evaluating the immunosuppressive activity of compounds.[4]

  • Cell Preparation: Spleens are harvested from mice, and splenocytes are isolated by mechanical disruption and filtration. Red blood cells are lysed using a lysis buffer.

  • Cell Culture: Splenocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Stimulation and Treatment: Cells are stimulated with a mitogen, such as Concanavalin A (Con A), to induce proliferation. The cells are then treated with various concentrations of the test compounds (bergenin derivatives).

  • Proliferation Assessment: After a 48-hour incubation period, cell proliferation is measured using the Cell Counting Kit-8 (CCK-8) assay, which is based on the cleavage of the WST-8 tetrazolium salt by cellular dehydrogenases to produce a formazan dye. The absorbance is measured at 450 nm.

  • Data Analysis: The inhibition rate is calculated, and the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.[7]

  • Cell Seeding: Cancer cells (e.g., MCF-7, CAL-27) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the bergenin derivatives for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Nitric Oxide (NO) and TNF-α Production Assays

These assays are used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of key inflammatory mediators.[6]

  • Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) to induce the production of NO and TNF-α.

  • Compound Treatment: The cells are co-treated with LPS and various concentrations of the bergenin derivatives.

  • NO Measurement (Griess Assay): After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • TNF-α Measurement (ELISA): The concentration of TNF-α in the culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of NO and TNF-α production is calculated compared to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

Bergenin and its derivatives exert their pharmacological effects by modulating various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways and conceptual frameworks related to the preclinical activity of these compounds.

anticancer_pathway cluster_cell Cancer Cell Bergenin_Derivatives Bergenin Derivatives Akt Akt Bergenin_Derivatives->Akt Inhibits Bcl2 Bcl-2 Bergenin_Derivatives->Bcl2 Downregulates Bax Bax Bergenin_Derivatives->Bax Upregulates CellCycleArrest Cell Cycle Arrest (G0/G1) Bergenin_Derivatives->CellCycleArrest HK2 Hexokinase 2 (Glycolysis) Bergenin_Derivatives->HK2 Inhibits GSK3b GSK3β Akt->GSK3b Inhibits Mcl1 Mcl-1 GSK3b->Mcl1 Promotes Degradation Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Anticancer mechanisms of bergenin derivatives.

anti_inflammatory_pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Bergenin_Derivatives Bergenin Derivatives NFkB NF-κB Bergenin_Derivatives->NFkB Inhibits Activation MyD88 MyD88 TLR4->MyD88 MyD88->NFkB iNOS iNOS NFkB->iNOS TNFa_gene TNF-α Gene NFkB->TNFa_gene NO NO iNOS->NO TNFa TNF-α TNFa_gene->TNFa

Caption: Anti-inflammatory signaling pathway of bergenin derivatives.

experimental_workflow start Start: Bergenin Derivative Synthesis in_vitro In Vitro Screening (Cytotoxicity, Anti-inflammatory, Immunosuppressive Assays) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry, Gene Expression) ic50->mechanism in_vivo In Vivo Animal Models (Tumor Xenograft, Arthritis, Inflammation Models) ic50->in_vivo lead_optimization Lead Optimization mechanism->lead_optimization efficacy Evaluate Efficacy and Toxicity in_vivo->efficacy efficacy->lead_optimization end Preclinical Candidate Selection lead_optimization->end

Caption: General experimental workflow for preclinical evaluation.

Conclusion

The preclinical data strongly suggest that bergenin derivatives are a promising class of compounds with potent anticancer, anti-inflammatory, and immunosuppressive activities. The structure-activity relationship studies indicate that modifications to the bergenin scaffold can significantly enhance its biological effects.[4][6] In particular, the addition of piperazine moieties has shown to dramatically improve anticancer cytotoxicity, while other modifications enhance immunosuppressive and anti-inflammatory properties.[4][6][8]

Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds.[2] The data presented in this guide provide a valuable resource for researchers in the field and a solid foundation for the future development of bergenin-based drugs.

References

A Head-to-Head Comparison of Di-O-methylbergenin and Other Natural Anti-Inflammatories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural anti-inflammatory agents, numerous compounds have demonstrated significant potential in modulating inflammatory pathways. This guide provides a head-to-head comparison of Di-O-methylbergenin and other prominent natural anti-inflammatories, including Curcumin, Resveratrol, and Quercetin. Due to the limited availability of specific quantitative data for this compound, data for its parent compound, Bergenin, is used as a proxy for comparative purposes. This comparison is based on their inhibitory effects on key inflammatory mediators, supported by experimental data from in vitro studies.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against various inflammatory markers. It is important to note that these values are collated from different studies and experimental conditions may vary. Direct comparative studies under identical conditions would provide a more definitive assessment of relative potency.

CompoundTargetCell LineStimulantIC50 Value
Bergenin Nitric Oxide (NO)RAW 264.7LPSModerate Inhibition
TNF-αRAW 264.7LPS212 µM
Curcumin Nitric Oxide (NO)RAW 264.7LPS11.0 ± 0.59 µM[1]
IL-6RAW 264.7LPS-
TNF-αRAW 264.7LPS-
Resveratrol IL-6RAW 264.7LPS17.5 ± 0.7 µM[2]
TNF-αRAW 264.7LPS18.9 ± 0.6 µM[2]
Quercetin Nitric Oxide (NO)RAW 264.7LPSSignificant Inhibition
IL-6RAW 264.7LPSSignificant Inhibition[3][4][5]
TNF-αRAW 264.7LPSSignificant Inhibition[3]

Note: "Moderate Inhibition" and "Significant Inhibition" are used where specific IC50 values were not provided in the source material, but the study indicated a notable effect. The data for Bergenin's effect on NO production did not provide a specific IC50 value but demonstrated a significant percentage of inhibition[6].

Mechanisms of Action: Key Signaling Pathways

The anti-inflammatory effects of these natural compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), a cascade of events leads to the activation and nuclear translocation of NF-κB, which then induces the transcription of genes encoding for pro-inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme Cyclooxygenase-2 (COX-2).

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Inhibition1 Bergenin, Curcumin, Resveratrol, Quercetin Inhibition1->IKK Inhibition2 Bergenin, Curcumin, Resveratrol, Quercetin Inhibition2->NFkB_active MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 activation JNK->AP1 activation ERK->AP1 activation Nucleus Nucleus AP1->Nucleus translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Inhibition Curcumin, Resveratrol, Quercetin Inhibition->MKKs Experimental_Workflow start Start cell_culture Culture RAW 264.7 macrophages start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding pretreatment Pre-treat with compounds seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect supernatant incubation->supernatant griess_assay Griess Assay for Nitric Oxide (NO) supernatant->griess_assay elisa ELISA for TNF-α and IL-6 supernatant->elisa end End griess_assay->end elisa->end

References

Safety Operating Guide

Navigating the Disposal of Di-O-methylbergenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While Di-O-methylbergenin is not classified as a hazardous substance according to available Safety Data Sheets (SDS), adherence to established chemical waste disposal protocols is essential.[1] This guide provides a procedural framework for the safe and compliant disposal of this compound, drawing upon general best practices for chemical waste management in a laboratory setting.

I. Pre-Disposal Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to consult the compound's SDS. The SDS for this compound indicates that it is not a hazardous substance or mixture.[1] However, it is recommended to handle it with standard laboratory precautions.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[2]

  • Skin Protection: Use impervious clothing and protective gloves.[2]

  • Respiratory Protection: In case of dust formation, use a suitable respirator.[2]

II. Spill and Accidental Release Measures

In the event of a spill, prevent dust formation and avoid inhalation of dust.[2] Ensure the area is well-ventilated.[2] For containment and cleanup, collect the spilled material and arrange for its disposal.[2] Prevent the substance from entering drains.[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent authority. The following steps provide a general guideline:

  • Waste Identification and Classification:

    • Although this compound is not classified as hazardous, it should be treated as a chemical waste.

    • Do not mix it with other waste streams unless compatibility has been confirmed. Mixing incompatible wastes can lead to dangerous chemical reactions.[3][4]

  • Containerization:

    • Collect waste this compound in a sturdy, leak-proof container.[3][5] The original container is often a suitable choice.[4]

    • Ensure the container is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

    • The container must be kept tightly closed except when adding waste.[3][6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" (as a precautionary measure, even for non-hazardous chemicals, this is often a requirement of institutional waste management programs) and the full chemical name: "this compound".[3] Chemical formulas or abbreviations are generally not acceptable.[3]

    • List all components and their approximate percentages if it is a mixture.[3]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA).[4]

    • Do not store chemical waste near sinks or floor drains to prevent accidental release into the environment.[3]

  • Disposal Request:

    • Contact your institution's EHS office to request a pickup for the chemical waste.[5]

    • Follow their specific procedures for waste collection and documentation.

Important Considerations:

  • Sink Disposal: Do not dispose of this compound down the drain.[5]

  • Trash Disposal: Do not dispose of this compound in the regular trash.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as chemical waste.[5] After thorough cleaning and removal or defacing of the original label, the container may be disposed of or recycled according to your institution's policies.[5]

Quantitative Data Summary

Currently, there is no specific quantitative data available regarding permissible exposure limits, environmental concentration limits, or specific disposal thresholds for this compound. The available SDS does not list any occupational exposure limit values.[2]

ParameterValueSource
Occupational Exposure LimitNo data availableECHEMI SDS[2]
Toxicity to FishNo data availableECHEMI SDS[2]
Toxicity to DaphniaNo data availableECHEMI SDS[2]
Toxicity to AlgaeNo data availableECHEMI SDS[2]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not directly relevant to its disposal. The disposal procedure itself does not involve experimental steps beyond the standard chemical waste handling protocols outlined above.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C Hazardous? B->C D Treat as Non-Hazardous Chemical Waste C->D No (per SDS) I Follow Specific Hazardous Waste Procedures C->I Yes E Collect in Labeled, Compatible Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H End: Proper Disposal by EHS G->H

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Di-O-methylbergenin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Di-O-methylbergenin. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Executive Summary

This compound is a chemical compound for which comprehensive hazard data is not fully available. Therefore, a cautious approach, treating the substance as potentially hazardous, is mandatory. This document outlines the required Personal Protective Equipment (PPE), step-by-step handling procedures, and waste disposal plans. All personnel must review and understand these protocols before commencing any work with this compound.

Personal Protective Equipment (PPE)

Due to the limited specific toxicity data for this compound, a comprehensive PPE strategy is required to minimize exposure via inhalation, dermal contact, and eye contact. The following table summarizes the mandatory PPE.

PPE CategoryItemStandardNotes
Eye and Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved[1]Must be worn at all times in the laboratory where this compound is handled.
Skin Protection Fire/flame resistant and impervious clothing (e.g., lab coat)N/AShould be fully buttoned.
Chemical-resistant gloves (e.g., Nitrile)N/AInspect for tears or degradation before each use. Dispose of immediately after handling the compound.
Respiratory Protection Full-face respiratorNIOSH approvedRequired if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Also recommended when handling the powder outside of a certified chemical fume hood to avoid dust formation.[1]

Operational Plan: Handling this compound

Follow this step-by-step workflow to ensure the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Designate Area weigh Weigh Compound in Fume Hood don_ppe->weigh 2. Don PPE dissolve Dissolve or Transfer weigh->dissolve 3. Handle in Hood decontaminate Decontaminate Surfaces dissolve->decontaminate 4. Complete Work dispose_waste Dispose of Waste decontaminate->dispose_waste 5. Clean Area doff_ppe Doff PPE dispose_waste->doff_ppe 6. Dispose Waste doff_ppe->end 7. Doff PPE

Figure 1. Step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance

  • Designate a Handling Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize the risk of inhalation.

  • Don Appropriate PPE: Before entering the designated handling area, all personnel must don the required PPE as specified in the table above.

  • Handle in Fume Hood: All manipulations of solid this compound, such as weighing, must be performed inside a chemical fume hood to control potential dust.[1]

  • Complete Work: Proceed with the experimental protocol, ensuring that all transfers and reactions are conducted with care to prevent spills.

  • Decontaminate Surfaces: Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol) and then wipe with a dry absorbent material.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste.

Disposal Plan

Due to the lack of specific environmental hazard data, this compound and all materials contaminated with it must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container. Do not mix with other chemical waste.
Contaminated Labware (disposable) Place in a designated, sealed hazardous waste bag.
Contaminated Solvents/Solutions Collect in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
Empty Containers Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the original label, and dispose of the container according to your institution's guidelines for empty chemical containers.[2]

Important: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Never dispose of this compound in the regular trash or down the sanitary sewer.[3]

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

IncidentAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen and seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Spill Evacuate the area. Avoid breathing dust. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste.

Disclaimer: This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment and the guidance of a certified safety professional. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Di-O-methylbergenin
Reactant of Route 2
Reactant of Route 2
Di-O-methylbergenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.